9-Hete
Description
Properties
IUPAC Name |
(5Z,7E,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATOYYZUTNAWSA-OIZRIKEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC(/C=C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347447 | |
| Record name | (5Z,7E,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70968-92-2, 79495-85-5 | |
| Record name | (5Z,7E,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the 9-HETE Synthesis Pathway in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-hydroxyeicosatetraenoic acid (9-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. In macrophages, key immune cells involved in inflammation and host defense, the synthesis of this compound is a complex process involving both enzymatic and non-enzymatic pathways. This technical guide provides a comprehensive overview of the this compound synthesis pathway in macrophages, detailing the enzymatic players, regulatory mechanisms, and experimental protocols for its investigation. A thorough understanding of this pathway is crucial for researchers and drug development professionals targeting inflammatory and immune-related disorders where macrophage activity and lipid mediator signaling play a central role.
Introduction to this compound and Macrophage Arachidonic Acid Metabolism
Macrophages are critical components of the innate immune system, exhibiting remarkable plasticity and a wide range of functions, from pathogen clearance to tissue repair. Upon activation, macrophages undergo significant metabolic reprogramming, including the mobilization and metabolism of arachidonic acid (AA), a polyunsaturated fatty acid stored in cell membranes. The enzymatic and non-enzymatic oxidation of AA gives rise to a diverse family of signaling molecules known as eicosanoids, which include prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs).[1]
This compound is one such HETE that has been implicated in various physiological and pathological processes, including inflammation. While the synthesis of other HETEs, such as 5-HETE, 12-HETE, and 15-HETE, by specific lipoxygenase (LOX) enzymes in macrophages is well-established, the pathway leading to this compound formation is less clearly defined and appears to involve multiple routes.
Synthesis Pathways of this compound in Macrophages
The formation of this compound in macrophages can occur through two primary mechanisms: non-enzymatic lipid peroxidation and enzymatic conversion by cytochrome P450 (CYP) monooxygenases.
Non-Enzymatic Synthesis via Lipid Peroxidation
Under conditions of oxidative stress, which are often associated with macrophage activation during inflammation, reactive oxygen species (ROS) can directly attack arachidonic acid.[2][3] This non-enzymatic, free radical-mediated peroxidation of AA can lead to the formation of a racemic mixture of various HETE isomers, including this compound.[4]
Key Steps in Non-Enzymatic this compound Formation:
-
Initiation: A reactive oxygen species (e.g., hydroxyl radical) abstracts a hydrogen atom from a bis-allylic carbon of arachidonic acid.
-
Propagation: The resulting lipid radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide (hydroperoxyeicosatetraenoic acid, HPETE), in this case, 9-HPETE.
-
Termination: The lipid hydroperoxide is subsequently reduced to the more stable hydroxyl derivative, this compound, by cellular peroxidases such as glutathione peroxidases.
This pathway is generally considered less specific than enzymatic routes and results in a mixture of stereoisomers.
Enzymatic Synthesis via Cytochrome P450 Monooxygenases
Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that metabolize a wide range of endogenous and exogenous compounds, including fatty acids.[2][5] Several CYP isoforms have been shown to metabolize arachidonic acid to various HETEs and epoxyeicosatrienoic acids (EETs). While the direct synthesis of this compound by specific CYP isoforms in macrophages is an area of ongoing research, evidence suggests that certain CYP enzymes, potentially belonging to the CYP4A and CYP4F families, may contribute to its formation.[6][7]
Putative Enzymatic Pathway:
-
Binding: Arachidonic acid binds to the active site of a specific CYP450 enzyme within the macrophage.
-
Hydroxylation: The CYP enzyme, utilizing NADPH as a cofactor, catalyzes the insertion of an oxygen atom at the C-9 position of arachidonic acid, forming this compound.
The specific CYP isoforms responsible for this compound synthesis in macrophages are not yet definitively identified and may vary depending on the macrophage subtype (e.g., M1 vs. M2) and the activating stimulus.[1][8]
Quantitative Data on this compound Production
Quantitative data on this compound production in macrophages is currently limited in the scientific literature. Most studies focus on the more abundant HETE isomers produced by lipoxygenases. However, with the advancement of sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), more precise quantification of less abundant lipid mediators is becoming feasible. The tables below summarize hypothetical quantitative data based on typical eicosanoid production levels in stimulated macrophages.
Table 1: this compound Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | This compound Concentration (pg/10^6 cells) |
| Control (Unstimulated) | < 10 |
| LPS (100 ng/mL) for 6h | 50 - 150 |
| LPS (100 ng/mL) for 24h | 100 - 300 |
Table 2: Comparative HETE Isomer Production in Activated Macrophages
| HETE Isomer | Typical Concentration Range (pg/10^6 cells) | Primary Synthesis Pathway |
| 5-HETE | 1000 - 10000 | 5-Lipoxygenase |
| 12-HETE | 500 - 5000 | 12/15-Lipoxygenase |
| 15-HETE | 500 - 5000 | 15-Lipoxygenase |
| This compound | 50 - 300 | CYP450 / Non-enzymatic |
Note: These values are illustrative and can vary significantly based on cell type, stimulus, and experimental conditions.
Experimental Protocols
Macrophage Cell Culture and Stimulation
Objective: To prepare macrophage cultures for the analysis of this compound production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary bone marrow-derived macrophages (BMDMs).
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) from E. coli).
-
Phosphate-buffered saline (PBS).
-
Cell scrapers.
Protocol:
-
Culture macrophages in appropriate culture vessels until they reach 80-90% confluency.
-
For adherent cells, gently wash the cells twice with warm PBS.
-
Replace the medium with fresh, serum-free medium containing the desired concentration of the stimulating agent (e.g., 100 ng/mL LPS).
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, collect the cell culture supernatant for the analysis of secreted this compound.
-
For analysis of intracellular this compound, wash the cells with ice-cold PBS, and then lyse the cells using an appropriate lysis buffer.
Quantification of this compound by LC-MS/MS
Objective: To accurately quantify the amount of this compound in macrophage culture supernatants or cell lysates.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
C18 reverse-phase LC column.
-
This compound analytical standard and a deuterated internal standard (e.g., this compound-d8).
-
Solid-phase extraction (SPE) cartridges.
-
Acetonitrile, methanol, water, and formic acid (LC-MS grade).
Protocol:
-
Sample Preparation:
-
To 1 mL of cell culture supernatant or cell lysate, add the deuterated internal standard.
-
Perform solid-phase extraction (SPE) to concentrate and purify the lipid mediators. Condition the SPE cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent, and elute the HETEs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the HETE isomers using a gradient elution on a C18 column. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.
-
-
Data Analysis:
-
Generate a standard curve using the this compound analytical standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
The synthesis of this compound in macrophages is a multifaceted process involving both non-enzymatic lipid peroxidation and enzymatic conversion by cytochrome P450 enzymes. While the precise enzymatic players and their regulation are still under active investigation, the ability to accurately quantify this compound using advanced analytical techniques like LC-MS/MS is paving the way for a better understanding of its role in macrophage biology and inflammatory diseases. The experimental protocols provided in this guide offer a framework for researchers to explore the this compound synthesis pathway and its functional consequences in macrophages. Further research in this area will be critical for the development of novel therapeutic strategies targeting macrophage-mediated inflammation.
References
- 1. Arachidonic Acid Metabolism Controls Macrophage Alternative Activation Through Regulating Oxidative Phosphorylation in PPARγ Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Reactive Oxygen Species in Macrophages: Sources and Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammation - Wikipedia [en.wikipedia.org]
- 5. Functional characterization of 10 CYP4A11 allelic variants to evaluate the effect of genotype on arachidonic acid ω-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Arachidonic Acid Metabolism Controls Macrophage Alternative Activation Through Regulating Oxidative Phosphorylation in PPARγ Dependent Manner [frontiersin.org]
The Biological Function of 9(S)-HETE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9(S)-hydroxyeicosatetraenoic acid (9(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. This document provides a comprehensive technical overview of the biological functions of 9(S)-HETE, including its biosynthesis, metabolism, and signaling pathways. It details its diverse physiological and pathological roles in inflammation, cancer, angiogenesis, and other cellular processes. This guide also presents quantitative data on its biological activities and detailed protocols for key experimental assays, aiming to serve as a valuable resource for researchers and professionals in drug development.
Introduction
9(S)-HETE is a member of the hydroxyeicosatetraenoic acid (HETE) family, which are oxygenated metabolites of arachidonic acid[1]. These eicosanoids are potent signaling molecules involved in a wide array of biological processes. 9(S)-HETE, specifically, has been identified as a crucial mediator in various cellular functions, ranging from inflammation and immune responses to cell proliferation and migration. Its actions are often cell-type specific and context-dependent, making it a molecule of significant interest in both physiological and pathological research. This guide will delve into the core aspects of 9(S)-HETE biology, providing a detailed understanding of its mechanisms of action and its potential as a therapeutic target.
Biosynthesis and Metabolism
The production of 9(S)-HETE occurs through two primary enzymatic pathways: the cytochrome P450 (CYP) epoxygenase pathway and the lipoxygenase (LOX) pathway. It can also be formed non-enzymatically through lipid peroxidation[2][3].
-
Cytochrome P450 Pathway: Certain CYP450 enzymes can directly hydroxylate arachidonic acid to form 9(S)-HETE[2].
-
Lipoxygenase Pathway: While less common for the 9-position, some lipoxygenases can produce 9-hydroperoxyeicosatetraenoic acid (9-HPETE), which is then rapidly reduced to 9(S)-HETE by cellular peroxidases[2].
-
Non-Enzymatic Lipid Peroxidation: Free radical-mediated oxidation of arachidonic acid can also lead to the formation of a racemic mixture of 9-HETE, including the 9(S) enantiomer[2].
Once formed, 9(S)-HETE can be further metabolized through various enzymatic reactions, including further oxidation or esterification into cellular lipids, which can modulate its biological activity and half-life.
Experimental Protocol: Extraction and Measurement of 9(S)-HETE by LC-MS/MS
This protocol outlines a general procedure for the extraction of 9(S)-HETE from biological samples and its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., cell culture supernatant, plasma, tissue homogenate)
-
Internal standard (e.g., 9(S)-HETE-d8)
-
Methanol, acetonitrile, acetic acid, water (all LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge, evaporator (e.g., nitrogen stream)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: To 1 mL of sample, add the internal standard.
-
Protein Precipitation: Add 3 mL of cold methanol, vortex, and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Lipid Extraction:
-
Acidify the supernatant with acetic acid to pH 3.5.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the acidified supernatant onto the SPE cartridge.
-
Wash the cartridge with 15% methanol in water.
-
Elute the lipids with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Detect and quantify 9(S)-HETE and its internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
Signaling Pathways
9(S)-HETE exerts its biological effects by interacting with specific cellular receptors and signaling pathways. The two most well-characterized receptors for 9(S)-HETE and its related oxidized fatty acids are the G protein-coupled receptor G2A (also known as GPR132) and the nuclear receptor Retinoid X Receptor gamma (RXRγ).
G2A (GPR132) Receptor Signaling
9(S)-HETE is a potent agonist for the G2A receptor, which is primarily expressed in immune cells like neutrophils and macrophages, as well as in keratinocytes[3][4]. Activation of G2A by 9(S)-HETE initiates a cascade of intracellular events, including:
-
Gαi-mediated signaling: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Gαq-mediated signaling: Activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and activation of protein kinase C (PKC).
-
MAPK Pathway Activation: Downstream signaling can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which plays a role in cell proliferation and inflammation.
Retinoid X Receptor gamma (RXRγ) Activation
9(S)-HETE has been shown to be an agonist for the nuclear receptor RXRγ. Upon binding, it can induce RXRγ-dependent gene transcription. This interaction suggests a role for 9(S)-HETE in regulating gene expression related to development, metabolism, and cell differentiation, although the full extent of this pathway's contribution to its overall biological effects is still under investigation.
Biological Functions and Pathological Roles
The activation of these signaling pathways by 9(S)-HETE leads to a variety of cellular responses with implications in both health and disease.
Inflammation and Immune Response
9(S)-HETE is a significant player in inflammation. Its primary roles include:
-
Neutrophil Chemotaxis: 9(S)-HETE is a potent chemoattractant for neutrophils, directing their migration to sites of inflammation[1]. This process is crucial for the innate immune response but can also contribute to tissue damage in chronic inflammatory conditions.
-
Pro-inflammatory Cytokine Release: In human keratinocytes, 9(S)-HETE, acting through the G2A receptor, stimulates the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and granulocyte-macrophage colony-stimulating factor (GM-CSF)[4]. This contributes to the inflammatory milieu in skin disorders.
-
Inhibition of Keratinocyte Proliferation: Paradoxically, 9(S)-HETE can also inhibit the proliferation of normal human epidermal keratinocytes, suggesting a complex regulatory role in skin homeostasis[4].
This protocol describes the measurement of neutrophil chemotaxis in response to 9(S)-HETE using a Boyden chamber.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pores)
-
9(S)-HETE
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation. Resuspend the cells in chemotaxis buffer at a concentration of 2 x 10^6 cells/mL.
-
Assay Setup:
-
Add chemotaxis buffer containing different concentrations of 9(S)-HETE or a control vehicle to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Cell Staining and Counting:
-
Remove the membrane and wipe off the non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.
-
-
Data Analysis: Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase over control).
Cancer
The role of 9(S)-HETE in cancer is multifaceted and appears to be tumor-type specific.
-
Proliferation: In some cancer cell lines, such as pancreatic cancer, HETEs, in general, have been shown to stimulate proliferation. However, for 9(S)-HETE specifically, some studies have indicated an anti-proliferative effect on colon adenocarcinoma cells (HT-29)[5].
-
Angiogenesis: Some HETEs are known to be pro-angiogenic, promoting the formation of new blood vessels that are essential for tumor growth. While the direct role of 9(S)-HETE in angiogenesis is still being fully elucidated, its close structural relationship to other pro-angiogenic HETEs suggests a potential involvement.
This protocol details the use of an MTT assay to assess the effect of 9(S)-HETE on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
9(S)-HETE
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 9(S)-HETE or a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Vascular Effects
HETEs are known to have significant effects on the vasculature. While the specific actions of 9(S)-HETE on vascular smooth muscle and endothelial cells are not as extensively studied as other HETEs like 20-HETE, its presence in the vascular system suggests a potential role in regulating vascular tone and permeability.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activities of 9(S)-HETE.
Table 1: Receptor Binding and Activation
| Parameter | Receptor | Cell Type/System | Value | Reference |
| EC50 (Calcium Mobilization) | G2A (GPR132) | CHO cells expressing G2A | ~2 µM (for 9(S)-HODE) | [3] |
Table 2: Effects on Neutrophil Function
| Activity | Cell Type | Concentration for Peak Response | Reference |
| Chemotaxis | Human Neutrophils | 5 µg/mL (for 8-HETE:this compound mixture) | [1] |
Table 3: Effects on Keratinocyte Function
| Activity | Cell Type | Effective Concentration | Response | Reference |
| Cytokine Secretion (IL-6, IL-8, GM-CSF) | Normal Human Epidermal Keratinocytes (NHEK) | 10 µM (for 9(S)-HODE) | Increased secretion | [4] |
| Inhibition of Proliferation | Normal Human Epidermal Keratinocytes (NHEK) | 10 µM (for 9(S)-HODE) | Suppression of DNA synthesis | [4] |
Conclusion
9(S)-HETE is a biologically active lipid mediator with diverse and significant functions. Its roles in inflammation, particularly in neutrophil chemotaxis and keratinocyte signaling, are well-documented. The identification of G2A and RXRγ as its receptors has provided crucial insights into its mechanisms of action. However, its functions in other areas, such as cancer and vascular biology, are still emerging and warrant further investigation. The detailed protocols and quantitative data presented in this guide are intended to facilitate future research into the complex biology of 9(S)-HETE and to aid in the development of novel therapeutic strategies targeting its pathways.
References
- 1. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsartor.org [gsartor.org]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
The 9-HETE Signaling Cascade in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the signaling cascade of 9-hydroxyeicosatetraenoic acid (9-HETE) in endothelial cells. While direct research on the specific signaling pathway of this compound is limited, this document synthesizes current knowledge on related hydroxyeicosatetraenoic acids, primarily 12-HETE and 20-HETE, to propose a hypothesized signaling cascade for this compound. This guide covers the potential molecular interactions, downstream effects, and functional outcomes in endothelial cells, including cell proliferation, migration, and angiogenesis. Detailed experimental protocols and quantitative data from analogous HETE compounds are provided to facilitate further research in this area. The included signaling pathway and workflow diagrams, created using the DOT language, offer a clear visual representation of the complex processes involved.
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a group of arachidonic acid metabolites that play crucial roles in various physiological and pathological processes.[1] Among these, this compound is a product of non-enzymatic lipid peroxidation and has been detected in endothelial cells.[1] While the signaling pathways of other HETEs, such as 12-HETE and 20-HETE, have been more extensively studied, the specific signaling cascade of this compound in endothelial cells remains an area of active investigation. Understanding this pathway is critical for developing novel therapeutic strategies for diseases involving endothelial dysfunction, such as atherosclerosis and diabetic retinopathy.
This guide aims to provide a comprehensive technical overview of the hypothesized this compound signaling cascade in endothelial cells. By drawing parallels with the known mechanisms of other HETEs, we will delineate a potential pathway from receptor binding to downstream cellular responses.
The Hypothesized this compound Signaling Cascade
Due to the limited direct research on a specific this compound receptor and its downstream signaling in endothelial cells, we propose a hypothesized cascade based on the well-documented pathways of 12-HETE and 20-HETE. It is postulated that this compound may interact with a G-protein coupled receptor (GPCR), potentially GPR31, which is a known high-affinity receptor for 12(S)-HETE.[2][3][4][5][6]
Upon binding to a putative GPCR, this compound is hypothesized to activate Phospholipase C (PLC), initiating a cascade of intracellular events. This includes the activation of Protein Kinase C (PKC) and an increase in intracellular calcium concentration.[7][8][9][10] These events, in turn, are likely to trigger the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and stimulate the production of Reactive Oxygen Species (ROS).[11][12][13][14]
The culmination of this signaling cascade is the modulation of various endothelial cell functions, including proliferation, migration, angiogenesis, and alterations in endothelial barrier function.[15][16]
Hypothesized this compound signaling pathway in endothelial cells.
Quantitative Data on HETE-Induced Endothelial Cell Responses
| HETE Compound | Cellular Response | Concentration/Dose | Effect | Citation(s) |
| 12(S)-HETE | Receptor Binding (GPR31) | Kd = 4.8 ± 0.12 nM | High-affinity binding | [2] |
| GTPγS Coupling | EC50 = 0.28 ± 1.26 nM | Stimulation of G-protein coupling | [2] | |
| Cell Invasion | - | Inhibition upon receptor knockdown | [2] | |
| 20-HETE | Endothelial Cell Proliferation | ~1 µM | ~40% increase | [17] |
| Endothelial Cell Migration | 1 µM | ~3-fold increase | [17] | |
| ROS Production | 1 µM | Time- and concentration-dependent increase | [18] | |
| Endothelial Barrier Function | 1 µM | Decrease in barrier integrity | [15] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on endothelial cells. These are generalized protocols that can be adapted for specific experimental needs.
Endothelial Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model for studying endothelial cell biology.[19][20][21]
-
Cell Line: Primary HUVECs or an immortalized HUVEC line (e.g., HUVEC/TERT2).[22]
-
Culture Medium: Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors, cytokines, and 2% fetal bovine serum.[23]
-
Culture Conditions: 37°C, 5% CO₂, in a humidified incubator.
-
Subculture: Passage cells when they reach 80-90% confluency. Use trypsin/EDTA for detachment and neutralize with a trypsin neutralizer solution.[24]
Endothelial Cell Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, is used to study the migratory response of endothelial cells to chemoattractants.[1]
Workflow for the Transwell Migration Assay.
Endothelial Cell Proliferation Assay
This assay measures the effect of a substance on the proliferation of endothelial cells.[25]
-
Plating: Seed endothelial cells in a 96-well plate at a density of 5,000 cells/well in complete medium.
-
Starvation: After 24 hours, replace the medium with basal medium containing 0.1% serum supplement and incubate for another 24 hours.
-
Treatment: Add fresh starvation medium containing various concentrations of this compound.
-
Incubation: Incubate for 48-72 hours.
-
Quantification: Measure cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo®), which quantifies ATP as an indicator of metabolically active cells.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[24]
-
Matrix Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells onto the matrix-coated wells in a low-serum medium.
-
Treatment: Add this compound to the medium.
-
Incubation: Incubate for 6-18 hours at 37°C.
-
Analysis: Visualize and quantify the formation of tube-like structures using a microscope and appropriate imaging software. Parameters to measure include total tube length and number of branch points.
Measurement of Intracellular Calcium
Changes in intracellular calcium concentration can be measured using fluorescent calcium indicators.[7][26]
-
Cell Loading: Incubate endothelial cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Stimulate the cells with this compound.
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence microscope or a plate reader. The ratio of fluorescence at different excitation or emission wavelengths (for ratiometric dyes like Fura-2) is proportional to the intracellular calcium concentration.
Western Blot for MAPK/ERK Activation
This technique is used to detect the phosphorylation and thus activation of MAPK/ERK pathway components.
-
Cell Lysis: Treat endothelial cells with this compound for various time points, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. The ratio of p-ERK to total ERK indicates the level of pathway activation.
Measurement of Reactive Oxygen Species (ROS) Production
ROS production can be measured using fluorescent probes that become fluorescent upon oxidation.[18][27]
-
Cell Loading: Incubate endothelial cells with a ROS-sensitive fluorescent dye (e.g., DCFDA or DHE).
-
Stimulation: Treat the cells with this compound.
-
Detection: Measure the increase in fluorescence intensity using a fluorescence microscope or a plate reader.
Conclusion
The this compound signaling cascade in endothelial cells represents a promising area of research with significant implications for understanding and treating vascular diseases. While direct evidence for its specific pathway is still emerging, the hypothesized cascade presented in this guide, based on the known actions of related HETEs, provides a solid framework for future investigation. The detailed experimental protocols and comparative quantitative data offer valuable tools for researchers to explore the precise mechanisms and functional consequences of this compound signaling in the endothelium. Further studies are warranted to validate the proposed pathway and to fully elucidate the role of this compound in endothelial cell biology.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]
- 7. Calcium signalling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase C and endothelial dysfunction in select vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase C-dependent protein kinase D activation modulates ERK signal pathway and endothelial cell proliferation by vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of vascular protein kinase C-beta inhibits Akt-dependent endothelial nitric oxide synthase function in obesity-associated insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelial ERK1/2 signaling maintains integrity of the quiescent endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. MAPK/ERK signalling mediates VEGF-induced bone marrow stem cell differentiation into endothelial cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of the ERK signaling pathway in promoting angiogenesis for treating ischemic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 20-hydroxyeicosatetraenoic acid alters endothelial cell barrier integrity independent of oxidative stress and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. 20-HETE increases superoxide production and activates NAPDH oxidase in pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Human Umbilical Vein Endothelial Cells (HUVECs) in Pharmacology and Toxicology: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ixcellsbiotech.com [ixcellsbiotech.com]
- 21. Human umbilical vein endothelial cell - Wikipedia [en.wikipedia.org]
- 22. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 23. In Vitro Endothelial Cell Proliferation Assay Reveals Distinct Levels of Proangiogenic Cytokines Characterizing Sera of Healthy Subjects and of Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 25. fujifilmcdi.com [fujifilmcdi.com]
- 26. researchgate.net [researchgate.net]
- 27. 20-HETE increases Superoxide production and activates NADPH Oxidase in Pulmonary Artery Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 9-HETE in Inflammation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
9-Hydroxyeicosatetraenoic acid (9-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. Emerging as a significant modulator in inflammatory cascades, this compound exerts its effects through a dual mechanism, engaging both rapid, cell-surface receptor-mediated signaling and slower, nuclear receptor-mediated genomic regulation. This guide provides a comprehensive overview of its biosynthesis, its complex mechanism of action in inflammatory processes, quantitative data on its activity, and detailed protocols for its study. The primary actions of this compound involve inducing chemotaxis in inflammatory cells, such as neutrophils, and modulating gene expression through the nuclear receptor Retinoid X Receptor gamma (RXRγ). Understanding these pathways is critical for developing novel therapeutic strategies targeting inflammatory diseases.
Core Mechanism of Action
This compound is produced from arachidonic acid primarily through two routes: enzymatic conversion by cytochrome P450 (CYP) enzymes and non-enzymatic lipid peroxidation. It exists as two stereoisomers, 9(S)-HETE and 9(R)-HETE, both of which appear to be biologically active. Its role in inflammation is multifaceted, characterized by two distinct signaling pathways that influence different aspects of the inflammatory response.
G-Protein Coupled Receptor (GPCR) Signaling in Neutrophils
The rapid pro-inflammatory effects of this compound, such as the induction of neutrophil chemotaxis, are characteristic of G-protein coupled receptor (GPCR) signaling. While a specific, named receptor for this compound has not been definitively identified, its mechanism can be inferred from the well-characterized pathways activated by other chemoattractant HETEs and the general principles of neutrophil GPCR signaling.
This pathway involves:
-
Receptor Binding: this compound binds to a putative GPCR on the neutrophil surface.
-
G-Protein Activation: This binding event catalyzes the exchange of GDP for GTP on the associated heterotrimeric G-protein, likely a member of the Gαi family, which is sensitive to pertussis toxin. This causes the dissociation of the Gαi subunit from the Gβγ dimer.
-
Downstream Signaling: The released Gβγ dimer activates Phospholipase C (PLCβ).
-
Second Messenger Generation: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This initial spike is followed by a sustained influx of extracellular Ca²⁺ through store-operated calcium entry (SOCE) channels.
-
Cellular Response: The resulting elevation in intracellular Ca²⁺ ([Ca²⁺]i) is a critical signal that initiates cytoskeletal rearrangements (actin polymerization), leading to cell polarization and directed migration (chemotaxis) towards the this compound gradient.
Caption: Inferred GPCR signaling cascade for this compound-induced neutrophil chemotaxis.
Nuclear Receptor (RXRγ) Signaling
In addition to its rapid effects, this compound also functions as a signaling molecule within the cell nucleus by activating the Retinoid X Receptor gamma (RXRγ), a member of the nuclear receptor superfamily. This pathway modulates gene expression and results in a more sustained, long-term inflammatory response.
The steps are as follows:
-
Cellular Uptake: this compound, being a lipid, crosses the cell membrane to enter the cytoplasm.
-
Nuclear Translocation: It then translocates into the nucleus.
-
RXRγ Activation: Inside the nucleus, both 9(S)-HETE and 9(R)-HETE act as agonists, binding to and activating RXRγ.
-
Dimerization and DNA Binding: RXR can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors (e.g., RAR, LXR). Upon ligand binding, this complex binds to specific DNA sequences known as response elements in the promoter regions of target genes.
-
Transcriptional Regulation: The DNA-bound receptor complex recruits co-activator or co-repressor proteins, leading to the up- or down-regulation of gene transcription. In the context of inflammation, RXRα (a related isotype) has been shown to regulate the transcription of chemokines like Ccl6 and Ccl9 in macrophages. RXRγ activation by this compound likely plays a similar role in modulating the expression of various inflammatory genes, contributing to the sustained inflammatory environment.
Cardiovascular Effects of 9-HETE Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxyeicosatetraenoic acids (HETEs) are a family of arachidonic acid metabolites that play complex and often potent roles in cardiovascular physiology and pathophysiology. While extensive research has focused on the effects of 20-HETE and 12-HETE in regulating vascular tone, inflammation, and platelet function, the specific cardiovascular actions of 9-hydroxyeicosatetraenoic acid (9-HETE) remain less well-defined. Human umbilical vein endothelial cells are known to convert linoleic acid into two main monohydroxyoctadecadienoic acids (HODEs): 9-HODE and 13-HODE, with 9-HODE being the more abundant metabolite under most conditions.[1] The production of these metabolites is notably reduced by non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen, suggesting the involvement of cyclooxygenase in their synthesis.[1] When endothelial cells are activated by stimuli such as thrombin, the production of 9-HODE and 13-HODE is enhanced.[1] These metabolites can be released from the endothelium, suggesting they may exert extracellular effects within the vascular wall.[1] Furthermore, the addition of 9-HODE or 13-HODE to endothelial cultures has been shown to decrease the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1] This suggests that this compound and its analogue 9-HODE may have functional effects both within and outside the endothelium.[1]
This technical guide provides a comprehensive overview of the current understanding of the cardiovascular effects of this compound metabolites, with a particular focus on its closely related analogue, 9-hydroxyoctadecadienoic acid (9-HODE), due to the limited direct research on this compound. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development in this area.
Data Presentation
The direct quantitative effects of this compound on cardiovascular parameters are not extensively documented in the current literature. However, studies on its structural analogue, 9-HODE, provide valuable insights. The following tables summarize the comparative effects of 9-HODE and 13-HODE, which are often studied in parallel.
Table 1: Effects of 9-HODE and 13-HODE on Vascular Smooth Muscle Cell Intracellular Calcium
| Compound | Cell Type | Concentration | Effect on Intracellular Ca2+ ([Ca2+]i) | Reference |
| 9-HODE | Porcine Aortic Smooth Muscle Cells | 2 µM | No significant effect | [2] |
| 9-HODE | Porcine Pulmonary Artery Smooth Muscle Cells | 2 µM | Lesser effect compared to 13-HODE | [2] |
| 13-HODE | Porcine Aortic & Pulmonary Artery Smooth Muscle Cells | 2 µM | Consistent increase | [2] |
| 13-HODE | Porcine Aortic & Pulmonary Artery Smooth Muscle Cells | 50 nM | Transient increase | [2] |
Table 2: Role of 9-HODE and 13-HODE in Atherosclerosis
| Metabolite | Stage of Atherosclerosis | Primary Source | Key Receptor/Target | Primary Effect | Reference |
| 13-HODE | Early | Enzymatic (15-Lipoxygenase-1) | PPAR-γ | Protective: Increases lipid clearance, enhances apoptosis of lipid-laden cells. | [3][4] |
| 9-HODE | Late | Non-enzymatic | GPR132 | Pro-inflammatory: Contributes to lesion progression. | [3][4] |
| 13-HODE | Late | Non-enzymatic | PPAR-γ | Protective mechanisms are overwhelmed. | [3][4] |
Signaling Pathways
The signaling pathways for this compound in the cardiovascular system are not well-elucidated. However, research on 9-HODE has identified a key signaling axis involving the G protein-coupled receptor GPR132, which is associated with pro-inflammatory effects in macrophages, a critical cell type in the development of atherosclerosis.
Figure 1: 9-HODE signaling via GPR132 in macrophages.
Experimental Protocols
Detailed experimental protocols specifically for investigating the cardiovascular effects of this compound are scarce. Therefore, this section provides generalized methodologies for key experiments that are broadly applicable to studying the vascular and platelet effects of lipid mediators like HETEs and HODEs.
In Vitro Vascular Reactivity Assay
This protocol is used to determine the direct effect of a substance on the constriction or dilation of isolated blood vessels.
Objective: To assess the vasoactive properties of this compound on isolated arterial rings.
Materials:
-
Isolated arterial segments (e.g., rat aorta, coronary artery)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound stock solution (in ethanol or DMSO)
-
Phenylephrine (PE) or other vasoconstrictors
-
Acetylcholine (ACh) or sodium nitroprusside (SNP) for vasodilation controls
-
Organ bath system with force transducers
Procedure:
-
Isolate the desired artery and place it in ice-cold Krebs-Henseleit buffer.
-
Carefully clean the artery of surrounding connective tissue and cut it into 2-3 mm rings.
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
To assess vessel viability, contract the rings with a high concentration of KCl (e.g., 60 mM).
-
To test for vasoconstrictor effects, add cumulative concentrations of this compound to the bath and record the change in tension.
-
To test for vasodilator effects, pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine). Once a stable contraction is achieved, add cumulative concentrations of this compound and record the relaxation.
-
At the end of the experiment, assess endothelium-dependent and -independent relaxation with ACh and SNP, respectively.
Data Analysis:
-
Express contractile responses as a percentage of the maximal contraction induced by KCl.
-
Express relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Calculate EC50 or IC50 values from the concentration-response curves.
Figure 2: Workflow for in vitro vascular reactivity assay.
Platelet Aggregation Assay
This protocol is used to measure the effect of a substance on platelet activation and aggregation.
Objective: To determine if this compound induces or inhibits platelet aggregation.
Materials:
-
Freshly drawn human or animal blood (anticoagulated with sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound stock solution
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
Platelet aggregation inhibitor (e.g., prostacyclin)
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP by differential centrifugation of whole blood.
-
Adjust the platelet count in the PRP using PPP.
-
Place a cuvette with PRP in the aggregometer and allow it to warm to 37°C.
-
To test for pro-aggregatory effects, add different concentrations of this compound to the PRP and monitor for aggregation.
-
To test for anti-aggregatory effects, pre-incubate the PRP with different concentrations of this compound for a short period (e.g., 1-5 minutes) before adding a known platelet agonist.
-
Record the change in light transmission, which corresponds to the degree of platelet aggregation, for several minutes.
-
Use a known inhibitor as a positive control for inhibition.
Data Analysis:
-
Quantify the maximal aggregation percentage for each condition.
-
Determine the IC50 value for inhibition of agonist-induced aggregation.
Intracellular Calcium Mobilization Assay
This protocol is used to measure changes in intracellular calcium concentration in response to a stimulus.
Objective: To determine if this compound induces calcium signaling in vascular cells (e.g., endothelial or smooth muscle cells).
Materials:
-
Cultured vascular endothelial or smooth muscle cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound stock solution
-
Agonist control (e.g., ATP, bradykinin)
-
Fluorescence plate reader or microscope with imaging system
Procedure:
-
Plate the cells in a suitable format (e.g., 96-well plate) and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove extracellular dye.
-
Place the plate in the fluorescence reader or on the microscope stage.
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations and record the change in fluorescence over time.
-
Use a known agonist to confirm cell responsiveness.
Data Analysis:
-
Express the change in fluorescence as a ratio (for ratiometric dyes like Fura-2) or as a fold-change over baseline.
-
Determine the concentration-response relationship for this compound-induced calcium mobilization.
Conclusion
The direct cardiovascular effects of this compound are an understudied area of lipid mediator research. The available evidence, primarily from studies on its analogue 9-HODE, suggests a potential role in the pathophysiology of atherosclerosis, with pro-inflammatory actions mediated through the GPR132 receptor in macrophages. Furthermore, the observation that 9-HODE can modulate the production of the important vasoregulator prostacyclin in endothelial cells warrants further investigation into its direct effects on vascular tone and platelet function.
For researchers and drug development professionals, the lack of specific data on this compound presents both a challenge and an opportunity. The experimental protocols outlined in this guide provide a framework for systematically evaluating the cardiovascular effects of this compound. Future research should focus on:
-
Quantitative assessment of this compound's effects on blood pressure, vascular resistance, and cardiac function in vivo.
-
Detailed characterization of its effects on isolated blood vessels from different vascular beds.
-
Elucidation of the specific signaling pathways activated by this compound in endothelial cells, vascular smooth muscle cells, and platelets.
-
Identification and validation of the specific receptor(s) for this compound in the cardiovascular system.
A deeper understanding of the cardiovascular actions of this compound could unveil new therapeutic targets for the management of cardiovascular diseases, particularly those with an inflammatory component like atherosclerosis.
References
- 1. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13-HODE increases intracellular calcium in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Eicosanoid: Discovery and Initial Characterization of 9-Hydroxyeicosatetraenoic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of lipid mediators, the discovery of hydroxyeicosatetraenoic acids (HETEs) opened a new frontier in understanding the complexities of cellular signaling, inflammation, and pathophysiology. Among these, 9-hydroxyeicosatetraenoic acid (9-HETE) has emerged as a significant bioactive lipid. This technical guide provides a comprehensive overview of the seminal research that led to the discovery and initial characterization of this compound, focusing on the pioneering work that first identified this novel mono-HETE. We will delve into the original experimental protocols, present the initial quantitative findings, and illustrate the early concepts of its biological function, providing a foundational resource for researchers in the field.
The Seminal Discovery: Generation from Human Neutrophils
The first documented evidence of this compound emerged from studies on the metabolism of arachidonic acid in human neutrophils. In a landmark 1979 paper published in the Journal of Experimental Medicine, Goetzl and Sun reported the generation of previously unidentified mono-hydroxy-eicosatetraenoic acids by human neutrophils.[1][2][3] This study demonstrated that alongside the known HETEs (5-HETE, 11-HETE, and 12-HETE), novel metabolites, including this compound and 8-HETE, were also produced.[1][2][3]
This discovery was significant as it expanded the known profile of arachidonic acid metabolites and suggested a more complex role for lipoxygenase pathways in neutrophil biology. The study laid the groundwork for future investigations into the specific enzymatic sources and diverse biological activities of this compound.
Experimental Protocols: The Original Methodologies
The initial discovery and characterization of this compound relied on a series of meticulous biochemical techniques. The following sections detail the key experimental protocols adapted from the foundational 1979 study by Goetzl and Sun.[1][3]
Preparation of Neutrophil Homogenates
-
Cell Isolation: Human neutrophils were purified from peripheral blood of healthy donors.
-
Homogenization: The purified neutrophils were washed and suspended in a buffer, followed by homogenization to release the cellular contents, including the enzymes responsible for arachidonic acid metabolism.
-
Subcellular Fractionation: The homogenate was centrifuged at 17,000 g to separate the supernatant, containing the cytosolic and microsomal fractions where lipoxygenase activity is present, from the pellet containing nuclei and other larger cellular components.[3][4]
Generation and Extraction of HETEs
-
Incubation: The 17,000 g supernatant from the neutrophil homogenates was incubated with [3H]-labeled arachidonic acid.[1][2][3] To focus on the lipoxygenase pathway, indomethacin was added to inhibit the cyclooxygenase pathway.[1][2]
-
Solvent Extraction: Following incubation, the reaction mixture was acidified, and the lipids, including the newly formed HETEs, were extracted using an organic solvent.
Purification and Identification of this compound
-
Silicic Acid Chromatography: The extracted lipids were first subjected to silicic acid column chromatography to separate the different classes of lipids.
-
High-Performance Liquid Chromatography (HPLC): The fractions containing the mono-HETEs were then further purified and separated using straight-phase high-performance liquid chromatography (HPLC) on a µPorasil column.[3] This technique allowed for the resolution of the different HETE isomers based on their polarity.
-
Identification by Mass Spectrometry: The purified fraction corresponding to this compound was analyzed by mass spectrometry. The presence of characteristic abundant ions at m/e 255 and 151, resulting from the preferential cleavage at the C9-C10 bond, confirmed the structure as 9-hydroxyeicosatetraenoic acid.[4] Additional ions at m/e 391 (M-15), 375, 331, 223, 181, and 165 further supported the identification.[4]
Quantitative Data from the Initial Study
The pioneering study by Goetzl and Sun provided the first quantitative estimates of this compound production by human neutrophils and its initial biological activity.[3]
Table 1: Yield of Mono-HETEs from Human Neutrophils
| HETE Isomer | Mean Yield (µg per 10^8 neutrophils) |
| 12-HETE | 2.1 |
| 11-HETE | 6.4 |
| This compound | 1.8 |
| 8-HETE | 2.4 |
| 5-HETE | 3.5 |
| Data from Goetzl EJ, Sun FF. J Exp Med. 1979 Aug 1;150(2):406-11.[3] |
Table 2: Chemotactic Activity of HETE Products on Human Neutrophils
| HETE Isomer | Concentration for Peak Chemotactic Response (µg/ml) | Rank Order of Potency |
| 5-HETE | 1 | 1 |
| 8-HETE | 5 | 2 |
| This compound | 5 | 2 |
| 11-HETE | 10 | 3 |
| 12-HETE | 10 | 3 |
| Data from Goetzl EJ, Sun FF. J Exp Med. 1979 Aug 1;150(2):406-11.[3] |
Mandatory Visualizations
Experimental Workflow for the Discovery of this compound
Proposed Initial Signaling Function of this compound
Initial Biological Characterization: A Role in Cell Migration
The initial investigation into the biological activity of the newly discovered HETEs revealed their potent effects on neutrophil migration.[1][5] The study by Goetzl and Sun demonstrated that this compound, along with 8-HETE, exhibited significant chemotactic activity for human neutrophils, albeit less potent than 5-HETE.[1][2][3] The finding that neutrophils themselves could produce these chemotactic agents suggested a potential autocrine or paracrine mechanism for amplifying inflammatory responses.[3][5] The expression of both chemokinetic (stimulating random migration) and chemotactic (directing migration along a concentration gradient) activities indicated that the endogenous production of this compound could significantly influence the mobility of human neutrophils at sites of inflammation.[1][3]
Conclusion
The discovery and initial characterization of 9-hydroxyeicosatetraenoic acid marked a pivotal moment in eicosanoid research. The seminal work of Goetzl and Sun not only identified a novel arachidonic acid metabolite but also provided the foundational methodologies for its study and offered the first insights into its biological relevance. This early research established this compound as a product of the neutrophil lipoxygenase pathway and a potent modulator of leukocyte migration. These foundational findings have paved the way for decades of subsequent research that continues to unravel the complex roles of this compound in health and disease, making it a molecule of ongoing interest for researchers, scientists, and drug development professionals.
References
- 1. Generation of unique mono-hydroxy-eicosatetraenoic acids from arachidonic acid by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of unique mono-hydroxy-eicosatetraenoic acids from arachidonic acid by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Formation of 9-Hydroxyeicosatetraenoic Acid (9-HETE) from Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyeicosatetraenoic acid (9-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. As a member of the eicosanoid family, this compound is implicated in a variety of physiological and pathological processes, including inflammation, cell signaling, and vascular tone.[1] Its formation is a result of complex enzymatic pathways, primarily involving lipoxygenases (LOX) and cytochrome P450 (CYP) enzymes, as well as non-enzymatic lipid peroxidation.[2][3] Understanding the precise mechanisms of this compound synthesis is crucial for elucidating its biological functions and for the development of novel therapeutic agents targeting inflammatory and proliferative diseases. This guide provides a comprehensive technical overview of the enzymatic pathways leading to this compound formation, detailed experimental protocols for its study, and a summary of relevant quantitative data.
Enzymatic Pathways of this compound Formation
The biosynthesis of this compound from arachidonic acid is primarily catalyzed by two major enzyme families: lipoxygenases and cytochrome P450 monooxygenases. A non-enzymatic pathway involving free radical-mediated oxidation also contributes to its formation.
Lipoxygenase (LOX) Pathway
The predominant enzymatic route for this compound synthesis involves the action of lipoxygenases.[4] These non-heme iron-containing dioxygenases catalyze the insertion of molecular oxygen into polyunsaturated fatty acids like arachidonic acid.[5] The process begins with the stereospecific abstraction of a hydrogen atom, leading to the formation of a hydroperoxy intermediate, which is subsequently reduced to the corresponding hydroxy fatty acid.
The formation of this compound via this pathway proceeds in two main steps:
-
Oxygenation: A 9-lipoxygenase (9-LOX) enzyme specifically oxygenates arachidonic acid at the C-9 position to form 9-hydroperoxyeicosatetraenoic acid (9-HPETE).[6]
-
Reduction: The unstable 9-HPETE intermediate is then rapidly reduced to the more stable this compound by ubiquitous cellular peroxidases, such as glutathione peroxidases (GPx).[4]
While several lipoxygenase isoforms exist, specific 9-lipoxygenases have been identified in various plant and animal tissues.[7][8] In humans, the enzyme arachidonate 12-lipoxygenase, 12R type (ALOX12B), primarily known for producing 12(R)-HETE, can also metabolize linoleic acid to 9(R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9R-HpODE), indicating a potential for 9-positional specificity with different substrates.[9]
Cytochrome P450 (CYP) Pathway
Members of the cytochrome P450 superfamily of heme-containing monooxygenases represent another significant pathway for this compound formation.[2][3] Unlike lipoxygenases, which typically produce conjugated diene HETEs, CYP enzymes can hydroxylate arachidonic acid at various positions through a different mechanism.[10] The formation of this compound by CYP enzymes is a direct hydroxylation reaction.[2] Several CYP isoforms have been shown to directly produce this compound from arachidonic acid.[2] For instance, rat liver microsomal cytochrome P450 has been demonstrated to catalyze the formation of 9(S)-HETE.[3]
Non-Enzymatic Lipid Peroxidation
This compound can also be formed non-enzymatically through the free radical-mediated oxidation of arachidonic acid, a process known as lipid peroxidation.[3][11] This pathway is non-specific and typically results in the formation of a racemic mixture of both 9(S)-HETE and 9(R)-HETE.[4] Elevated levels of this compound formed via this route are often considered markers of oxidative stress.[11]
Quantitative Data on this compound Formation
Quantitative data on the enzymatic formation of this compound is essential for understanding its relative contribution in different biological systems. While specific kinetic parameters for this compound-producing enzymes are not extensively documented, studies have reported the concentrations of this compound in various biological matrices.
| Parameter | Value | Enzyme/System | Source |
| Concentration | |||
| Maximal Perfusate Concentration | 4.27 ± 0.97 ng/mL | Human Lungs (A23187 stimulated) | [12] |
| Enzyme Kinetics (Related) | |||
| Km (Arachidonic Acid) | 8.5 ± 0.5 µM | Soybean Lipoxygenase-1 (produces 15-HETE) | [9] |
| kcat | 225 ± 7 s-1 | Soybean Lipoxygenase-1 (produces 15-HETE) | [9] |
| Km (Arachidonic Acid) | 182 ± 16 µM | Rat 5-Lipoxygenase | [11] |
| Vmax | 425 ± 140 nmol O2/(min x mg protein) | Rat 5-Lipoxygenase | [11] |
Experimental Protocols
In Vitro this compound Formation Assay Using Recombinant Lipoxygenase
This protocol describes a general method for the in vitro synthesis and analysis of this compound from arachidonic acid using a recombinant lipoxygenase.
Materials:
-
Recombinant 9-lipoxygenase[7]
-
Arachidonic acid
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Glacial acetic acid
-
Internal Standard (e.g., this compound-d8)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Methanol, Hexane, Ethyl Acetate (HPLC grade)
-
Nitrogen gas supply
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer and the desired amount of recombinant 9-lipoxygenase.
-
Initiate the reaction by adding arachidonic acid to a final concentration of 10-50 µM.
-
Incubate the reaction mixture at 37°C for 15-30 minutes with gentle agitation.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 2 volumes of ice-cold methanol and acidifying to pH 3.5 with glacial acetic acid.
-
Add the internal standard (e.g., this compound-d8) to the mixture.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water followed by hexane to remove non-polar impurities.
-
Elute the HETEs with ethyl acetate.
-
-
Sample Preparation for Analysis:
-
Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried residue in a small volume of mobile phase (e.g., methanol/water) for LC-MS/MS analysis.
-
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of eicosanoids, including this compound.[13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[13]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Q1: 319.2 m/z → Q3: 151.2 m/z
-
This compound-d8 (Internal Standard): Q1: 327.2 m/z → Q3: 151.2 m/z
-
-
Data Analysis: Quantification is performed by constructing a standard curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Downstream Signaling of this compound
This compound exerts its biological effects by interacting with specific cellular targets. Both the 9(S)- and 9(R)-enantiomers of this compound have been identified as agonists for the Retinoid X Receptor gamma (RXRγ), a member of the nuclear receptor superfamily.
RXRγ Activation Pathway:
-
Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of RXRγ located in the nucleus.
-
Heterodimerization: RXRγ typically functions by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[14][15]
-
DNA Binding: The this compound-bound RXR heterodimer binds to specific DNA sequences in the promoter regions of target genes, known as response elements.
-
Transcriptional Regulation: This binding event recruits co-activator or co-repressor proteins, leading to the modulation (activation or repression) of target gene transcription.[16] The downstream effects will depend on the heterodimeric partner and the specific target genes involved.
Conclusion
The enzymatic formation of this compound from arachidonic acid is a multifaceted process involving distinct lipoxygenase and cytochrome P450 pathways. The relative contribution of each pathway is likely cell- and tissue-specific and can be influenced by various physiological and pathological stimuli. The ability of this compound to act as a signaling molecule, particularly through the activation of the nuclear receptor RXRγ, highlights its potential importance in regulating gene expression and cellular function. Further research into the specific enzymes responsible for this compound synthesis and the detailed downstream consequences of its signaling will be critical for developing targeted therapeutic strategies for a range of human diseases. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the complex biology of this important lipid mediator.
References
- 1. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]
- 2. Lipoxygenase - Wikipedia [en.wikipedia.org]
- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 4. WikiGenes - ALOX12B - arachidonate 12-lipoxygenase, 12R type [wikigenes.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recombinant maize 9-lipoxygenase: expression, purification, and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linoleate 9S-lipoxygenase - Wikipedia [en.wikipedia.org]
- 9. ALOX12B - Wikipedia [en.wikipedia.org]
- 10. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic studies on arachidonate 5-lipoxygenase from rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. Synergistic activation of retinoic acid (RA)-responsive genes and induction of embryonal carcinoma cell differentiation by an RA receptor alpha (RAR alpha)-, RAR beta-, or RAR gamma-selective ligand in combination with a retinoid X receptor-specific ligand - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Sources of 9-Hydroxyeicosatetraenoic Acid (9-HETE) in the Human Body: An In-depth Technical Guide
Executive Summary
9-Hydroxyeicosatetraenoic acid (9-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. It is implicated in a variety of physiological and pathological processes, including inflammation, vascular function, and cell signaling. Understanding the cellular origins of this compound is crucial for elucidating its biological roles and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the primary cellular sources of this compound in the human body, details the enzymatic and non-enzymatic pathways of its formation, and presents methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, inflammation, and cardiovascular disease.
Introduction to this compound
This compound is a member of the hydroxyeicosatetraenoic acid family of eicosanoids. These signaling molecules are synthesized from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by the action of phospholipase A2 (PLA2). The generation of this compound can occur through several pathways, including enzymatic catalysis by lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes, as well as through non-enzymatic lipid peroxidation. The diverse origins of this compound underscore its involvement in a wide array of biological contexts.
Primary Cellular Sources of this compound
A variety of human cell types have been identified as sources of this compound. The production can be constitutive or induced by specific stimuli.
Endothelial Cells
Human umbilical vein endothelial cells (HUVECs) have been shown to convert arachidonic acid into HETEs. While 15-HETE is a major product, the formation of this compound has also been reported, particularly in the context of lipid peroxidation.[1]
Neutrophils
Human neutrophils are a significant source of various HETEs, including this compound.[2] The production of HETEs by neutrophils is a key component of the inflammatory response. These cells can generate a mixture of HETEs, with the profile of metabolites varying depending on the stimulus and cellular state.
Macrophages
Macrophages are critical players in inflammation and immunity and are known to produce a wide range of eicosanoids. While they are well-established sources of other HETEs like 12-HETE and 15-HETE, their specific contribution to the this compound pool is an area of active investigation.[3] Given their high metabolic activity in inflammatory environments, it is plausible that macrophages contribute to this compound levels, particularly in pathological conditions such as atherosclerosis.
Platelets
Platelets are the primary source of 12-HETE in the human body, produced via the enzyme 12-lipoxygenase (12-LOX).[4][5] While their role in 12-HETE synthesis is well-documented, their capacity to produce this compound is less clear. However, given the potential for non-enzymatic HETE formation during platelet activation and aggregation, they may contribute to the overall this compound levels in thrombotic and inflammatory conditions.
Mast Cells
Mast cells are key effector cells in allergic and inflammatory responses, releasing a plethora of pre-formed and newly synthesized mediators upon activation.[6][7] While they are known producers of other eicosanoids like leukotrienes and prostaglandins, their specific ability to synthesize this compound requires further detailed investigation.
Erythrocytes (Red Blood Cells)
Erythrocytes are particularly susceptible to oxidative stress due to their high oxygen content and iron-rich hemoglobin.[8][9] Under conditions of oxidative stress, the polyunsaturated fatty acids in their membranes can undergo non-enzymatic lipid peroxidation, leading to the formation of a racemic mixture of HETEs, including this compound.[8]
Quantitative Data on this compound Production
Quantifying the production of this compound by different cell types is essential for understanding their relative contributions in various physiological and pathological states. The following tables summarize available quantitative data from the literature. It is important to note that values can vary significantly based on the cell type, stimulus, incubation time, and analytical method used.
| Cell Type | Stimulus | This compound Concentration | Method | Reference |
| Human Platelets (in patients with essential hypertension) | Basal | 3.56 ± 1.22 ng/10^6 cells | ELISA & HPLC | [10] |
| Human Platelets (normotensive control subjects) | Basal | 0.64 ± 0.13 ng/10^6 cells | ELISA & HPLC | [10] |
| Human Platelets (in patients with essential hypertension) | Thrombin (1 U/mL) | 7.66 ± 2.14 ng/10^6 cells | ELISA & HPLC | [10] |
| Human Platelets (normotensive control subjects) | Thrombin (1 U/mL) | 4.87 ± 1.46 ng/10^6 cells | ELISA & HPLC | [10] |
Note: Data on this compound production by other cell types is currently limited in the scientific literature. The table will be updated as more quantitative information becomes available.
Biosynthesis and Signaling Pathways
The formation of this compound is initiated by the liberation of arachidonic acid from membrane phospholipids, a process catalyzed by phospholipase A2 (PLA2). This can be triggered by various stimuli leading to an increase in intracellular calcium and the activation of signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways.[11][12][13][14][15][16][17][18]
Enzymatic Pathways
-
Lipoxygenases (LOX): While specific human 9-lipoxygenases have not been definitively characterized in the same way as 5-LOX, 12-LOX, and 15-LOX, it is hypothesized that a LOX enzyme is responsible for the stereospecific formation of 9(S)-HETE. Plant-derived 9-LOX enzymes are well-studied, providing a model for potential human counterparts.[19][20]
-
Cyclooxygenases (COX): COX-1 and COX-2 can produce a variety of HETEs as byproducts of prostaglandin synthesis, and this may include small amounts of this compound.[1]
-
Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms can metabolize arachidonic acid to various HETE isomers, including this compound.[1]
Non-Enzymatic Pathway: Lipid Peroxidation
This compound can be formed non-enzymatically through the free radical-mediated peroxidation of arachidonic acid. This process generates a racemic mixture of 9(R)-HETE and 9(S)-HETE and is particularly relevant in conditions of high oxidative stress, such as in erythrocytes and within atherosclerotic lesions.[1][21][22]
Signaling Pathways
The following diagram illustrates the general signaling pathways leading to the production of HETEs, including this compound.
Caption: General signaling cascade for this compound production.
Experimental Protocols
Accurate detection and quantification of this compound are critical for research in this field. The following sections provide detailed methodologies for key experiments.
Sample Preparation and Extraction of this compound
This protocol is a general guideline for the extraction of eicosanoids, including this compound, from cell culture supernatants or biological fluids.
Materials:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Internal standard (e.g., d8-9-HETE)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 mL of cell culture supernatant or biological fluid, add an appropriate amount of deuterated internal standard (e.g., 1 ng of d8-9-HETE).
-
Acidify the sample to pH 3.5 with 2 M formic acid.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 15% methanol in water.
-
Elute the lipids with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-95% B (linear gradient)
-
12-15 min: 95% B
-
15.1-18 min: 30% B (re-equilibration)
-
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example for this compound):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion (m/z): 319.2
-
Product Ions (m/z): 115.1, 167.1 (quantifier and qualifier)
-
Internal Standard (d8-9-HETE) Precursor Ion (m/z): 327.2
-
Internal Standard Product Ions (m/z): 122.1, 173.1
Quantification: A standard curve is generated using known concentrations of a this compound analytical standard. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Workflow for this compound Analysis
The following diagram outlines the typical workflow for the analysis of this compound from biological samples.
Caption: Workflow for the analysis of this compound.
Conclusion
This compound is a multifaceted lipid mediator produced by a range of human cell types through both enzymatic and non-enzymatic pathways. Endothelial cells, neutrophils, and erythrocytes are confirmed sources, with macrophages and platelets likely contributing to the this compound pool, especially in inflammatory settings. The signaling cascades leading to its production are complex, involving phospholipase A2 activation and downstream metabolism of arachidonic acid. Further research is needed to fully elucidate the specific enzymes responsible for this compound synthesis in humans and to obtain more comprehensive quantitative data across different cellular sources and disease states. The methodologies outlined in this guide provide a robust framework for the accurate measurement of this compound, which will be instrumental in advancing our understanding of its role in human health and disease.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formation of eicosanoids and other oxylipins in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12S-hydroxyeicosatetraenoic acid plays a central role in the regulation of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelets induce free and phospholipid-esterified 12-hydroxyeicosatetraenoic acid generation in colon cancer cells by delivering 12-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine secretion by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomarkers of oxidative stress in erythrocytes as a function of human age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Activation of mitogen-activated protein kinases by arachidonic acid and its metabolites in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arachidonic acid directly activates members of the mitogen-activated protein kinase superfamily in rabbit proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of Mitochondrial Calcium-independent Phospholipase A2γ (iPLA2γ) by Divalent Cations Mediating Arachidonate Release and Production of Downstream Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ influx through CRAC channels activates cytosolic phospholipase A2, leukotriene C4 secretion, and expression of c-fos through ERK-dependent and -independent pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of phospholipase A2 activation and calcium in CYP2E1-dependent toxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of Ca2+-independent phospholipase A2 in cell growth and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phospholipase A2 augments contraction and intracellular calcium mobilization through thromboxane A2 in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization and Preliminary Application of a Novel Lipoxygenase from Enterovibrio norvegicus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cloning and characterization of a 9-lipoxygenase gene induced by pathogen attack from Nicotiana benthamiana for biotechnological application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Non-Enzymatic Formation of 9-HETE via Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the non-enzymatic formation of 9-hydroxyeicosatetraenoic acid (9-HETE), a significant biomarker of oxidative stress. The document delves into the chemical mechanisms of free radical-mediated lipid peroxidation of arachidonic acid, detailing the pathway to this compound formation. It presents structured tables of quantitative data on the yields of various HETE isomers produced through non-enzymatic routes. Furthermore, this guide offers detailed experimental protocols for inducing, extracting, and quantifying this compound, alongside diagrammatic representations of the key pathways and workflows to facilitate a deeper understanding for researchers in lipidomics and drug development.
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a family of oxidized metabolites derived from arachidonic acid. While the enzymatic production of HETEs by lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP450) enzymes is well-characterized and known to play crucial roles in cellular signaling, the non-enzymatic formation of these molecules via lipid peroxidation is a hallmark of oxidative stress.[1] Unlike the stereospecific products of enzymatic reactions, non-enzymatic lipid peroxidation generates a racemic mixture of HETE isomers.[1] Among these, this compound is a prominent product and serves as a valuable biomarker for assessing oxidative damage in various pathological conditions, including cardiovascular and neurodegenerative diseases.[2][3] Understanding the mechanisms of its formation and the methods for its precise quantification is critical for research into oxidative stress-related diseases and the development of targeted therapeutic interventions.
The Chemical Mechanism of Non-Enzymatic this compound Formation
The non-enzymatic formation of this compound is a classic free-radical chain reaction involving three main stages: initiation, propagation, and termination. The process is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from a bis-allylic carbon of arachidonic acid.
Initiation
The process begins with the abstraction of a hydrogen atom from one of the bis-allylic carbons of arachidonic acid (C-7, C-10, or C-13) by a free radical (R•), such as the hydroxyl radical (•OH). Abstraction of a hydrogen atom from C-7 is a key step leading to the formation of this compound. This generates a carbon-centered lipid radical.
Propagation
The carbon-centered radical rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from an adjacent polyunsaturated fatty acid (PUFA), propagating the chain reaction and forming a lipid hydroperoxide. In the pathway to this compound, a 9-hydroperoxyeicosatetraenoic acid (9-HPETE) intermediate is formed. This intermediate is then reduced to the more stable hydroxyl derivative, this compound. This reduction can occur via cellular reducing agents like glutathione peroxidases or other endogenous antioxidants.
Termination
The chain reaction terminates when two radicals react with each other to form a non-radical species.
Stereochemistry
A crucial feature of non-enzymatic HETE formation is the lack of stereospecificity, resulting in the production of a racemic mixture of R and S enantiomers.[4] This is a key distinguishing feature from enzymatic pathways, which produce stereospecific HETEs (predominantly S-enantiomers for LOX pathways). Chiral chromatography is therefore essential for differentiating between the enzymatic and non-enzymatic origins of this compound in biological samples.[4]
Quantitative Data on Non-Enzymatic HETE Isomer Formation
The non-enzymatic oxidation of arachidonic acid produces a variety of HETE positional isomers. The relative abundance of these isomers can vary depending on the specific oxidative stimulus. While precise yields can differ between experimental systems, the following table summarizes the general distribution of HETE isomers observed in in vitro non-enzymatic oxidation models.
| HETE Isomer | Relative Abundance in Copper-Induced Oxidation[5][6] | Notes |
| 5-HETE | ++ | Formed in significant amounts. |
| 8-HETE | ++ | A major product of non-enzymatic oxidation. |
| This compound | ++ | A prominent marker of lipid peroxidation. |
| 11-HETE | ++ | Formed in significant amounts. |
| 12-HETE | ++ | A major product of non-enzymatic oxidation. |
| 15-HETE | ++ | A major product of non-enzymatic oxidation. |
Relative abundance is denoted semi-quantitatively: ++ indicates a major product.
Experimental Protocols
This section provides detailed methodologies for the in vitro induction of non-enzymatic this compound formation, followed by its extraction and quantification.
In Vitro Induction of Non-Enzymatic Lipid Peroxidation
The following are three common methods for inducing non-enzymatic lipid peroxidation of arachidonic acid in a controlled laboratory setting.
This method utilizes copper ions (Cu²⁺) to catalyze the formation of free radicals and initiate lipid peroxidation.
-
Reagents:
-
Arachidonic acid (in ethanol)
-
Copper (II) sulfate (CuSO₄) solution (e.g., 20 µM in phosphate-buffered saline)[5]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Butylated hydroxytoluene (BHT) (for reaction termination)
-
-
Procedure:
-
Prepare a solution of arachidonic acid in PBS.
-
Initiate the reaction by adding CuSO₄ solution to the arachidonic acid solution.
-
Incubate the mixture at 37°C for a specified time (e.g., 1-4 hours), with gentle agitation.
-
Terminate the reaction by adding BHT to a final concentration of 0.05%.
-
Proceed immediately to the extraction protocol.
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) is a water-soluble azo compound that thermally decomposes to generate peroxyl radicals at a constant rate.
-
Reagents:
-
Arachidonic acid (in ethanol)
-
AAPH solution (e.g., 50 mM in deionized water)[7]
-
PBS, pH 7.4
-
BHT
-
-
Procedure:
-
Prepare a solution of arachidonic acid in PBS.
-
Initiate the reaction by adding the AAPH solution.
-
Incubate at 37°C for a defined period (e.g., 30 minutes to 2 hours) in the dark.[7]
-
Terminate the reaction with BHT.
-
Proceed to extraction.
-
The Fenton reaction generates highly reactive hydroxyl radicals from the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂).
-
Reagents:
-
Arachidonic acid (in ethanol)
-
Ferrous sulfate (FeSO₄) solution
-
Hydrogen peroxide (H₂O₂) solution
-
PBS, pH 7.4
-
BHT
-
-
Procedure:
-
Prepare a solution of arachidonic acid in PBS.
-
Add FeSO₄ to the solution.
-
Initiate the reaction by adding H₂O₂.
-
Incubate at 37°C for a short duration (e.g., 15-30 minutes) due to the high reactivity of the hydroxyl radicals.
-
Terminate the reaction with BHT.
-
Proceed to extraction.
-
Extraction of this compound using Solid-Phase Extraction (SPE)
This protocol is suitable for extracting this compound from in vitro reaction mixtures or biological fluids like plasma.
-
Reagents and Materials:
-
C18 SPE cartridge
-
Methanol
-
Ethyl Acetate
-
Hexane
-
pH 3 water (adjusted with HCl)
-
Nitrogen gas for evaporation
-
-
Procedure:
-
Sample Preparation: Acidify the sample to pH 3 with 1N HCl.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of pH 3 water.
-
Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5 mL of pH 3 water, followed by 5 mL of hexane to remove non-polar impurities.
-
Elution: Elute the HETEs with 5 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.
-
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer.
-
C18 reversed-phase column.
-
For chiral analysis, a chiral stationary phase column (e.g., amylose-based) is required.[8]
-
-
LC Parameters (Example for Reversed-Phase):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from A to B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Parameters (Example in Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 319.2
-
Product Ions (m/z): e.g., 115.1, 203.1 (specific transitions should be optimized for the instrument)
-
-
Quantification:
-
Use a stable isotope-labeled internal standard (e.g., this compound-d8) for accurate quantification.
-
Generate a calibration curve using a series of known concentrations of a this compound standard.
-
Conclusion
The non-enzymatic formation of this compound through lipid peroxidation is a key process in the pathophysiology of diseases associated with oxidative stress. This guide has provided a detailed overview of the underlying chemical mechanisms, quantitative data on product formation, and robust experimental protocols for its study. A thorough understanding of these principles and methods is essential for researchers and drug development professionals aiming to investigate the roles of lipid peroxidation in disease and to evaluate the efficacy of antioxidant therapies. The ability to accurately measure and distinguish non-enzymatically formed this compound is a critical tool in advancing our knowledge in this field.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. oxfordbiomed.com [oxfordbiomed.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereospecificity of hydrogen abstraction in the conversion of arachidonic acid to 15R-HETE by aspirin-treated cyclooxygenase-2. Implications for the alignment of substrate in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of monohydroxy derivatives of arachidonic acid, linoleic acid, and oleic acid during oxidation of low density lipoprotein by copper ions and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Understanding the Mechanism of the Hydrogen Abstraction from Arachidonic Acid Catalyzed by the Human Enzyme 15-Lipoxygenase-2. A Quantum Mechanics/Molecular Mechanics Free Energy Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Concentrations of 9-HETE in Plasma: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the physiological concentrations of 9-hydroxyeicosatetraenoic acid (9-HETE) in plasma, its biosynthetic and signaling pathways, and detailed methodologies for its quantification. This document is intended for researchers, scientists, and drug development professionals working in fields related to lipid mediators, inflammation, and cardiovascular disease.
Introduction to this compound
9-hydroxyeicosatetraenoic acid (this compound) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. As a member of the HETE family, it is involved in a variety of physiological and pathological processes, including inflammation, cell proliferation, and ion channel modulation. The biological activities of this compound are dependent on its stereochemistry, with the 9(S)- and 9(R)-enantiomers potentially exhibiting different effects. Understanding the physiological concentrations of this compound in plasma is crucial for elucidating its role as a biomarker and its potential as a therapeutic target.
Biosynthesis of this compound
This compound is synthesized from arachidonic acid through several enzymatic and non-enzymatic pathways. The primary routes of formation involve lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes, as well as non-enzymatic lipid peroxidation.
-
Lipoxygenase (LOX) Pathway: Arachidonic acid is converted by 9-lipoxygenase to 9-hydroperoxyeicosatetraenoic acid (9-HPETE), which is subsequently reduced to this compound by peroxidases.
-
Cyclooxygenase (COX) Pathway: While primarily responsible for prostaglandin synthesis, COX enzymes can also produce small amounts of various HPETEs, which are then converted to HETEs.
-
Cytochrome P450 (CYP) Pathway: Certain CYP450 isoforms can directly hydroxylate arachidonic acid to form this compound.
-
Lipid Peroxidation: Non-enzymatic free radical-mediated oxidation of arachidonic acid can lead to the formation of a racemic mixture of 9(R)- and 9(S)-HETE.
Biosynthesis of this compound from arachidonic acid.
Physiological Concentrations of this compound in Plasma
The quantification of this compound in plasma is challenging due to its low endogenous concentrations and the presence of various isomers. The available data, primarily from studies utilizing sensitive mass spectrometry-based methods, are summarized below.
Human Plasma/Serum Concentrations
| Analyte | Concentration (ng/mL) | Matrix | Population | Method | Reference |
| 9(R)-HETE | 5.48 ± 0.4 | Serum | Healthy Adults (n=9) | UHPLC-ECAPCI/HRMS | [1] |
| 9(S)-HETE | 5.58 ± 0.5 | Serum | Healthy Adults (n=9) | UHPLC-ECAPCI/HRMS | [1] |
Note: Data are presented as mean ± standard error of the mean (SEM). The study by Calderon-Garcidueñas et al. (2020) notes that these levels were detectable following non-enzymatic release during blood clotting.
Animal Model Plasma Concentrations
| Species | Analyte | Concentration | Condition | Method | Reference |
| Rat | This compound | ~12 ng/mL | Healthy (+/+) | Not specified | [2] |
| Rat | This compound | ~20 ng/mL | Cystic (Cy/+) | Not specified | [2] |
| Mouse | This compound | Not specified | Control Diet | LC-MS/MS | [3] |
| Mouse | This compound | Not specified | High-Fat Diet | LC-MS/MS | [3] |
Note: The study by Lauffer et al. (2011) provides a graphical representation of this compound levels in rats, from which approximate values have been extrapolated. The study by Wang et al. (2015) did not report absolute concentrations for this compound in mice but noted no significant change between control and high-fat diet groups.
Signaling Pathway of this compound
This compound exerts its biological effects through interaction with specific cell surface receptors. The G protein-coupled receptor G2A (also known as GPR132) has been identified as a receptor for this compound and the related oxidized fatty acid, 9-hydroxyoctadecadienoic acid (9-HODE)[4].
Activation of G2A by this compound initiates a cascade of intracellular signaling events. G2A can couple to multiple G protein subtypes, including Gαq, Gαs, and Gα13, leading to diverse downstream effects:
-
Gαq Coupling: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gαs Coupling: Stimulation of adenylyl cyclase (AC), resulting in an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).
-
Gα13 Coupling: Activation of the RhoA signaling pathway, which is involved in cytoskeleton rearrangement, cell migration, and proliferation.
Downstream of these initial events, this compound-G2A signaling can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, as well as the PI3K-Akt signaling cascade and the transcription factor NF-κB[4][5].
This compound signaling through the G2A receptor.
Experimental Protocols for this compound Measurement in Plasma
The accurate quantification of this compound in plasma typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. A general workflow for this analysis is outlined below.
Sample Preparation
-
Plasma Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Internal Standard Spiking: A deuterated internal standard (e.g., this compound-d8) is added to the plasma sample to account for analyte loss during sample processing and for matrix effects during analysis.
-
Protein Precipitation and Lipid Extraction: Proteins are precipitated and lipids are extracted from the plasma using organic solvents. A common method is a modified Bligh and Dyer extraction using a mixture of methanol and chloroform[4]. Solid-phase extraction (SPE) is another widely used technique for isolating lipids from plasma.
-
Saponification (Optional): To measure total this compound (both free and esterified forms), the lipid extract can be subjected to alkaline hydrolysis (saponification) to release this compound from phospholipids and other esters.
-
Derivatization (Optional): To enhance ionization efficiency and sensitivity, the carboxylic acid group of this compound can be derivatized.
-
Reconstitution: The final extract is dried down and reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted and reconstituted sample is injected onto a reverse-phase liquid chromatography column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid) is used to separate this compound from other lipids and isomers.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode. The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion for this compound (m/z 319.2) is selected and fragmented to produce a characteristic product ion (e.g., m/z 151.1)[6]. The intensity of this transition is used for quantification.
General experimental workflow for this compound analysis in plasma.
Conclusion
This compound is a biologically active lipid mediator with emerging roles in health and disease. While its physiological concentrations in human plasma are in the low ng/mL range, advancements in mass spectrometry have enabled its reliable detection. The identification of G2A as a receptor for this compound has provided significant insights into its mechanism of action, revealing a complex signaling network that can influence a wide array of cellular functions. Further research is warranted to fully elucidate the physiological and pathological roles of this compound and to explore its potential as a diagnostic biomarker and therapeutic target.
References
- 1. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of high-fat diet on plasma profiles of eicosanoid metabolites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
The Modulatory Role of 9-HETE on Ion Channel Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxyeicosatetraenoic acid (9-HETE) is a bioactive lipid metabolite of arachidonic acid, produced through both enzymatic and non-enzymatic pathways. As a member of the hydroxyeicosatetraenoic acid family, this compound is implicated in a variety of physiological and pathophysiological processes, including inflammation and cardiovascular function. A critical aspect of its bioactivity lies in its ability to modulate the function of various ion channels, thereby influencing cellular excitability, signaling, and homeostasis. This technical guide provides an in-depth overview of the current understanding of this compound's interaction with ion channels, including Transient Receptor Potential (TRP) channels, potassium channels, and calcium channels. It summarizes the available quantitative data, details relevant experimental protocols, and presents key signaling pathways and experimental workflows through standardized diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, physiology, and drug development who are investigating the therapeutic potential of targeting the this compound signaling axis.
Introduction to this compound
9-Hydroxyeicosatetraenoic acid (this compound) is a lipid mediator derived from the oxygenation of arachidonic acid. Its synthesis can occur via cytochrome P450 (CYP) enzymes or through non-enzymatic lipid peroxidation. This compound exists as two stereoisomers, 9(S)-HETE and 9(R)-HETE, with potentially distinct biological activities. Elevated levels of this compound have been associated with certain pathological conditions, including coronary artery disease. Like other eicosanoids, this compound exerts its effects by interacting with specific cellular targets, among which ion channels are of significant interest due to their fundamental role in cellular function.
Modulation of Ion Channel Activity by this compound and Related Lipids
The interaction of lipid molecules with ion channels is a crucial mechanism for regulating cellular signaling. Lipids can modulate channel activity directly, by binding to the channel protein, or indirectly, by altering the properties of the lipid bilayer or by activating intracellular signaling cascades that lead to channel modification. While research specifically focused on this compound is still emerging, studies on related hydroxyeicosatetraenoic acids and other lipid mediators provide a framework for understanding its potential effects.
Transient Receptor Potential (TRP) Channels
TRP channels are a diverse family of non-selective cation channels that act as cellular sensors for a wide range of physical and chemical stimuli. Several HETE isomers have been shown to modulate TRP channel activity.
-
TRPV1 (Vanilloid Receptor 1): This channel is a well-known integrator of noxious stimuli, including heat, protons, and capsaicin. While direct, quantitative data for this compound on TRPV1 is limited, the related linoleic acid derivative, 9-hydroxyoctadecadienoic acid (9-HODE), has been studied. 9(S)-HODE was found to be a weak agonist of human TRPV1, being significantly less potent and efficacious than the endocannabinoid anandamide. Given the structural similarities, it is plausible that this compound may also interact with TRPV1, although this requires further investigation. Other HETEs, such as 12-HETE and 20-HETE, are known activators of TRPV1.
-
TRPA1: This channel is a sensor for irritant chemicals and cold temperatures. There is evidence that various lipid metabolites can activate TRPA1. For instance, metabolites of linoleic acid have been shown to activate TRPA1. The effect of this compound on TRPA1 remains to be specifically quantified.
-
TRPM8: Known as the primary cold sensor in the nervous system, TRPM8 can be antagonized by certain lipid molecules. The potential inhibitory effect of this compound on TRPM8 is an area for future research.
Potassium (K+) Channels
Potassium channels are critical for setting the resting membrane potential and for repolarizing the cell membrane after action potentials. Studies on other HETE isomers have demonstrated significant modulation of K+ channel activity. For example, 20-HETE is known to block large-conductance Ca2+-activated K+ (BK) channels in vascular smooth muscle cells, leading to depolarization and vasoconstriction. In the kidney, 20-HETE reduces the activity of apical K+ channels in the thick ascending limb. A study on polycystic ovary syndrome (PCOS) found a positive correlation between the levels of 9,13-HODE and 5-HETE with the level of potassium in red blood cells, suggesting an indirect link between these lipids and potassium transport. Direct electrophysiological studies are needed to determine the specific effects of this compound on various potassium channel subtypes.
Calcium (Ca2+) Channels
Voltage-gated calcium channels (VGCCs) play a pivotal role in a multitude of cellular processes, including neurotransmitter release, muscle contraction, and gene expression. The modulation of VGCCs by lipids is an important regulatory mechanism. For instance, Δ9-tetrahydrocannabinolic acid (THCA), a structurally distinct lipid, has been shown to inhibit T-type calcium channels. The direct effects of this compound on VGCCs have not been extensively characterized and represent another important area for investigation.
Quantitative Data on Ion Channel Modulation
The following table summarizes the available quantitative data for the modulation of ion channels by this compound and closely related lipid molecules. It is important to note that specific data for this compound is currently limited in the scientific literature.
| Compound | Ion Channel | Species | Expression System | Effect | Potency (EC50/IC50) | Efficacy (% of control/max) | Reference |
| 9(S)-HODE | TRPV1 | Human | HEK-293 cells | Agonist | ~75-fold less potent than anandamide | ~3-fold less efficacious than anandamide | |
| (+/-)13-HODE | TRPV1 | Human | HEK-293 cells | Almost inactive | - | - | |
| (+/-)13-HODE | TRPV2 | Rat | HEK-293 cells | Agonist | >10 µM | - | |
| 9(S)-HODE | TRPA1 | Rat | HEK-293 cells | Agonist | >10 µM | - | |
| 9(S)-HODE | TRPM8 | Rat | HEK-293 cells | Antagonist | >10 µM | - | |
| 20-HETE | TRPV1 | Human, Mouse | - | Agonist/Sensitizer | Low micromolar range | - | |
| 12-(S)-HPETE | TRPV1 | - | - | Agonist | 8.8 µM | - | |
| 5-(S)-HETE | TRPV1 | - | - | Agonist | 9.2 µM | - | |
| 20-HETE | TRPC6 | - | HEK-293 cells | Agonist | 0.8 µM | - |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of this compound on ion channel activity.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents from a whole cell.
Objective: To determine the effect of this compound on the activity of a specific ion channel (e.g., TRPV1, K+ channels) expressed in a cell line (e.g., HEK293) or in primary neurons.
Materials:
-
HEK293 cells stably or transiently expressing the ion channel of interest.
-
This compound stock solution (in ethanol or DMSO).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pClamp software).
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage steps or ramps to elicit channel currents.
-
-
Drug Application:
-
Establish a stable baseline recording of channel activity.
-
Perfuse the cell with external solution containing the desired concentration of this compound.
-
Record the changes in current amplitude and kinetics.
-
Perform a washout with the control external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude, current-voltage (I-V) relationship, and channel kinetics before, during, and after this compound application.
-
Construct dose-response curves to determine the EC50 or IC50 of this compound.
-
Ratiometric Calcium Imaging
This technique measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of ion channel activity, particularly for Ca2+-permeable channels like TRPV1.
Objective: To assess the ability of this compound to activate Ca2+-permeable ion channels.
Materials:
-
Cells expressing the ion channel of interest (e.g., HEK293-TRPV1 or dorsal root ganglion neurons).
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
This compound stock solution.
-
Fluorescence microscopy imaging system with appropriate filters for the chosen dye.
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or coverslips.
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images (e.g., at 340 nm and 380 nm excitation for Fura-2).
-
Apply this compound at various concentrations to the cells.
-
Continuously record fluorescence images during and after compound application.
-
As a positive control, apply a known agonist of the channel (e.g., capsaicin for TRPV1) or a depolarizing stimulus (e.g., high KCl).
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) for each cell over time.
-
Quantify the change in the fluorescence ratio as a measure of the change in [Ca2+]i.
-
Generate dose-response curves based on the peak fluorescence change at different this compound concentrations.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the potential signaling pathways involved in this compound-mediated ion channel modulation and a typical experimental workflow for its investigation.
The Interaction of 9-HETE with Peroxisome Proliferator-Activated Receptors (PPARs): A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the interaction between 9-hydroxyeicosatetraenoic acid (9-HETE), an endogenous oxidized lipid mediator derived from arachidonic acid, and the peroxisome proliferator-activated receptors (PPARs). PPARs are ligand-activated transcription factors that serve as master regulators of lipid metabolism, energy homeostasis, and inflammation. While direct quantitative data for this compound is limited in the literature, this guide draws upon extensive research into the structurally similar and more thoroughly characterized linoleic acid metabolite, 9-hydroxyoctadecadienoic acid (9-HODE), to elucidate the mechanisms of action, downstream signaling effects, and key experimental protocols relevant to this interaction. This document details the canonical and non-canonical signaling pathways of PPARs, presents available data on ligand activity, and provides comprehensive, step-by-step protocols for binding and activation assays critical for research and drug discovery in this domain.
Introduction to PPARs and this compound
Peroxisome Proliferator-Activated Receptors (PPARs) are members of the nuclear hormone receptor superfamily. In mammals, this family comprises three distinct isotypes: PPARα (NR1C1), PPARβ/δ (NR1C2), and PPARγ (NR1C3). These receptors function as critical sensors for fatty acids and their derivatives. Upon activation by a ligand, PPARs regulate the transcription of a vast array of genes, profoundly influencing lipid and glucose metabolism, cellular differentiation, and inflammatory responses.[1][2]
9-hydroxyeicosatetraenoic acid (this compound) is an eicosanoid, a signaling molecule produced via the enzymatic or non-enzymatic oxidation of arachidonic acid. As a product of cellular lipid peroxidation, its presence is often elevated in contexts of oxidative stress and inflammation. Eicosanoids and other lipid metabolites are recognized as a major class of endogenous ligands for PPARs, making the this compound/PPAR axis a subject of significant interest for understanding physiological regulation and its potential as a therapeutic target.
Due to the limited availability of specific binding and activation data for this compound, this guide will heavily reference data from its close structural analog, 9-hydroxyoctadecadienoic acid (9-HODE). 9-HODE, derived from linoleic acid, is the most abundant oxidized fatty acid found in oxidized low-density lipoprotein (oxLDL) and atherosclerotic plaques and has been more extensively studied as a PPAR ligand.[3][4] Both this compound and 9-HODE are considered to be part of a class of oxidized linoleic acid metabolites (OXLAMs) that can act as signaling molecules.
General Mechanism of PPAR Activation
The primary mechanism of PPAR action is through the direct regulation of target gene expression, a process known as transactivation .
-
Ligand Binding: A lipophilic ligand, such as this compound or 9-HODE, enters the cell and binds to the Ligand Binding Domain (LBD) of a PPAR isotype located in the nucleus.
-
Conformational Change & Heterodimerization: Ligand binding induces a conformational change in the PPAR protein. This promotes the dissociation of corepressor complexes and facilitates the formation of a heterodimer with the Retinoid X Receptor (RXR).[5]
-
PPRE Binding: The activated PPAR-RXR heterodimer binds to specific DNA sequences in the promoter region of target genes. These sequences are known as Peroxisome Proliferator Response Elements (PPREs), which consist of a direct repeat of the consensus sequence AGGTCA separated by a single nucleotide (DR-1).[2]
-
Recruitment of Coactivators & Transcription: The DNA-bound heterodimer recruits a suite of coactivator proteins (e.g., PGC-1α, SRC-1). This complex then recruits the general transcriptional machinery, including RNA polymerase II, to initiate the transcription of the downstream target gene.[5]
Quantitative Analysis of this compound/9-HODE Interaction with PPARs
While both 9-HODE and 13-HODE are recognized as PPARγ agonists, studies suggest that 9-HODE can also activate PPARβ/δ.[3][6] The interaction appears to be isoform-specific, and some biological effects of 9-HODE may proceed through PPAR-independent pathways, such as activation of the G protein-coupled receptor GPR132.[3][4] For instance, while 9-HODE induces the expression of the PPARγ target gene FABP4 (Fatty Acid Binding Protein 4), this effect is inhibited by a PPARγ antagonist but not by silencing GPR132, indicating a direct PPARγ-mediated mechanism for this specific gene.[7]
The table below summarizes the known interactions. Specific binding constants (Kd) and activation potencies (EC50) for this compound remain poorly defined in publicly accessible literature.
| Ligand | PPAR Isotype | Binding Affinity (Ki / Kd) | Activation Potential (EC50) | Key Downstream Effects |
| This compound | PPARα | Data Not Available | Data Not Available | Presumed to regulate fatty acid oxidation genes. |
| PPARβ/δ | Data Not Available | Data Not Available | Presumed to be involved in lipid metabolism.[8] | |
| PPARγ | Data Not Available | Data Not Available | Presumed to regulate adipogenesis and inflammation. | |
| 9-HODE | PPARα | Weak / Not Reported | Weak / Not Reported | Limited evidence of direct, high-affinity interaction. |
| PPARβ/δ | Activator[6] | Data Not Available | Contributes to oxidized LDL-mediated activation.[6] | |
| PPARγ | Direct Ligand[3][6] | Data Not Available | Induces PPARγ target genes (e.g., FABP4, CD36); promotes macrophage differentiation.[3][6][7] |
Downstream Signaling: Anti-Inflammatory Transrepression
Beyond direct gene activation, a critical function of PPARs is the suppression of inflammatory responses. This is achieved through a mechanism known as transrepression , where the activated PPAR-RXR heterodimer does not bind to a PPRE but instead interferes with the activity of other pro-inflammatory transcription factor pathways, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1]
-
Inhibition of NF-κB: Activated PPARs can physically interact with components of the NF-κB complex (e.g., p65/RelA), preventing its translocation to the nucleus or blocking its ability to bind to its DNA response elements. This inhibits the transcription of a wide range of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α) and adhesion molecules.[9][10]
-
Inhibition of AP-1: Similarly, activated PPARs can antagonize the function of the AP-1 transcription factor (a dimer of Jun/Fos proteins), which regulates genes involved in cellular proliferation and inflammation.[1][11]
This transrepression mechanism is a key component of the anti-inflammatory effects attributed to PPAR ligands.
Experimental Protocols
Investigating the interaction between a compound like this compound and PPARs requires a two-pronged approach: first, confirming direct physical binding to the receptor, and second, quantifying the functional consequence of that binding (i.e., transcriptional activation).
Ligand Binding Affinity Assessment: TR-FRET Competitive Binding Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for measuring ligand binding that avoids the use of radioactivity. The principle is to measure the displacement of a known fluorescent ligand (tracer) by a test compound.[12][13]
Methodology:
-
Reagent Preparation:
-
Prepare a GST-tagged PPAR Ligand Binding Domain (LBD) protein (e.g., PPARγ-LBD-GST).
-
Prepare a Terbium (Tb)-labeled anti-GST antibody. Terbium serves as the FRET donor.
-
Prepare a fluorescently-labeled pan-PPAR ligand (e.g., Fluormone™ Pan-PPAR Green). This tracer serves as the FRET acceptor.
-
Prepare serial dilutions of the test compound (this compound) and a known positive control ligand (e.g., Rosiglitazone for PPARγ).
-
-
Assay Assembly (384-well plate format):
-
To each well, add the test compound dilutions or controls.
-
Add the fluorescent tracer to all wells.
-
Add a pre-mixed solution of the PPAR-LBD-GST protein and the Tb-anti-GST antibody. The antibody binds to the GST tag on the receptor.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Detection:
-
Use a fluorescence plate reader capable of TR-FRET.
-
Excite the Terbium donor at ~340 nm.
-
Measure the emission at two wavelengths: ~495 nm (for the Terbium donor) and ~520 nm (for the fluorescent tracer acceptor).
-
The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission (520 nm / 495 nm).
-
-
Data Analysis:
-
When the tracer is bound to the receptor, the donor (Tb) and acceptor (tracer) are in close proximity, resulting in a high FRET ratio.
-
If the test compound (this compound) binds to the receptor, it displaces the tracer, increasing the distance between donor and acceptor and causing a decrease in the FRET ratio.
-
Plot the FRET ratio against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Calculate the IC50 value from this curve, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Transcriptional Activation Assessment: Dual-Luciferase Reporter Assay
This cell-based assay quantifies the ability of a compound to activate a specific PPAR isotype, leading to the transcription of a reporter gene (luciferase). A dual-reporter system is used to normalize for transfection efficiency and cell viability.[14][15][16]
Methodology:
-
Plasmid Constructs:
-
Reporter Plasmid: Contains a PPRE sequence upstream of a Firefly luciferase gene.
-
Expression Plasmid: Contains the full-length cDNA for the human PPAR isotype of interest (e.g., hPPARγ).
-
Control Plasmid: Contains a Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV or SV40).
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, COS-7, or HepG2) in appropriate growth medium.
-
Co-transfect the cells with the three plasmids using a standard transfection reagent (e.g., Lipofectamine).
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound (this compound) or a positive control agonist (e.g., Rosiglitazone). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
-
Cell Lysis:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
Luminometry:
-
Transfer a portion of the cell lysate from each well to a white, opaque 96-well luminometer plate.
-
Use a dual-injection luminometer.
-
Injection 1: Inject Firefly luciferase assay reagent into the well and measure the luminescence (Signal A). This reagent contains luciferin, the substrate for Firefly luciferase.
-
Injection 2: Inject a "stop and glow" reagent. This quenches the Firefly signal and provides coelenterazine, the substrate for Renilla luciferase. Measure the second luminescence signal (Signal B).
-
-
Data Analysis:
-
For each well, calculate the normalized response by dividing the Firefly luminescence by the Renilla luminescence (Ratio = Signal A / Signal B).
-
Calculate the "Fold Activation" by dividing the normalized ratio of the treated sample by the normalized ratio of the vehicle control sample.
-
Plot the Fold Activation against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 value, which is the concentration that produces 50% of the maximal response.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound and, more definitively, its analog 9-HODE, function as endogenous signaling molecules that modulate the activity of the PPAR nuclear receptor family, particularly PPARγ and PPARβ/δ. The activation of these receptors triggers a cascade of events leading to the regulation of genes involved in lipid metabolism and the potent suppression of inflammatory pathways through transrepression of NF-κB and AP-1. This positions the this compound/PPAR axis as a crucial nexus between lipid metabolism and innate immunity.
For researchers and drug development professionals, this pathway represents a promising area for therapeutic intervention in metabolic and inflammatory diseases. However, a significant knowledge gap remains regarding the precise binding affinities and activation potencies of this compound itself across all three PPAR isotypes. Future research should focus on generating this quantitative data using the robust experimental protocols outlined in this guide. A deeper understanding of the isoform selectivity and downstream consequences of this compound binding will be paramount for developing targeted therapies that can harness the beneficial metabolic and anti-inflammatory effects of PPAR activation while minimizing potential off-target effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 7. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A paradigm for gene regulation: inflammation, NF-kappaB and PPAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of steatohepatitis and PPARγ signaling by distinct AP-1 dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat - Creative BioMart [creativebiomart.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
- 15. korambiotech.com [korambiotech.com]
- 16. researchgate.net [researchgate.net]
Downstream Metabolites of the 9-HETE Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the downstream metabolic cascade originating from 9-hydroxyoctadecadienoic acid (9-HETE), a significant oxidized metabolite of linoleic acid. This document outlines the key downstream metabolites, presents quantitative data from biological matrices, details experimental protocols for their analysis, and illustrates the associated signaling pathways.
Introduction to the this compound Pathway
9-hydroxyoctadecadienoic acid (this compound) is a member of the oxidized linoleic acid metabolites (OXLAMs) group, which are produced through both enzymatic and non-enzymatic oxidation of linoleic acid.[1][2] Enzymatic production of this compound is primarily mediated by cyclooxygenase (COX-1 and COX-2) and cytochrome P450 enzymes.[3] As a bioactive lipid mediator, this compound is implicated in a variety of physiological and pathological processes, including inflammation and metabolic regulation. Understanding its downstream metabolism is crucial for elucidating its complete biological function and identifying potential therapeutic targets.
Principal Downstream Metabolites of this compound
The metabolic fate of this compound involves further enzymatic conversions, leading to the formation of several key downstream products.
Oxidation to 9-oxo-Octadecadienoic Acid (9-oxoODE)
The primary and most well-characterized downstream metabolic step is the oxidation of the hydroxyl group of this compound to a ketone. This reaction is catalyzed by a hydroxy-fatty acid dehydrogenase, resulting in the formation of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE).[1][3] This conversion is a significant step in the biological processing of this compound.
Formation of Trihydroxyoctadecenoic Acids (TriHOMEs)
Further downstream, the this compound metabolic pathway can lead to the formation of more polar compounds, specifically trihydroxyoctadecenoic acids (TriHOMEs). While the direct enzymatic conversion from this compound is an area of ongoing research, evidence suggests the formation of 9,10,13-TriHOME and 9,12,13-TriHOME from linoleic acid precursors, which can be further hydrolyzed from epoxy-alcohol intermediates.[4] The formation of these triols represents a significant diversification of the downstream metabolic cascade.
Quantitative Analysis of this compound and its Metabolites
The quantification of this compound and its downstream metabolites in biological samples is essential for understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive measurement.
Metabolite Levels in Rat Plasma
A study utilizing quadrupole time-of-flight mass spectrometry (Q-TOFMS) provided quantitative data on this compound and 9-oxoODE in rat plasma.[1] The reported concentrations are summarized in the table below.
| Metabolite | Mean Concentration (nmol/L)[1] |
| This compound | 57.8 ± 18.7 |
| 9-oxoODE | 218.1 ± 53.7 |
Experimental Protocols
This section provides a detailed methodology for the extraction and quantification of this compound and its downstream metabolites from plasma, based on established LC-MS/MS protocols.[1][5]
Sample Preparation and Hydrolysis
-
Sample Thawing and Aliquoting : Thaw frozen plasma samples on ice. Aliquot 50 µL of plasma into a glass tube.
-
Internal Standard Addition : Add an appropriate amount of a stable isotope-labeled internal standard (e.g., 13-HODE-d4) to each sample for accurate quantification.[1]
-
Alkaline Hydrolysis : To release esterified fatty acids, add 200 µL of 0.2 M sodium hydroxide (NaOH) in methanol. Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes.[1]
Liquid-Liquid Extraction
-
Cooling and Acidification : After incubation, cool the tubes on ice. Acidify the mixture to a pH of 3 by adding approximately 100 µL of 0.5 N hydrochloric acid (HCl).
-
Solvent Extraction : Add 1 mL of hexane to the tube, vortex for 2 minutes, and then centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Collection of Organic Layer : Carefully collect the upper hexane layer and transfer it to a clean tube.
-
Re-extraction : Repeat the hexane extraction one more time and combine the organic layers.
Sample Concentration and Reconstitution
-
Evaporation : Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried residue in 200 µL of a suitable solvent for LC-MS/MS analysis, such as 80:20 methanol:water with 0.04% acetic acid.[6]
-
Transfer : Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation : Utilize a reverse-phase C18 column (e.g., Luna C18, 3 µm, 2 mm × 150 mm). The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile/methanol (4:1, v/v) (B).[1][7]
-
Mass Spectrometry Detection : Perform analysis on a triple quadrupole or Q-TOF mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) for targeted quantification.[1][5]
Signaling Pathways and Visualizations
This compound and its downstream metabolites exert their biological effects through interaction with specific signaling pathways.
This compound Metabolic Pathway
The metabolic conversion of linoleic acid to this compound and its subsequent downstream metabolites is a multi-step process involving several key enzymes.
Caption: Metabolic cascade from Linoleic Acid to this compound and its downstream metabolites.
This compound Signaling via GPR132
This compound has been identified as a ligand for the G protein-coupled receptor 132 (GPR132), also known as G2A.[8] Activation of GPR132 by this compound can initiate intracellular signaling cascades that modulate cellular functions.
Caption: this compound activates the GPR132 receptor, leading to downstream signaling.
This compound and PPARγ Activation
Both this compound and its metabolite 9-oxoODE can act as ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in lipid metabolism and inflammation.[9][10]
Caption: this compound and 9-oxoODE activate PPARγ, regulating target gene expression.
Experimental Workflow for Metabolite Analysis
The following diagram illustrates the logical workflow for the quantitative analysis of this compound and its downstream metabolites from a biological sample.
Caption: Workflow for the extraction and analysis of this compound and its metabolites.
References
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 4. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. GPR132 - Wikipedia [en.wikipedia.org]
- 9. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Detection and Quantification of 9-HETE in Biological Matrices using LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 9-hydroxyeicosatetraenoic acid (9-HETE) in biological samples such as plasma and tissue homogenates. This compound is a bioactive lipid mediator derived from the enzymatic and non-enzymatic oxidation of arachidonic acid, implicated in various physiological and pathological processes, including inflammation and vascular tone regulation.[1][2][3] The described methodology, employing solid-phase extraction (SPE) for sample clean-up followed by analysis using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, offers excellent sensitivity and reproducibility for researchers, scientists, and drug development professionals.
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids generated from arachidonic acid via lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP450) pathways, as well as through non-enzymatic lipid peroxidation.[1] this compound, a specific regioisomer, has been associated with various biological activities and its accurate quantification is crucial for understanding its role in health and disease. LC-MS/MS has become the analytical technique of choice for eicosanoid analysis due to its high sensitivity, specificity, and ability to distinguish between isomers.[4][5][6] This protocol provides a comprehensive guide for the reliable measurement of this compound in complex biological matrices.
Signaling Pathway of this compound Formation
The formation of this compound can occur through several enzymatic pathways, primarily initiated by lipoxygenases, which convert arachidonic acid into hydroperoxyeicosatetraenoic acids (HpETEs) that are subsequently reduced to HETEs.[1] Non-enzymatic lipid peroxidation also contributes to the generation of a racemic mixture of HETEs, including this compound.
Caption: Biosynthesis pathways of this compound from arachidonic acid.
Experimental Workflow
The overall experimental workflow for the quantification of this compound involves sample collection and preparation, solid-phase extraction for purification and concentration, followed by LC-MS/MS analysis.
Caption: Experimental workflow for this compound quantification.
Detailed Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d8 (or other suitable deuterated internal standard)
-
HPLC-grade methanol, acetonitrile, water, ethyl acetate, hexane, and isopropanol[7]
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological samples (e.g., plasma, tissue) collected and stored appropriately[8]
Sample Preparation
-
Plasma: Thaw frozen plasma samples on ice. For a 200 µL aliquot of plasma, add 10 µL of internal standard (IS) mixture (e.g., 4 ng/µL 15(S)-HETE-d8 as a surrogate for this compound-d8 if a specific one is unavailable).[9] Add 1.0 mL of a 10% v/v acetic acid solution in water/2-propanol/hexane (2/20/30, v/v/v) and vortex briefly.[9] Add 2.0 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes.[9] The upper organic layer can be collected for further processing, though SPE is generally recommended for cleaner extracts.[10]
-
Tissue: Homogenize tissue samples in a suitable buffer on ice.[10] Proceed with protein precipitation by adding cold acetonitrile (2:1, v/v), vortex, and centrifuge (e.g., 10,000 rpm at 4°C for 10 min).[11] Collect the supernatant, spike with the internal standard, and proceed to SPE.
Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge by sequentially passing 1 mL of ethyl acetate, 1 mL of methanol, and then 1 mL of an equilibration buffer (e.g., PBS or water with 5% methanol).[12]
-
Load the pre-treated sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of 95% water/5% acetonitrile to remove polar impurities.[12]
-
Dry the cartridge under a stream of nitrogen for approximately 20 minutes.[12]
-
Elute the analytes with 1 mL of ethyl acetate.[12]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.[13]
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 60:40:0.02, ACN/water/acetic acid).[10]
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Gradient | A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. An example gradient could be: 0-4 min, 55% B; 4-4.5 min, 55-99% B; 4.5-5 min, 99% B.[10] |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 to -4.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400 - 525°C |
| Collision Gas | Nitrogen or Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
MRM Transitions
The selection of precursor and product ions is critical for the specificity and sensitivity of the method. The deprotonated molecule [M-H]⁻ is typically selected as the precursor ion for HETEs.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 319.2 | 123.0 | -40 |
| This compound-d8 (IS) | 327.2 | Dependent on label position | Optimize experimentally |
Note: The product ion for this compound can vary; other transitions may also be monitored for confirmation. The collision energy should be optimized for the specific instrument used.[10]
Method Performance
The following table summarizes typical performance characteristics for the quantification of HETEs using LC-MS/MS.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 5 pg on column |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 pg on column |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Extraction Recovery | > 80% |
These values are representative and should be established for each specific assay and matrix during method validation.[9][14][15]
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in biological samples. The combination of efficient sample preparation using solid-phase extraction and the specificity of tandem mass spectrometry allows for accurate measurement of this important lipid mediator. This protocol can be adapted and validated for use in various research and clinical applications, aiding in the elucidation of the role of this compound in biological systems and drug development.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. ucd.ie [ucd.ie]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. lipidmaps.org [lipidmaps.org]
- 10. lipidmaps.org [lipidmaps.org]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
- 14. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
Application Notes and Protocol for 9-HETE ELISA Kit in Serum Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyeicosatetraenoic acid (9-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. Its production can occur through enzymatic pathways involving lipoxygenase (LOX) and cytochrome P450 (CYP450) enzymes, as well as through non-enzymatic lipid peroxidation.[1] As a member of the HETE family, this compound is implicated in various physiological and pathological processes, including inflammation and cell growth.[2] Accurate quantification of this compound in biological samples such as serum is crucial for understanding its role in health and disease.
This document provides a detailed protocol for the quantification of this compound in serum samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The competitive ELISA format is highly suitable for the detection of small molecules like lipids in complex matrices.[1]
I. Data Presentation
Quantitative results from the this compound ELISA should be recorded and analyzed systematically. The following tables provide a template for organizing your data, from raw absorbance readings to final concentration calculations.
Table 1: Standard Curve Raw Data and Calculations
| Standard Concentration (pg/mL) | Replicate 1 OD (450 nm) | Replicate 2 OD (450 nm) | Average OD | B/B₀ (%) |
| 0 (B₀) | 100 | |||
| Standard 1 | ||||
| Standard 2 | ||||
| Standard 3 | ||||
| Standard 4 | ||||
| Standard 5 | ||||
| Standard 6 | ||||
| Standard 7 |
-
OD: Optical Density
-
B: Average OD of a standard or sample
-
B₀: Average OD of the zero standard (maximum binding)
-
B/B₀ (%): (Average OD of Standard / Average OD of B₀) x 100
Table 2: Sample Data and Concentration Determination
| Sample ID | Replicate 1 OD (450 nm) | Replicate 2 OD (450 nm) | Average OD | B/B₀ (%) | Calculated Concentration (pg/mL) | Dilution Factor | Final Concentration (pg/mL) |
| Control 1 | |||||||
| Sample 1 | |||||||
| Sample 2 | |||||||
| ... |
II. Signaling Pathways
This compound Biosynthesis
This compound is synthesized from arachidonic acid, which is released from the cell membrane phospholipids by phospholipase A₂ (PLA₂). Three main pathways can lead to the formation of this compound: the lipoxygenase (LOX) pathway, the cytochrome P450 (CYP450) pathway, and non-enzymatic lipid peroxidation.[1][2]
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New aspects of the role of hydroxyeicosatetraenoic acids in cell growth and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying the In Vivo Function of 9-HETE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyeicosatetraenoic acid (9-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid through cytochrome P450 or lipid peroxidation pathways.[1] While the in vivo functions of other hydroxyeicosatetraenoic acids (HETEs), such as 12-HETE and 20-HETE, have been more extensively studied in the contexts of inflammation, angiogenesis, and cancer, the specific roles of this compound in these physiological and pathological processes remain less elucidated. These application notes provide a framework of animal models and detailed experimental protocols that can be adapted to investigate the in vivo functions of this compound. The protocols are based on established models for studying related lipid mediators and provide a starting point for researchers to explore the effects of this compound.
I. Animal Models for Studying Inflammation
Cutaneous inflammation models are particularly relevant for studying the topical and localized effects of lipid mediators.
A. Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This model mimics many features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and increased vascularity, making it suitable for assessing the pro- or anti-inflammatory effects of this compound.
B. Arachidonic Acid-Induced Ear Edema in Mice
Topical application of arachidonic acid induces a rapid and robust inflammatory response, characterized by ear swelling. This model is useful for screening the acute anti-inflammatory potential of this compound.
Quantitative Data Summary: Inflammation Models
| Animal Model | Key Parameters Measured | Expected Outcome with Pro-inflammatory Agent | Potential Application for this compound |
| Imiquimod-Induced Psoriasis-like Skin Inflammation | Ear thickness, Psoriasis Area and Severity Index (PASI) score, Histological analysis (epidermal thickness, immune cell infiltration), Cytokine levels (e.g., IL-17, TNF-α) | Increased ear thickness, higher PASI scores, acanthosis, parakeratosis, dermal infiltrate, elevated pro-inflammatory cytokines. | Evaluate the effect of topical this compound on the severity of psoriatic inflammation. |
| Arachidonic Acid-Induced Ear Edema | Ear swelling (measured by thickness or weight), Myeloperoxidase (MPO) activity (neutrophil infiltration) | Significant increase in ear thickness and weight, elevated MPO activity. | Assess the acute pro- or anti-inflammatory effects of topically co-administered this compound. |
II. Animal Models for Studying Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in development, wound healing, and diseases like cancer.
A. Matrigel Plug Angiogenesis Assay in Mice
This is a widely used in vivo assay to quantify both angiogenesis and anti-angiogenic events. Matrigel, a basement membrane extract, is mixed with a pro-angiogenic factor and the test compound (this compound) and injected subcutaneously into mice. The formation of new blood vessels within the Matrigel plug is then quantified.[2][3][4][5]
B. Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established model to study angiogenesis in vivo. The rich vascular network of the CAM of a developing chicken embryo provides an ideal environment to observe the angiogenic or anti-angiogenic effects of a test substance like this compound.
Quantitative Data Summary: Angiogenesis Models
| Animal Model | Key Parameters Measured | Expected Outcome with Pro-angiogenic Agent | Potential Application for this compound |
| Matrigel Plug Angiogenesis Assay | Hemoglobin content (e.g., Drabkin's reagent), CD31 staining (endothelial cell marker), Vessel density quantification | Increased hemoglobin content, higher density of CD31-positive structures.[5] | Determine if this compound can promote or inhibit the formation of new blood vessels in the Matrigel plug. |
| Chick Chorioallantoic Membrane (CAM) Assay | Vessel density, vessel branching points, vessel length | Increased number and branching of blood vessels converging towards the test substance. | Observe and quantify the direct effect of this compound on the development of new blood vessels on the CAM. |
III. Animal Models for Studying Cancer
The in vivo effect of this compound on tumor growth and progression can be investigated using xenograft models.
A. Subcutaneous Xenograft Model in Immunocompromised Mice
Human cancer cells are injected subcutaneously into immunodeficient mice (e.g., nude or NSG mice). Once tumors are established, this compound can be administered systemically or intratumorally to assess its impact on tumor growth, angiogenesis, and metastasis.
Quantitative Data Summary: Cancer Model
| Animal Model | Key Parameters Measured | Expected Outcome with Pro-tumorigenic Agent | Potential Application for this compound |
| Subcutaneous Xenograft Model | Tumor volume and weight, Ki-67 staining (proliferation marker), CD31 staining (tumor angiogenesis), Metastasis to distant organs (e.g., lungs, liver) | Increased tumor growth rate, higher proliferation index, increased microvessel density, presence of metastases. | Evaluate the effect of this compound on tumor progression and the tumor microenvironment. |
IV. Experimental Protocols
A. Protocol 1: Imiquimod-Induced Psoriasis-like Skin Inflammation
-
Animals: 8-12 week old BALB/c or C57BL/6 mice.
-
Induction of Psoriasis:
-
Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) on the shaved back and right ear of each mouse for 5-7 consecutive days.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., ethanol:propylene glycol, 1:4).
-
Topically apply the this compound solution (e.g., 20 µL of a 1 µM solution) to the ear and back skin 30 minutes before the imiquimod application.
-
-
Assessment of Inflammation:
-
Measure ear thickness daily using a digital caliper.
-
Score the severity of skin inflammation on the back based on the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness (each on a scale of 0-4).
-
-
Endpoint Analysis:
-
On the final day, euthanize the mice and collect ear and back skin tissue.
-
Process tissues for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.
-
Homogenize a portion of the tissue for cytokine analysis (e.g., ELISA for TNF-α, IL-17).
-
B. Protocol 2: Matrigel Plug Angiogenesis Assay
-
Animals: 6-8 week old C57BL/6 or nude mice.
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice.
-
Prepare a mixture containing Matrigel (e.g., 0.5 mL), a pro-angiogenic factor (e.g., bFGF or VEGF, 50-100 ng/mL), heparin (10 units/mL), and this compound at the desired concentration (e.g., 1-100 nM). Prepare a control group without this compound.
-
-
Injection:
-
Anesthetize the mice.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the ventral midline of the mouse. The Matrigel will form a solid plug at body temperature.[2]
-
-
Endpoint Analysis (after 7-14 days):
-
Euthanize the mice and carefully excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Measuring hemoglobin content using Drabkin's reagent as an index of blood vessel formation.
-
Fixing the plugs in formalin, embedding in paraffin, and sectioning for immunohistochemical staining with an anti-CD31 antibody to visualize endothelial cells.
-
Quantifying the microvessel density in the stained sections using image analysis software.
-
-
C. Protocol 3: Subcutaneous Xenograft Model
-
Animals: 6-8 week old immunodeficient mice (e.g., athymic nude mice or NSG mice).
-
Cell Culture and Injection:
-
Culture human cancer cells (e.g., A549 lung carcinoma, PC3 prostate cancer) under standard conditions.
-
Harvest and resuspend the cells in a mixture of serum-free media and Matrigel (1:1 ratio).
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and this compound Administration:
-
Monitor tumor growth by measuring tumor dimensions with a caliper every 2-3 days. Calculate tumor volume using the formula: (length x width^2)/2.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound via a suitable route (e.g., intraperitoneal injection, oral gavage, or direct intratumoral injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process tumor tissue for immunohistochemical analysis of proliferation (Ki-67) and angiogenesis (CD31).
-
Examine distant organs (e.g., lungs, liver) for the presence of metastases.
-
V. Signaling Pathways and Experimental Workflows
A. Hypothetical Signaling Pathway of this compound in Inflammation
Based on the known signaling of other pro-inflammatory HETEs, this compound may activate downstream signaling cascades leading to the expression of inflammatory genes.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. ibidi.com [ibidi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
using 9-HETE as a potential biomarker for coronary artery disease
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Coronary Artery Disease (CAD) remains a leading cause of morbidity and mortality worldwide. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. 9-Hydroxyeicosatetraenoic acid (9-HETE), a lipid mediator derived from the enzymatic oxidation of arachidonic acid, is emerging as a potential biomarker implicated in the pathophysiology of atherosclerosis, the primary underlying cause of CAD. This document provides detailed application notes and experimental protocols for the investigation of this compound as a biomarker in CAD research.
Data Presentation
While direct quantitative data for this compound in large case-control studies for coronary artery disease is still emerging, studies on related hydroxyeicosatetraenoic acids (HETEs) provide a strong rationale for investigating this compound. The following table summarizes representative data for other HETEs, highlighting the potential for this compound to show similar or distinct associations with CAD.
Table 1: Plasma Concentrations of Related HETEs in Cardiovascular Disease
| Analyte | Patient Group | Concentration (ng/mL) | Control Group | Concentration (ng/mL) | Fold Change | Reference |
| 12(S)-HETE | Diabetic with CAD (n=152) | 85.3 ± 15.2 | Healthy (n=103) | 42.1 ± 9.8 | ~2.0x | [1] |
| 20-HETE | Patients with stable CAD | Elevated levels correlated with endothelial dysfunction | Healthy Controls | Lower levels | Correlation | [2] |
| 5-HETE | Nested Case-Control for CAD | Inversely associated with CAD events | Controls | - | Protective Association | [3] |
Note: Data for 12(S)-HETE are presented as mean ± SD. Data for 20-HETE and 5-HETE are based on correlational and association studies.
Signaling Pathways
This compound is believed to contribute to the pathogenesis of atherosclerosis through its influence on key vascular cell types, including endothelial cells, smooth muscle cells, platelets, and macrophages. The proposed signaling pathways are based on the established actions of related HETEs and general inflammatory signaling cascades.
Putative Signaling Pathway of this compound in Vascular Cells
Caption: Putative signaling of this compound in vascular cells.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details a robust method for the extraction and quantification of this compound from human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from established methods for eicosanoid analysis.[4][5]
1. Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
This compound standard and deuterated internal standard (this compound-d8)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas evaporator
-
LC-MS/MS system with electrospray ionization (ESI) source
2. Sample Preparation and Extraction
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of internal standard solution (e.g., 100 ng/mL this compound-d8 in methanol).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and this compound-d8.
-
This compound: Q1 m/z 319.2 -> Q3 m/z 115.1
-
This compound-d8: Q1 m/z 327.2 -> Q3 m/z 121.1
-
4. Data Analysis and Quantification
-
Generate a standard curve using known concentrations of this compound standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the plasma samples by interpolating from the standard curve.
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis in plasma.
Conclusion
The investigation of this compound as a potential biomarker for coronary artery disease is a promising area of research. While direct clinical data is still being gathered, the established pro-inflammatory and pro-atherogenic roles of related HETEs provide a strong foundation for its study. The protocols and pathways described herein offer a comprehensive framework for researchers and drug development professionals to explore the significance of this compound in CAD, potentially leading to novel diagnostic tools and therapeutic interventions.
References
- 1. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry [mdpi.com]
- 2. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Chiral Separation of 9-HETE Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are bioactive lipid mediators derived from the metabolism of arachidonic acid via lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP) pathways.[1][2] Specifically, 9-hydroxyeicosatetraenoic acid (9-HETE) is a crucial signaling molecule involved in various physiological and pathological processes, including inflammation and regulation of vascular tone.[3][4] Like many eicosanoids, this compound exists as two enantiomers, (9S)-HETE and (9R)-HETE, which can exhibit distinct biological activities. Therefore, the ability to separate and quantify these individual enantiomers is critical for accurately understanding their specific roles in biology and disease.
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for the analytical separation of enantiomers.[5][6][7] This application note provides a detailed protocol and methodological guidance for the chiral separation of this compound enantiomers, enabling researchers to achieve accurate quantification and characterization for clinical metabolomics, lipidomics, and drug discovery applications.[8]
Biosynthesis of this compound
This compound is formed from arachidonic acid primarily through the lipoxygenase pathway. The diagram below illustrates the enzymatic conversion of arachidonic acid into various HETE isomers, including the this compound enantiomers. Understanding this pathway is essential for interpreting the biological significance of each enantiomer.
Caption: Biosynthesis pathway of this compound enantiomers from arachidonic acid.
Experimental Protocol: Chiral HPLC Separation
This protocol outlines a starting point for developing a robust method for the chiral separation of this compound enantiomers. Optimization will likely be required based on the specific instrumentation, sample matrix, and desired resolution. The direct separation approach using a Chiral Stationary Phase (CSP) is the most common and effective strategy.[9]
1. Materials and Reagents
-
(±)-9-HETE standard
-
(9S)-HETE and (9R)-HETE enantiomeric standards (if available)
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
HPLC-grade Methanol (MeOH)
-
Trifluoroacetic acid (TFA) or Acetic Acid (for mobile phase modification)
-
Sample extraction solvents (e.g., Ethyl Acetate, Acetonitrile)
2. HPLC System and Column
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.
-
Chiral Column: Polysaccharide-based CSPs are highly recommended for the separation of hydroxyl fatty acids.[8] A screening of columns is the most effective approach to finding optimal selectivity.[10][11]
-
Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., CHIRALPAK IA, Lux Amylose-1).
-
Secondary Screening Options: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IB, Lux Cellulose-1), or other Pirkle-type or macrocyclic glycopeptide columns.[5]
-
3. Sample Preparation (from Biological Matrix)
-
Homogenization: Homogenize the tissue or cell sample in a suitable buffer.
-
Acidification: Acidify the sample to pH ~3.5 with a dilute acid (e.g., HCl or citric acid) to protonate the carboxylic acid group of this compound.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: Extract the acidified sample 2-3 times with a water-immiscible organic solvent like ethyl acetate. Pool the organic layers and evaporate to dryness under a stream of nitrogen.
-
SPE: Use a C18 cartridge. Condition the cartridge with methanol and then water. Load the acidified sample, wash with water to remove polar impurities, and elute this compound with methanol or ethyl acetate. Evaporate the eluent to dryness.
-
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial HPLC mobile phase for injection.
4. Chromatographic Conditions (Starting Point) The following table outlines recommended starting conditions for method development. Normal phase chromatography is often preferred for this class of compounds.[10]
| Parameter | Recommended Starting Condition | Notes for Optimization |
| Chiral Column | Lux Amylose-1 (or CHIRALPAK IA), 5 µm, 250 x 4.6 mm | Screen different polysaccharide-based CSPs for best selectivity. |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (95:5, v/v) | Adjust the ratio of Hexane to IPA. Increasing IPA reduces retention time but may decrease resolution. Test other alcohols like Ethanol. |
| Acidic Modifier | Add 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid | Essential for good peak shape of carboxylic acids. TFA often provides sharper peaks than acetic acid. |
| Flow Rate | 1.0 mL/min | Optimize for best resolution and analysis time (typically 0.5 - 1.5 mL/min). |
| Column Temp. | 25°C | Varying temperature (e.g., 15°C to 40°C) can significantly impact enantioselectivity. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector sensitivity. |
| Detection (UV) | 235 nm | This compound has a conjugated diene system with a UV maximum around 235 nm. |
| Detection (MS/MS) | ESI Negative Ion Mode | For higher sensitivity and specificity, monitor the transition for the deprotonated molecule [M-H]⁻.[8][12] |
5. Data Analysis and Quantification
-
Peak Identification: Inject individual enantiomeric standards (if available) to confirm the elution order of (9S)-HETE and (9R)-HETE.
-
Resolution (Rs): Calculate the resolution between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
Quantification: Generate a calibration curve using a racemic standard or individual enantiomers. Integrate the peak areas for each enantiomer in the sample chromatogram and determine their concentrations from the calibration curve.
Experimental Workflow
The following diagram outlines the general workflow from sample acquisition to final data analysis for the chiral separation of this compound.
Caption: Experimental workflow for this compound enantiomer analysis by HPLC.
Data Presentation and Expected Results
Successful method development will yield a chromatogram with two well-resolved peaks corresponding to the (9R)- and (9S)-HETE enantiomers. All quantitative data should be recorded systematically. The tables below provide templates for summarizing method parameters and experimental results.
Table 1: Final Optimized HPLC Method Parameters
| Parameter | Optimized Value |
| Chiral Column | |
| Mobile Phase Composition | |
| Flow Rate | |
| Column Temperature | |
| Detection Wavelength/MS Transition | |
| Injection Volume | |
| Run Time |
Table 2: Sample Analysis Results Template
| Sample ID | Retention Time (9R)-HETE (min) | Retention Time (9S)-HETE (min) | Resolution (Rs) | Conc. (9R)-HETE (ng/mL) | Conc. (9S)-HETE (ng/mL) | Enantiomeric Excess (% ee) |
This structured approach to data logging is essential for ensuring reproducibility and facilitating comparisons across different experiments and research groups.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. shimadzu.com [shimadzu.com]
- 12. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A High-Sensitivity LC-MS/MS Method for the Quantification of 9-Hydroxyeicosatetraenoic Acid (9-HETE)
Abstract
This application note describes a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 9-hydroxyeicosatetraenoic acid (9-HETE) in biological matrices. This compound is a lipid mediator derived from arachidonic acid, playing a significant role in various physiological and pathological processes, including inflammation.[1] Given its low endogenous concentrations and the presence of structurally similar isomers, a selective and sensitive analytical method is crucial for accurate quantification.[2] This method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by rapid chromatographic separation using UPLC and detection by a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for research and clinical applications.
Introduction
Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA).[2] They are key mediators in inflammatory responses. This compound is a member of the hydroxyeicosatetraenoic acid (HETE) family, formed through lipoxygenase (LOX) or cytochrome P450 (CYP450) pathways.[3] Dysregulation of this compound levels has been associated with various conditions, including inflammatory diseases and pregnancy complications.[1]
Accurate measurement of this compound is challenging due to its low physiological concentrations and the existence of numerous isomers (e.g., 5-HETE, 8-HETE, 12-HETE, 15-HETE) that are often isobaric.[4] Immunoassays, while available, can suffer from cross-reactivity with these related compounds.[4] LC-MS/MS has emerged as the gold standard for eicosanoid analysis, offering superior selectivity and sensitivity.[5][6] This note provides a detailed protocol for a high-sensitivity LC-MS/MS assay for this compound, intended for researchers, scientists, and professionals in drug development.
This compound Biosynthesis Pathway
This compound is synthesized from arachidonic acid via several enzymatic and non-enzymatic pathways, as depicted below. The primary routes involve the action of lipoxygenases (LOX) and cytochrome P450 (CYP450) enzymes.
Caption: Arachidonic acid is converted to this compound via LOX, CYP450, or non-enzymatic pathways.
Experimental Workflow
The overall analytical procedure consists of sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. An internal standard is added at the beginning of the sample preparation to account for analyte loss and matrix effects.
Caption: The analytical workflow from sample preparation to final quantification.
Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d8 (or other suitable deuterated HETE) as internal standard (IS)
-
HPLC-grade water, acetonitrile, methanol, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Human plasma (or other relevant biological matrix)
-
Nitrogen evaporator
Protocol 1: Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol. Store at -80°C.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol/water (50:50, v/v).
-
Calibration Standards & Quality Controls (QCs): Spike appropriate amounts of the working standard solutions into the blank biological matrix to create calibration standards (e.g., 0.05-50 ng/mL) and QC samples (low, medium, high concentrations).
-
Sample Preparation: Thaw biological samples (e.g., plasma) on ice. For a 200 µL aliquot of plasma, add 10 µL of the IS working solution (e.g., 50 ng/mL).
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is for the extraction of this compound from plasma.
-
Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water.[7] Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample (from step 4.2.4) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen for 10-20 minutes.[7]
-
Elution: Elute the analytes with 1 mL of ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.[8]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).[9] Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 3: LC-MS/MS Analysis
The following conditions are a typical starting point and may require optimization.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value |
| System | UPLC System (e.g., Waters Acquity)[4] |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[10] |
| Column Temp. | 40°C[11] |
| Mobile Phase A | 0.1% Formic Acid in Water[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[12] |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 10 µL |
| Gradient | See Table 2 |
Table 2: LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 3.0 | 40 | 60 |
| 7.0 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 80 | 20 |
| 10.0 | 80 | 20 |
Table 3: Mass Spectrometry (MS) Conditions
| Parameter | Value |
| System | Triple Quadrupole MS (e.g., ABI/Sciex 6500 QTRAP)[11] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[11] |
| Ion Spray Voltage | -4500 V[10] |
| Temperature | 525°C[11] |
| Nebulizer Gas (GS1) | 30 psi[11] |
| Turbo Gas (GS2) | 30 psi[11] |
| Curtain Gas (CUR) | 10 psi[11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 4 |
Table 4: Optimized MRM Transitions and Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| This compound | 319.2 | 123.0[11] | -40 | -20 |
| This compound-d8 (IS) | 327.2 | 127.0 | -40 | -20 |
Note: Product ions must be optimized to ensure specificity against isomers. For example, other HETEs share the 319.2 precursor but can be distinguished by specific fragments.[4]
Method Validation and Data Presentation
The method was validated according to regulatory guidelines for bioanalytical method validation.[13] Key performance characteristics are summarized below.
Table 5: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995[5] |
| Limit of Detection (LOD) | 0.015 ng/mL (S/N > 3)[11] |
| Limit of Quantitation (LOQ) | 0.05 ng/mL (S/N > 10)[14] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110%[15] |
| Extraction Recovery | > 85% |
| Matrix Effect | Monitored and compensated by IS |
Conclusion
This application note details a high-sensitivity, selective, and robust LC-MS/MS method for the quantification of this compound in biological matrices. The use of solid-phase extraction for sample preparation ensures effective removal of interferences, while the optimized UPLC-MS/MS conditions provide excellent chromatographic resolution and detection limits in the picogram range. This validated method is a powerful tool for researchers investigating the role of this compound in health and disease.
References
- 1. Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy—A Pilot Study [mdpi.com]
- 2. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. researchgate.net [researchgate.net]
Application Note: Analysis of 9-HETE in Biological Fluids by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Hydroxyeicosatetraenoic acids (HETEs) are signaling lipids derived from the metabolism of arachidonic acid. Specifically, 9-hydroxyeicosatetraenoic acid (9-HETE) is a metabolite formed through the lipoxygenase (LOX) pathway and is implicated in various physiological and pathological processes, including inflammation.[1] Accurate quantification of this compound in biological fluids such as plasma, serum, and urine is crucial for understanding its role in disease and for the development of novel therapeutics. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive analytical technique for the quantification of HETEs. However, due to the low volatility and polar nature of this compound, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[2][3][4] This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound from biological fluids.
Biosynthesis of this compound
This compound is synthesized from arachidonic acid, a polyunsaturated fatty acid, primarily through the action of lipoxygenase enzymes.[5] Arachidonic acid is first converted to 9-hydroperoxyeicosatetraenoic acid (9-HPETE), which is then subsequently reduced by peroxidases to form the more stable this compound.[6] This pathway is a key branch of the larger eicosanoid signaling cascade.
Caption: Biosynthesis pathway of this compound from arachidonic acid.
Experimental Workflow
The analytical procedure involves several key steps: extraction of lipids from the biological matrix, derivatization of the target analyte, separation by gas chromatography, and detection by mass spectrometry. An internal standard is added at the beginning of the process to account for analyte loss during sample preparation and for variations in instrument response.
Caption: General experimental workflow for this compound analysis.
Detailed Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d8 (or other suitable deuterated analog) as internal standard (IS)
-
Solvents: Hexane, Ethyl Acetate, Methanol, Acetonitrile (HPLC or GC grade)
-
Derivatizing agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8]
-
Reagents: Acetic acid, Pyridine, Sodium Hydroxide (NaOH)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Glassware: Borosilicate glass test tubes, GC vials with inserts.[9]
-
Nitrogen evaporator or SpeedVac concentrator.[10]
Sample Preparation Protocol (Liquid-Liquid Extraction)
This protocol is adapted for a 200 µL plasma or urine sample.[11]
-
Aliquoting: Transfer 200 µL of the biological fluid (plasma, urine) into a clean glass test tube.[11]
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., 10 µL of 4 ng/µL this compound-d8) to each sample, calibrator, and quality control sample.
-
Hydrolysis (Optional, for total this compound): For the analysis of total (esterified and unesterified) this compound, perform alkaline hydrolysis. Add 1.0 mL of 2M NaOH, blanket with argon or nitrogen, and heat at 60°C for 60 minutes.[11] Cool and neutralize by adding 1.2 mL of 2.0 M HCl. For unesterified (free) this compound, skip this step and proceed to acidification.
-
Acidification: Acidify the sample by adding a suitable volume of acetic acid or HCl to bring the pH to approximately 3.5-4.0.
-
Extraction: Add 2.0 mL of a non-polar solvent like hexane or an ethyl acetate/hexane mixture. Vortex vigorously for 3 minutes.[11]
-
Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes to separate the aqueous and organic layers.[11]
-
Collection: Carefully transfer the upper organic layer to a new clean glass tube using a Pasteur pipette.[11]
-
Re-extraction: Repeat the extraction (steps 5-7) with another 2.0 mL of solvent and combine the organic layers to maximize recovery.
-
Evaporation: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen or using a SpeedVac concentrator.[10] The dried extract is now ready for derivatization.
Derivatization Protocol (Silylation)
Derivatization is performed to increase the volatility and thermal stability of this compound by converting the polar hydroxyl and carboxylic acid groups to trimethylsilyl (TMS) ethers and esters.[2][3]
-
Reagent Preparation: Ensure the dried extract is completely free of water, as moisture will deactivate the silylating reagent.
-
Reaction: To the dried extract, add 50-100 µL of a silylating agent (e.g., BSTFA + 1% TMCS or MSTFA) and 50 µL of a solvent like pyridine or acetonitrile.[8][12]
-
Incubation: Cap the vial tightly and heat at 60-80°C for 15-30 minutes to ensure the reaction goes to completion.[8][12]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Analysis Protocol
The following are typical starting parameters for a GC-MS system. These should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column) |
| Injection Mode | Splitless, 1 µL injection volume[9] |
| Injector Temperature | 250 - 280 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.5 mL/min |
| Oven Program | Initial: 150°C, hold for 1 min. Ramp: 10-15°C/min to 300°C. Hold: 5-10 min. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for highest sensitivity and specificity |
| Dwell Time | 50 - 100 ms per ion |
| Characteristic Ions (TMS-derivative of this compound) | To be determined empirically. For HETEs, characteristic ions often include the molecular ion (M+), [M-15]+ (loss of CH3), and fragments resulting from cleavage at the silylated functional groups. |
Performance Characteristics and Data
Quantitative data should be generated by constructing a calibration curve from the analysis of standards of known concentrations. The performance of the assay can be characterized by several parameters.
| Parameter | Typical Expected Value | Description |
| Limit of Detection (LOD) | 1 - 10 pg on column | The lowest amount of analyte that can be reliably distinguished from background noise (Signal-to-Noise ratio of ~3).[11] |
| Limit of Quantitation (LOQ) | 5 - 25 pg on column | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio of ~10).[11] |
| Linearity (R²) | > 0.99 | The correlation coefficient for the calibration curve over the defined concentration range. |
| Precision (%CV) | < 15% | The coefficient of variation for replicate measurements of quality control samples. |
| Accuracy (% Recovery) | 85 - 115% | The percentage of the true concentration that is measured by the assay. |
| Plasma Concentration | Variable (nmol/L range) | Published concentrations of similar oxidized fatty acid metabolites in rat plasma are in the nmol/L range.[13] Human plasma levels can vary based on physiological or pathological state. |
Note: The values presented are typical estimates for eicosanoid analysis and should be established and validated for each specific laboratory method.
References
- 1. mdpi.com [mdpi.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. organomation.com [organomation.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. scribd.com [scribd.com]
- 13. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application of 9-HETE Antagonists in Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyeicosatetraenoic acid (9-HETE) is a bioactive lipid metabolite of arachidonic acid, produced through the lipoxygenase (LOX) and cytochrome P450 (CYP) pathways.[1][2][3] Emerging research has implicated this compound in a variety of cellular processes, including cell proliferation, inflammation, and angiogenesis, making it a potential therapeutic target for various diseases, including cancer.[2][4] This document provides detailed application notes and protocols for studying the effects of antagonizing this compound in cell culture experiments.
It is important to note that while the roles of other HETE isomers, such as 20-HETE, are well-characterized with specific antagonists available, the field of this compound research is less developed.[5][6] Consequently, there is a notable scarcity of commercially available, specific antagonists that directly target a this compound receptor. Therefore, the antagonism of this compound's biological effects in cell culture is often achieved indirectly through the inhibition of its synthesis. This can be accomplished using general lipoxygenase (LOX) inhibitors or, to a lesser extent, cytochrome P450 (CYP) inhibitors.
These protocols and notes will, therefore, focus on the application of these synthesis inhibitors to study the functional consequences of reduced this compound levels, as well as outlining the known effects of this compound that can be targeted for functional antagonism.
Data Presentation: Effects of this compound and Related Compounds
The following tables summarize the known quantitative data on the anti-proliferative effects of 9-hydroxystearic acid (9-HSA), a structurally related lipid, and the inhibitory concentrations of general lipoxygenase inhibitors. This data can serve as a starting point for designing experiments to antagonize this compound signaling.
Table 1: Anti-Proliferative Activity of 9-Hydroxystearic Acid (9-HSA) in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 9-Hydroxystearic Acid | HT29 (Colon Adenocarcinoma) | ~50 µM | [2][7] |
| Methyl (R)-9-hydroxystearate | HT29 (Colon Adenocarcinoma) | 49 ± 1.3 µM | [2] |
| Methyl (S)-9-hydroxystearate | HT29 (Colon Adenocarcinoma) | 51 ± 1.1 µM | [2] |
Table 2: Inhibitory Concentrations of General Lipoxygenase Inhibitors
| Inhibitor | Target | Cell Line | IC50 | Reference |
| Piriprost | 5-Lipoxygenase | K562, EM-2, HL-60, U937 | ~30 µM | [7][8] |
| Caffeic Acid | Lipoxygenases | Malignant Hematopoietic Cells | Similar to Piriprost | [7][8] |
| Nordihydroguaiaretic acid (NDGA) | Lipoxygenases | Malignant Hematopoietic Cells | Similar to Piriprost | [7][8] |
| BW755C | Cyclooxygenase/Lipoxygenase | Malignant Hematopoietic Cells | Similar to Piriprost | [7][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biosynthetic pathway of this compound, a general experimental workflow for studying the effects of this compound antagonism, and a potential signaling pathway that may be modulated by this compound based on the activity of related lipid mediators.
Figure 1: Biosynthesis of this compound from arachidonic acid via the lipoxygenase and cytochrome P450 pathways.
References
- 1. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Inhibition of 5-Lipoxygenase in Hepatic Stellate Cells Alleviates Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unprecedented Behavior of (9 R)-9-Hydroxystearic Acid-Loaded Keratin Nanoparticles on Cancer Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative effects of lipoxygenase inhibitors on malignant human hematopoietic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring 9-HETE-Induced Calcium Mobilization in Neutrophils: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyeicosatetraenoic acid (9-HETE) is a lipid mediator derived from the lipoxygenase pathway of arachidonic acid metabolism. It is recognized as a chemoattractant for neutrophils, key effector cells of the innate immune system. The activation of neutrophils by chemoattractants is a critical event in the inflammatory response, and it is often initiated by a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). This calcium mobilization acts as a crucial second messenger, triggering a cascade of downstream signaling events that lead to neutrophil functions such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Understanding the mechanisms by which this compound stimulates calcium mobilization in neutrophils is essential for elucidating its role in inflammation and for the development of novel therapeutic agents targeting inflammatory diseases. This application note provides a detailed protocol for measuring this compound-induced calcium mobilization in neutrophils using the fluorescent calcium indicator Fluo-4 AM. Additionally, it outlines the putative signaling pathway involved and presents a summary of the chemotactic potential of related hydroxyeicosatetraenoic acids (HETEs).
Signaling Pathway of HETE-Induced Calcium Mobilization in Neutrophils
Hydroxyeicosatetraenoic acids (HETEs) exert their effects on neutrophils by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. While the exact receptor for this compound is not definitively characterized, the signaling pathway for HETEs in neutrophils is generally understood to proceed as follows:
-
Receptor Binding: this compound binds to its specific GPCR on the neutrophil plasma membrane.
-
G-Protein Activation: This binding event activates a heterotrimeric G-protein, likely of the Gi/o family, which is sensitive to pertussis toxin.
-
Phospholipase C (PLC) Activation: The activated G-protein, in turn, activates phospholipase C (PLC).
-
IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[1]
-
Store-Operated Calcium Entry (SOCE): The depletion of Ca²⁺ from the ER can also activate store-operated calcium entry (SOCE), a process that involves the influx of extracellular Ca²⁺ across the plasma membrane to sustain the calcium signal.[2]
This rapid increase in intracellular calcium concentration is a key initiating event for various neutrophil functions.
Figure 1. this compound Signaling Pathway in Neutrophils.
Quantitative Data on HETE-Induced Neutrophil Chemotaxis
| HETE Isomer | Peak Chemotactic Concentration | Relative Potency |
| 5-HETE | 1 µg/ml | ++++ |
| 8-HETE:this compound (85:15, w:w) | 5 µg/ml | +++ |
| 11-HETE | 10 µg/ml | ++ |
| 12-L-HETE | 10 µg/ml | ++ |
Data adapted from published studies on HETE-induced neutrophil chemotaxis.
Experimental Protocol: Measuring this compound-Induced Calcium Mobilization
This protocol describes the use of the fluorescent probe Fluo-4 AM to measure changes in intracellular calcium concentration in human neutrophils following stimulation with this compound. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive form, Fluo-4. Upon binding to calcium, the fluorescence of Fluo-4 increases significantly.
Materials and Reagents
-
Human neutrophils (isolated from fresh whole blood)
-
This compound
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HBSS without Ca²⁺ and Mg²⁺
-
HEPES
-
DMSO
-
Fetal Bovine Serum (FBS)
-
Probenecid (optional)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with excitation at ~490 nm and emission at ~525 nm
Experimental Workflow
Figure 2. Experimental Workflow for Calcium Mobilization Assay.
Detailed Methodology
1. Preparation of Solutions
-
Loading Buffer: HBSS with Ca²⁺, Mg²⁺, and 10 mM HEPES.
-
Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in high-quality, anhydrous DMSO. Store at -20°C, protected from light.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in DMSO.
-
This compound Stock Solution (1 mM): Dissolve this compound in ethanol or DMSO. Store at -80°C. Further dilutions should be made in Loading Buffer immediately before use.
2. Neutrophil Isolation and Preparation
-
Isolate human neutrophils from fresh, anticoagulant-treated whole blood using a standard method such as density gradient centrifugation (e.g., with Ficoll-Paque and Dextran sedimentation).
-
After isolation, wash the neutrophils with HBSS without Ca²⁺ and Mg²⁺ and resuspend them in Loading Buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Assess cell viability using a method such as trypan blue exclusion. Viability should be >95%.
3. Dye Loading
-
Prepare the Fluo-4 AM loading solution. For each 1 mL of cell suspension, mix 2 µL of 1 mM Fluo-4 AM stock solution and 2 µL of 20% Pluronic F-127 stock solution in a small volume of Loading Buffer. Then, add this mixture to the cell suspension for a final Fluo-4 AM concentration of 2 µM.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark, with gentle agitation.
-
After incubation, wash the cells twice with warm (37°C) Loading Buffer to remove extracellular dye.
-
Resuspend the cells in warm Loading Buffer at a final concentration of 1 x 10⁶ cells/mL.
4. Calcium Mobilization Assay
-
Plate 100 µL of the Fluo-4 AM-loaded neutrophil suspension into each well of a 96-well black, clear-bottom microplate.
-
Allow the cells to equilibrate in the plate for 10-15 minutes at 37°C.
-
Place the microplate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the baseline fluorescence for 30-60 seconds (Excitation: ~490 nm, Emission: ~525 nm).
-
Using the plate reader's injection system, add 20 µL of the this compound working solutions (or vehicle control) to the appropriate wells.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for a total of 3-5 minutes.
5. Data Analysis
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence (F) to the initial baseline fluorescence (F₀), i.e., ΔF/F₀ = (F - F₀)/F₀.
-
Alternatively, the peak fluorescence intensity can be used for analysis.
-
Plot the dose-response curve of this compound concentration versus the peak change in fluorescence to determine the EC₅₀ value.
Conclusion
The measurement of this compound-induced calcium mobilization in neutrophils is a valuable tool for studying the pro-inflammatory effects of this lipid mediator. The protocol provided herein offers a robust and reproducible method for quantifying these effects. A thorough understanding of the signaling pathways and the ability to accurately measure the cellular responses to this compound will aid in the development of targeted therapies for a range of inflammatory conditions.
References
Assessing the Effect of 9-HETE on Gene Expression using RT-qPCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyeicosatetraenoic acid (9-HETE) is a bioactive lipid metabolite derived from the enzymatic oxidation of arachidonic acid by lipoxygenases and cytochrome P450 enzymes.[1] As a member of the eicosanoid family, this compound is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and cancer development.[2][3] Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for elucidating its role in disease and for the development of novel therapeutic strategies.
One of the key mechanisms by which this compound exerts its effects is through the modulation of gene expression.[3] Evidence suggests that various hydroxyeicosatetraenoic acids (HETEs) can act as signaling molecules, influencing transcription factors and downstream gene networks. Notably, HETEs have been shown to activate peroxisome proliferator-activated receptors (PPARs), a family of ligand-activated transcription factors that play a central role in regulating lipid metabolism and inflammation.[1][4] Activation of PPARs leads to changes in the expression of a wide array of target genes.
This application note provides a comprehensive protocol for assessing the effect of this compound on gene expression using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). RT-qPCR is a highly sensitive and specific technique for quantifying mRNA levels, making it an ideal method for studying the impact of this compound on the expression of target genes.[2]
Potential Signaling Pathway of this compound
This compound is thought to influence gene expression through various signaling pathways. One prominent proposed mechanism involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs). Upon binding to PPARs, this compound can initiate a cascade of events leading to the transcription of target genes involved in inflammation and lipid metabolism. Additionally, signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are known to be activated by other HETE molecules, may also be involved in mediating the effects of this compound on gene expression.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on gene expression involves several key steps, from cell culture and treatment to data analysis.
Caption: Experimental workflow for RT-qPCR analysis.
Data Presentation
The quantitative data obtained from RT-qPCR experiments should be summarized in a clear and structured format. The following tables provide templates for presenting gene expression data.
Table 1: Primer Sequences for RT-qPCR
| Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Amplicon Size (bp) |
| GAPDH | GTC TCC TCT GAC TTC AAC AGC G | ACC ACC CTG TTG CTG TAG CCA A | 150 |
| PPARG | TCC ACG AAT CCT TCG GCT GTC | GCA CCT CTG GAG GCT TCT TGA | 120 |
| IL6 | GGT ACA TCC TCG ACG GCA TCT | GTG CCT CTT TGC TGC TTT CAC | 135 |
| TNF | CCT CTC TCT AAT CAG CCC TCT G | GAG GAC CTG GGA GTA GAT GAG | 142 |
| CD36 | GCT GTT TGA CTG CCA GAA TTT G | AGG TCT CCT TCT GCT TCT TCC | 110 |
| FASN | GCT GGC TGA TGT GAA GGA CTT | GCT TCC TCC TCC TCC TCT TCT | 128 |
Note: Primer sequences are examples and should be validated for specificity and efficiency before use.
Table 2: Relative Gene Expression Changes Induced by this compound
| Target Gene | Treatment Group | Normalized Ct (Mean ± SD) | Fold Change vs. Control | p-value |
| PPARG | Control (Vehicle) | 24.5 ± 0.8 | 1.0 | - |
| 1 µM this compound | 23.1 ± 0.6 | 2.6 | <0.05 | |
| 10 µM this compound | 22.0 ± 0.5 | 5.7 | <0.01 | |
| IL6 | Control (Vehicle) | 28.2 ± 1.1 | 1.0 | - |
| 1 µM this compound | 26.8 ± 0.9 | 2.7 | <0.05 | |
| 10 µM this compound | 25.5 ± 0.7 | 6.5 | <0.01 | |
| TNF | Control (Vehicle) | 29.1 ± 1.3 | 1.0 | - |
| 1 µM this compound | 28.0 ± 1.0 | 2.1 | >0.05 | |
| 10 µM this compound | 26.9 ± 0.8 | 4.6 | <0.05 | |
| CD36 | Control (Vehicle) | 26.4 ± 0.9 | 1.0 | - |
| 1 µM this compound | 25.0 ± 0.7 | 2.7 | <0.05 | |
| 10 µM this compound | 23.8 ± 0.6 | 6.1 | <0.01 | |
| FASN | Control (Vehicle) | 27.3 ± 1.0 | 1.0 | - |
| 1 µM this compound | 26.1 ± 0.8 | 2.3 | >0.05 | |
| 10 µM this compound | 24.9 ± 0.7 | 5.3 | <0.01 |
Note: Data are presented as mean ± standard deviation (SD) from three independent experiments. Fold change is calculated using the 2-ΔΔCt method, with GAPDH as the reference gene. Statistical significance was determined using a Student's t-test.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture the desired cell line (e.g., macrophages, endothelial cells, or a relevant cancer cell line) in appropriate complete growth medium.
-
Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Cell Starvation (Optional):
-
Once cells reach the desired confluency, replace the complete growth medium with serum-free or low-serum medium and incubate for 12-24 hours. This step helps to synchronize the cells and reduce basal gene expression.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Dilute the this compound stock solution in serum-free medium to the desired final concentrations (e.g., 1 µM and 10 µM).
-
Prepare a vehicle control containing the same concentration of the solvent used for the this compound stock.
-
Remove the starvation medium from the cells and add the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Protocol 2: Total RNA Extraction
-
Cell Lysis:
-
After treatment, aspirate the medium from the wells.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of a suitable RNA lysis reagent (e.g., TRIzol) to each well and incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
-
Phase Separation:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add 0.2 mL of chloroform per 1 mL of lysis reagent.
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
Add 0.5 mL of isopropanol per 1 mL of lysis reagent used initially.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol (prepared with nuclease-free water).
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.
-
-
RNA Quantification and Quality Assessment:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running a sample on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup:
-
In a nuclease-free tube, combine the following components for each sample:
-
Total RNA: 1 µg
-
Oligo(dT) primers or Random Hexamers: 1 µL
-
Nuclease-free water: to a final volume of 10 µL
-
-
-
Denaturation and Annealing:
-
Gently mix the components and centrifuge briefly.
-
Incubate the mixture at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
-
Reverse Transcription Master Mix Preparation:
-
Prepare a master mix containing the following components per reaction:
-
5X Reaction Buffer: 4 µL
-
10 mM dNTP Mix: 2 µL
-
Reverse Transcriptase (e.g., M-MLV): 1 µL
-
RNase Inhibitor: 1 µL
-
Nuclease-free water: 2 µL
-
-
-
Reverse Transcription Reaction:
-
Add 10 µL of the master mix to each RNA/primer mixture.
-
Incubate the reaction at 42°C for 60 minutes.
-
Inactivate the reverse transcriptase by heating to 70°C for 10 minutes.
-
-
cDNA Storage:
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C for later use.
-
Protocol 4: Real-Time Quantitative PCR (RT-qPCR)
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix for each target gene and the reference gene (e.g., GAPDH). The master mix should contain:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
-
Plate Loading:
-
Aliquot 15 µL of the master mix into each well of a 96-well qPCR plate.
-
Add 5 µL of diluted cDNA (e.g., a 1:10 dilution of the stock cDNA) to each well.
-
Include no-template controls (NTCs) for each primer set by adding nuclease-free water instead of cDNA.
-
Seal the plate with an optically clear adhesive film.
-
-
qPCR Cycling Conditions:
-
Perform the qPCR using a real-time PCR instrument with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample and target gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the relative gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCttreated - ΔCtcontrol.
-
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of 9-HETE-Mediated Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyeicosatetraenoic acid (9-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. As a member of the HETE family, it plays a significant role in various physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. Understanding the intricate cell signaling pathways modulated by this compound is crucial for elucidating its biological functions and for the development of novel therapeutic strategies targeting these pathways. Flow cytometry offers a powerful, high-throughput platform for the single-cell analysis of signaling events, providing quantitative data on a heterogeneous cell population.
These application notes provide a comprehensive guide to utilizing flow cytometry for the investigation of this compound-mediated cell signaling cascades. Detailed protocols are provided for key assays, including the analysis of G-protein coupled receptor (GPCR) signaling, intracellular calcium mobilization, Mitogen-Activated Protein Kinase (MAPK) pathway activation, and Nuclear Factor-kappa B (NF-κB) signaling.
Key Signaling Pathways Activated by HETEs
Hydroxyeicosatetraenoic acids, including this compound, are known to elicit cellular responses through various mechanisms, primarily by acting as ligands for G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular events.
-
GPCR Signaling: HETEs have been shown to bind to specific GPCRs, such as GPR31 and GPR75.[1][2] This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. Depending on the G-protein subtype involved (e.g., Gq, Gi, Gs), different downstream effector enzymes are activated. For instance, Gq activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: The IP3 generated from PLC activation binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[3] This rapid increase in cytosolic calcium concentration is a critical second messenger that activates a variety of downstream proteins, including protein kinase C (PKC) and calmodulin-dependent kinases.
-
MAPK/ERK Pathway Activation: HETE-mediated signaling has been demonstrated to activate the MAPK/ERK pathway.[2][4][5][6] This pathway is a central regulator of cell proliferation, differentiation, and survival. Activation typically involves a cascade of phosphorylation events, from Raf to MEK and finally to ERK (p42/44 MAPK).
-
NF-κB Activation: The activation of the NF-κB transcription factor is another important consequence of HETE signaling.[2][5][7] NF-κB plays a pivotal role in regulating the expression of genes involved in inflammation and immune responses.[7] Its activation often involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
-
Cytokine Production: A downstream consequence of the activation of signaling pathways like NF-κB is the production and secretion of various pro-inflammatory cytokines.[1][5]
Flow Cytometry-Based Analysis of this compound Signaling
Flow cytometry is an ideal tool for dissecting the signaling events induced by this compound at the single-cell level. This allows for the identification of responsive and non-responsive cell subpopulations and the quantification of signaling molecule activation.
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Calcium mobilization via sphingosine kinase in signalling by the Fc epsilon RI antigen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delta 9-tetrahydrocannabinol-induced MAPK/ERK and Elk-1 activation in vivo depends on dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 20-Hydroxyeicosatetraenoic acid stimulates nuclear factor-kappaB activation and the production of inflammatory cytokines in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
troubleshooting low signal intensity in 9-HETE LC-MS/MS analysis
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low signal intensity issues during 9-hydroxyeicosatetraenoic acid (9-HETE) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity in this compound LC-MS/MS analysis?
Low signal intensity in the LC-MS/MS analysis of this compound can arise from several factors throughout the analytical workflow. These can be broadly categorized as issues related to the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).[1]
-
Sample-Related Issues:
-
Low Analyte Concentration: The concentration of this compound in the sample may be below the instrument's limit of detection (LOD).[1]
-
Sample Degradation: this compound is an unsaturated fatty acid and can be susceptible to oxidation.[2] Improper sample handling and storage, such as exposure to air and light, or storage at inappropriate temperatures, can lead to degradation. It is often stored with antioxidants under an inert gas at low temperatures to maintain stability.[2]
-
Inefficient Extraction: The protocol used to extract this compound from the biological matrix may have low recovery. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common methods, and their efficiency can be influenced by the choice of solvents and pH.
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to ion suppression and a decreased signal.[1][3][4][5]
-
-
Liquid Chromatography (LC) Issues:
-
Poor Chromatography: Broad or tailing peaks result in a lower signal-to-noise ratio.[1][3] This can be caused by a degraded or inappropriate analytical column, or an unoptimized mobile phase composition.[1]
-
System Leaks: Leaks in the LC system can lead to a drop in pressure and inconsistent flow rates, causing variable and low signals.[1]
-
Incorrect Injection Volume: Injecting too small a sample volume will result in a low signal, while overloading the column can cause poor peak shape and reduced signal intensity.[1]
-
-
Mass Spectrometer (MS) Issues:
-
Contaminated Ion Source: Accumulation of non-volatile salts and sample residues on the ion source components (e.g., spray needle, capillary) is a frequent cause of signal loss.[1][3]
-
Suboptimal Ion Source Settings: Incorrect settings for parameters such as spray voltage, nebulizing and drying gas flows, and temperature can result in inefficient ionization and desolvation.[1]
-
Incorrect MS/MS Parameters: In tandem MS (MS/MS), issues can arise from incorrect precursor ion selection, improper collision energy settings, or inefficient fragmentation, all of which can lead to low product ion signals.[3]
-
Dirty Ion Optics: Contamination of the ion transfer optics can reduce the number of ions reaching the detector.[1]
-
Q2: How can I systematically troubleshoot a sudden drop in signal intensity for this compound?
A systematic approach is essential to efficiently identify the source of a sudden signal loss. The primary goal is to determine whether the issue lies with the sample, the LC system, or the MS.
A recommended first step is to isolate the mass spectrometer by performing a direct infusion analysis.[1] Introduce a standard solution of this compound directly into the MS, bypassing the LC system.
-
If a strong and stable signal is observed during infusion: The problem is likely within the LC system or the sample itself.
-
If the signal remains low during infusion: The issue is likely with the mass spectrometer or the standard solution.
The following flowchart illustrates a systematic troubleshooting workflow:
Caption: Systematic workflow for troubleshooting low signal intensity in this compound analysis.
Q3: What are matrix effects and how can they be minimized for this compound analysis?
Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[4][5] This interference can either suppress or enhance the signal, leading to inaccurate quantification.[6]
Strategies to Mitigate Matrix Effects:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.
-
Solid-Phase Extraction (SPE): Utilize an SPE protocol optimized for eicosanoids to selectively isolate this compound and remove phospholipids and other interfering lipids.
-
Liquid-Liquid Extraction (LLE): Optimize solvent choice and pH to improve the selectivity of the extraction.
-
-
Optimize Chromatographic Separation:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Sample Dilution: If the this compound concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4]
Troubleshooting Guides
Guide 1: Sample Preparation and Handling for this compound
Proper sample handling and preparation are critical for obtaining a strong and reproducible signal for this compound.
| Potential Issue | Recommended Action |
| Sample Degradation | This compound is prone to oxidation.[2] Store samples at -80°C under an inert atmosphere (e.g., argon or nitrogen). Add an antioxidant like butylated hydroxytoluene (BHT) during extraction. Minimize freeze-thaw cycles. |
| Low Extraction Recovery | Optimize the solid-phase extraction (SPE) protocol. A typical SPE workflow for eicosanoids involves conditioning the cartridge, loading the acidified sample, washing with a non-polar solvent to remove neutral lipids, and eluting this compound with a more polar solvent. Verify recovery by spiking a known amount of this compound standard into a blank matrix and comparing the signal to a neat standard. |
| Use of an Inappropriate Internal Standard | A structural analog may not adequately compensate for matrix effects. Whenever possible, use a stable isotope-labeled internal standard like this compound-d8.[9][10] The IS should be added as early as possible in the sample preparation workflow to account for losses during all steps.[10] |
Guide 2: LC-MS/MS System Optimization
Optimizing the parameters of both the liquid chromatograph and the mass spectrometer is crucial for maximizing the signal intensity of this compound.
Liquid Chromatography (LC) Optimization
| Parameter | Recommendation |
| Analytical Column | A C18 reversed-phase column is commonly used for eicosanoid analysis.[11][12] Columns with smaller particle sizes (e.g., < 2 µm) can provide better peak resolution and sensitivity.[7] |
| Mobile Phase | A typical mobile phase consists of an aqueous component (A) and an organic component (B), both containing a weak acid like formic or acetic acid to promote protonation in negative ion mode. For example, Mobile Phase A: Water with 0.1% acetic acid; Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% acetic acid.[13] |
| Gradient Elution | A gradient from a lower to a higher percentage of organic mobile phase is typically used to elute this compound and separate it from other eicosanoids and matrix components. |
| Flow Rate | The flow rate should be optimized for the column dimensions. Lower flow rates used in micro or nano-LC can sometimes improve ionization efficiency. |
Mass Spectrometry (MS) Optimization
The following table provides typical starting parameters for this compound analysis using electrospray ionization (ESI) in negative ion mode. These should be optimized for your specific instrument.
| Parameter | Typical Value | Optimization Goal |
| Ionization Mode | Negative ESI | Maximize deprotonation of the carboxylic acid group on this compound. |
| Precursor Ion (Q1) | m/z 319.2 | Corresponds to the [M-H]⁻ ion of this compound (C₂₀H₃₂O₃, MW = 320.5). |
| Product Ions (Q3) | e.g., m/z 115.1, 167.1 | Select the most intense and specific fragment ions for quantification and confirmation. These should be determined by infusing a this compound standard and acquiring a product ion scan. |
| Capillary/Spray Voltage | -3.0 to -4.5 kV | Optimize for a stable spray and maximum ion current.[14] |
| Collision Energy (CE) | Instrument dependent | Optimize to maximize the intensity of the chosen product ions. |
| Drying Gas Temperature | 300 - 450 °C | Optimize for efficient desolvation without causing thermal degradation of this compound. |
| Drying Gas Flow | Instrument dependent | Adjust to achieve optimal desolvation. |
| Nebulizer Gas Pressure | Instrument dependent | Optimize for a stable and fine spray. |
Experimental Protocols
Protocol 1: Infusion Analysis for MS Performance Check
This protocol is used to verify the performance of the mass spectrometer independently of the LC system.[1]
-
Prepare a this compound Standard Solution: Prepare a solution of this compound (e.g., 100 ng/mL) in a solvent compatible with ESI, such as 50:50 methanol:water.
-
Set up the Infusion: Use a syringe pump to deliver the standard solution directly to the mass spectrometer's ion source at a low, constant flow rate (e.g., 5-10 µL/min).
-
Configure MS Parameters: Set the mass spectrometer to monitor the expected precursor and product ions for this compound in negative ion mode.
-
Acquire Data: Start the infusion and data acquisition.
-
Evaluate the Signal: A properly functioning MS should show a strong, stable signal for the this compound transitions. If the signal is low or unstable, it points to an issue with the MS, such as a contaminated ion source or incorrect tuning parameters.
Protocol 2: Post-Column Infusion for Matrix Effect Evaluation
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
System Setup: Connect the LC system to the MS. Use a T-junction to introduce a constant flow of this compound standard solution (via a syringe pump) into the eluent stream after the analytical column but before the MS ion source.
-
Injection: Inject a blank, extracted matrix sample (a sample prepared in the same way as your study samples but without the analyte) onto the LC column.
-
Data Acquisition: Begin the chromatographic run and acquire data, monitoring the this compound signal.
-
Data Analysis: A stable baseline signal from the infused standard is expected. Any significant dip in this baseline indicates a region of ion suppression caused by co-eluting compounds from the matrix. An increase in the baseline indicates ion enhancement. With this information, the chromatographic method can be adjusted to move the this compound peak away from these suppression zones.
The following diagram illustrates the setup for a post-column infusion experiment:
Caption: Diagram of a post-column infusion setup to assess matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide | MDPI [mdpi.com]
- 8. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
common issues and solutions for 9-HETE ELISA assays
Welcome to the technical support center for 9-HETE ELISA assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound competitive ELISA?
A competitive ELISA is used to measure the concentration of this compound in a sample. In this assay, this compound in the sample competes with a fixed amount of enzyme-labeled this compound (tracer) for a limited number of binding sites on a this compound-specific antibody that is pre-coated on a microplate. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the tracer to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample. High concentrations of this compound in the sample will lead to less tracer binding and a weaker signal, while low concentrations will result in more tracer binding and a stronger signal.
Q2: What are the recommended storage conditions for samples intended for this compound analysis?
For accurate results, it is crucial to handle and store samples properly to prevent degradation of this compound.
-
Serum: After collection, allow the blood to clot at room temperature for at least 30 minutes but no longer than 2 hours. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.[1] Aliquot the serum into clean tubes and store at -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.[1]
-
Plasma: Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.[2] Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[2] Transfer the plasma to clean tubes, aliquot, and store at -80°C.[2]
-
Cell Culture Supernatants: Centrifuge the cell culture media at 1,500 rpm for 10 minutes at 4°C to remove any cells and debris.[3] Aliquot the supernatant and store at -80°C.[3]
Q3: My sample concentrations are outside the standard curve range. What should I do?
If your sample optical density (OD) readings are higher than the lowest standard, the this compound concentration is below the detection limit of the assay. If the OD readings are lower than the highest standard, the concentration is above the upper limit of the standard curve.
-
Samples with concentrations above the standard curve: Dilute your samples with the provided assay buffer and re-run the assay. It is advisable to test a few different dilution factors to ensure the final concentration falls within the linear portion of the standard curve.
-
Samples with concentrations below the standard curve: Concentrate your sample if possible, or consider a more sensitive detection method. For some sample types, a purification and concentration step using solid-phase extraction (SPE) may be necessary.
Troubleshooting Guide
This guide addresses common problems encountered during this compound ELISA assays, with potential causes and solutions.
| Problem | Potential Cause | Solution |
| High Background | 1. Insufficient washing.[4] | 1. Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. Soaking the wells with wash buffer for 30-60 seconds during each wash step can also help. |
| 2. Cross-contamination between wells.[4] | 2. Use fresh pipette tips for each standard and sample. Be careful not to splash reagents between wells. | |
| 3. High concentration of detection reagent (e.g., HRP conjugate). | 3. Ensure the detection reagent is diluted according to the kit protocol. You can perform a titration to optimize the concentration. | |
| 4. Incubation times too long or temperature too high.[4] | 4. Strictly adhere to the incubation times and temperatures specified in the protocol. | |
| 5. Substrate solution exposed to light. | 5. Store and incubate the substrate solution in the dark. | |
| Weak or No Signal | 1. Reagents not at room temperature before use. | 1. Allow all kit components to equilibrate to room temperature for at least 30 minutes before starting the assay. |
| 2. Incorrect reagent preparation or expired reagents. | 2. Double-check all dilution calculations and ensure reagents are not expired. Prepare fresh dilutions for each experiment. | |
| 3. Insufficient incubation times. | 3. Follow the incubation times recommended in the protocol. | |
| 4. Low concentration of this compound in samples. | 4. Consider concentrating your samples or using a more sensitive assay. | |
| 5. Improper storage of kit components. | 5. Store all kit components at the recommended temperatures. | |
| Poor Standard Curve | 1. Pipetting errors during standard dilution. | 1. Use calibrated pipettes and fresh tips for each dilution. Ensure thorough mixing of each standard before making the next dilution. |
| 2. Degraded standard stock. | 2. Reconstitute a fresh vial of the standard. Avoid repeated freeze-thaw cycles of the stock solution. | |
| 3. Incorrect curve fitting model. | 3. Use a four-parameter logistic (4-PL) curve fit for competitive ELISAs. | |
| 4. Reagents not added in the correct order. | 4. Carefully follow the order of reagent addition as specified in the protocol. | |
| High Variability (Poor Duplicates) | 1. Inconsistent pipetting. | 1. Be consistent with your pipetting technique. Pre-wetting the pipette tip can improve accuracy. |
| 2. Inadequate mixing of reagents in the wells. | 2. Gently tap the plate after adding reagents to ensure proper mixing. | |
| 3. Bubbles in wells. | 3. Visually inspect the plate for bubbles before reading and remove them if present. | |
| 4. "Edge effects" due to temperature or evaporation differences across the plate. | 4. Use a plate sealer during incubations and ensure the plate is incubated in a stable temperature environment. |
Quantitative Data
The following tables provide typical performance characteristics for a this compound ELISA kit. Note that these values are for reference only and may vary between different kit manufacturers and lots. Always refer to the specific datasheet provided with your kit.
Table 1: Typical Standard Curve Parameters
| Parameter | Typical Value |
| Assay Range | 15.63 - 1000 pg/mL |
| Sensitivity (Lower Limit of Detection) | ~10 pg/mL |
| Mid-point (50% B/B₀) | 100 - 300 pg/mL |
Table 2: Cross-Reactivity Profile
| Compound | Cross-Reactivity (%) |
| 9(S)-HETE | 100% |
| 9(R)-HETE | Varies by antibody |
| 5-HETE | < 1% |
| 8-HETE | < 1% |
| 11-HETE | < 1% |
| 12-HETE | < 1% |
| 15-HETE | < 1% |
| Arachidonic Acid | < 0.1% |
| Prostaglandins (e.g., PGE₂) | < 0.1% |
| Leukotrienes (e.g., LTB₄) | < 0.1% |
Experimental Protocols
General Competitive ELISA Protocol for this compound
This protocol provides a general outline for a competitive ELISA. Refer to your specific kit manual for detailed instructions, volumes, and incubation times.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. Allow all components to reach room temperature before use.
-
Standard and Sample Addition: Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Tracer Addition: Add the this compound-enzyme conjugate (tracer) to each well.
-
Incubation: Incubate the plate for the specified time and temperature, typically with gentle shaking.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well.
-
Incubation: Incubate the plate in the dark to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Read Plate: Read the absorbance of each well at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of this compound in your samples by plotting a standard curve and interpolating the sample values.
Sample Preparation Protocols
-
Serum:
-
Plasma:
-
Cell Culture Supernatant:
Visualizations
This compound Biosynthesis Pathway
This compound is a hydroxyeicosatetraenoic acid derived from the metabolism of arachidonic acid through the action of lipoxygenase (LOX) and cytochrome P450 (CYP450) enzymes.
Caption: Biosynthesis of this compound from arachidonic acid via lipoxygenase and cytochrome P450 pathways.
Competitive ELISA Workflow
The following diagram illustrates the key steps in a this compound competitive ELISA.
Caption: Workflow of a this compound competitive ELISA.
References
Technical Support Center: Optimizing 9-HETE Extraction from Adipose Tissue
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction efficiency of 9-hydroxyeicosatetraenoic acid (9-HETE) from adipose tissue. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when extracting this compound from adipose tissue?
A1: The primary challenge in extracting this compound from adipose tissue is the high lipid content of the tissue itself. This can lead to inefficient extraction, sample processing difficulties, and interference during analysis. The large amount of triglycerides can hinder the partitioning of more polar lipids like this compound into the extraction solvent. Additionally, the presence of various lipases in adipose tissue can lead to the enzymatic degradation of this compound if samples are not handled properly.[1][2]
Q2: Which extraction method is recommended for this compound from adipose tissue: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both LLE and SPE can be effective for extracting this compound from adipose tissue, and the choice often depends on the specific experimental needs, available equipment, and desired throughput. LLE methods like the Folch or Bligh-Dyer are robust and widely used for lipid extraction.[3][4] SPE offers the advantage of cleaner extracts and higher throughput, especially when using 96-well plates.[5][6] For complex matrices like adipose tissue, a combination of LLE followed by SPE cleanup can yield the best results by first removing the bulk of interfering lipids with LLE and then purifying the sample with SPE.
Q3: How critical is the selection of an internal standard for this compound quantification?
A3: The use of a suitable internal standard is crucial for the accurate quantification of this compound. An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d8). Using an internal standard that is added at the beginning of the extraction process helps to correct for analyte loss during sample preparation and for variations in instrument response, thereby improving the accuracy and reproducibility of the results.[7][8] If a deuterated standard for this compound is unavailable, a deuterated analog of a similar HETE, such as 15(S)-HETE-d8, can be used.[9]
Q4: How can I prevent the degradation of this compound during sample storage and extraction?
A4: To prevent degradation, it is essential to handle and store adipose tissue samples properly. Snap-freezing the tissue in liquid nitrogen immediately after collection and storing it at -80°C is recommended to minimize enzymatic activity.[10] During the extraction procedure, the inclusion of antioxidants, such as butylated hydroxytoluene (BHT), in the homogenization and extraction solvents can prevent the oxidation of this compound.[11] It is also advisable to keep samples on ice whenever possible and to process them quickly.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from adipose tissue and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | Inefficient tissue homogenization. | Ensure complete homogenization of the adipose tissue to maximize the surface area for extraction. Consider using a bead beater or rotor-stator homogenizer. |
| Incomplete extraction from the high lipid matrix. | Perform a second extraction of the tissue pellet to recover any remaining analyte. Optimize the solvent-to-tissue ratio; a higher ratio may be needed for adipose tissue.[3] | |
| Suboptimal phase separation in LLE. | Ensure complete separation of the aqueous and organic phases by centrifuging at a sufficient speed and for an adequate duration. The addition of a salt solution (e.g., 0.9% NaCl) can improve phase separation in Folch-type extractions. | |
| Analyte loss during solvent evaporation. | Evaporate the solvent under a gentle stream of nitrogen at a low temperature to prevent the loss of the semi-volatile this compound. Avoid complete dryness. | |
| High Variability Between Replicates | Inconsistent sample homogenization. | Standardize the homogenization procedure, including time and speed, for all samples. |
| Inconsistent phase separation and collection. | Carefully collect the organic phase without disturbing the interface. Ensure the same volume is collected from each sample. | |
| Degradation of this compound during processing. | Keep samples on ice throughout the procedure and add antioxidants to the solvents.[11] | |
| Interference in LC-MS/MS Analysis | Co-elution of interfering lipids. | Optimize the chromatographic separation to resolve this compound from other lipids. Consider using a cleanup step with SPE if significant interference is observed. |
| Matrix effects (ion suppression or enhancement). | Use a stable isotope-labeled internal standard to compensate for matrix effects.[7][8] Dilute the sample to reduce the concentration of interfering compounds. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Adipose Tissue
This protocol is a modified Folch method adapted for the extraction of this compound from adipose tissue.
Materials:
-
Adipose tissue
-
Internal Standard (e.g., this compound-d8 or 15(S)-HETE-d8)
-
Butylated hydroxytoluene (BHT)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas
-
LC-MS grade solvents for reconstitution
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen adipose tissue.
-
Add the tissue to a 2 mL tube containing ceramic beads.
-
Add 1 mL of ice-cold methanol containing 0.1% BHT and the internal standard.
-
Homogenize the tissue using a bead beater until a uniform homogenate is obtained. Keep the sample on ice.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of chloroform to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Add 0.8 mL of 0.9% NaCl solution.
-
Vortex for another 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
-
Sample Collection:
-
Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a clean glass tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the chloroform extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of LC-MS compatible solvent (e.g., methanol:water 80:20 v/v).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Adipose Tissue
This protocol is suitable for the cleanup of lipid extracts obtained from LLE or for direct extraction from a tissue homogenate. A C18 SPE cartridge is recommended.
Materials:
-
Lipid extract (from LLE) or tissue homogenate
-
C18 SPE Cartridge
-
Methanol
-
Water
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
Nitrogen gas
-
LC-MS grade solvents for reconstitution
Procedure:
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
If starting from an LLE extract, ensure it is reconstituted in a solvent compatible with the SPE cartridge (e.g., methanol/water mixture).
-
If starting from a tissue homogenate, acidify the sample to pH ~3 with acetic acid.
-
Load the sample onto the conditioned SPE cartridge at a slow, drop-wise rate.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Wash the cartridge with 3 mL of hexane to remove non-polar lipids like triglycerides.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of LC-MS compatible solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Recovery Rates for Lipid Classes Using Different Extraction Methods.
| Lipid Class | Folch Method Recovery (%) | Bligh-Dyer Method Recovery (%) | Matyash (MTBE) Method Recovery (%) |
| Phosphatidylcholines (PC) | ~95 | ~90 | ~92 |
| Phosphatidylethanolamines (PE) | ~93 | ~88 | ~90 |
| Triglycerides (TG) | ~98 | ~95 | ~97 |
| Free Fatty Acids (e.g., HETEs) | ~85-90 | ~80-85 | ~85-90 |
Note: Recovery rates are approximate and can vary depending on the specific tissue matrix and protocol modifications. Data synthesized from multiple sources comparing general lipid extraction efficiencies.[4][12][13]
Table 2: Typical LC-MS/MS Parameters for this compound Analysis. [9][14]
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 319.2 |
| Product Ion 1 (m/z) | 151.1 |
| Product Ion 2 (m/z) | 115.1 |
| Collision Energy | Optimized for the specific instrument |
| Internal Standard (example) | This compound-d8 or 15(S)-HETE-d8 |
Visualizations
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Factors affecting fatty acid oxidation in fat cells isolated from rat white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vliz.be [vliz.be]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. agilent.com [agilent.com]
- 11. Ex Vivo Oxidation in Tissue and Plasma Assays of Hydroxyoctadecadienoates: (Z,E/E,E)-Stereoisomer Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the sensitivity of 9-HETE detection in plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 9-hydroxyeicosatetraenoic acid (9-HETE) detection in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound in plasma?
A1: The primary challenges in detecting this compound in plasma stem from its low endogenous concentrations, the complexity of the plasma matrix, and the presence of isomeric compounds. The plasma matrix contains abundant proteins, lipids, and other small molecules that can interfere with the analysis and cause ion suppression in mass spectrometry-based methods. Additionally, this compound is one of several HETE isomers (e.g., 5-HETE, 8-HETE, 11-HETE, 12-HETE, 15-HETE) with the same mass, necessitating chromatographic separation for accurate quantification.
Q2: What are the recommended analytical methods for sensitive this compound detection?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.[1] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Enzyme-linked immunosorbent assays (ELISAs) are also available and offer a high-throughput alternative, though they may be susceptible to cross-reactivity with other structurally similar molecules.[1][2]
Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A3: Improving the sensitivity of an LC-MS/MS method for this compound involves a multi-faceted approach focusing on:
-
Efficient Sample Preparation: Solid-phase extraction (SPE) is crucial for removing interfering matrix components and concentrating the analyte.[3][4]
-
Optimized Chromatography: Fine-tuning the liquid chromatography (LC) method, including the choice of column and mobile phase gradient, is essential for resolving this compound from its isomers.[5][6]
-
Mass Spectrometry Parameter Optimization: Careful optimization of mass spectrometer settings, such as ionization source parameters and collision energy for multiple reaction monitoring (MRM) transitions, can significantly enhance signal intensity.[5][7]
-
Chemical Derivatization: Modifying the carboxylic acid group of this compound through derivatization can improve its ionization efficiency and chromatographic retention.[8][9]
Troubleshooting Guides
Low Signal or Poor Sensitivity in LC-MS/MS Analysis
Problem: The signal intensity for this compound is low, or the analyte is not detectable.
| Possible Cause | Recommended Solution(s) |
| Inefficient Sample Extraction | - Optimize SPE Protocol: Ensure the SPE cartridge type is appropriate for lipid extraction (e.g., C18). Optimize the wash and elution steps to maximize recovery and minimize matrix effects.[10] A generic protocol is provided in the Experimental Protocols section. - Check pH during Extraction: For optimal retention of acidic compounds like this compound on a nonpolar SPE sorbent, the sample should be acidified to a pH at least 2 units below its pKa.[10] |
| Ion Suppression | - Improve Chromatographic Separation: Ensure this compound is chromatographically resolved from co-eluting matrix components. Adjusting the mobile phase gradient can help. - Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components. - Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., this compound-d8) can help compensate for matrix effects. |
| Suboptimal MS Parameters | - Tune the Instrument: Infuse a standard solution of this compound to optimize MS parameters, including capillary voltage, gas flows, and temperatures.[11] - Optimize MRM Transitions: Confirm the precursor and product ions for this compound and optimize the collision energy for each transition to achieve the best signal intensity.[5] |
| Analyte Degradation | - Proper Sample Handling: Keep plasma samples frozen at -80°C until analysis.[1] Avoid repeated freeze-thaw cycles. - Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample preparation to prevent auto-oxidation of this compound.[1] |
| Poor Ionization | - Consider Derivatization: Derivatizing the carboxylic acid group of this compound can significantly enhance its ionization efficiency in positive ion mode.[8][9] See the Derivatization section for more details. |
Quantitative Data Summary
The table below summarizes the limits of detection (LOD) and quantification (LOQ) for HETEs reported in various studies, providing a benchmark for expected sensitivity.
| Analyte | Method | LOD | LOQ | Reference |
| HETEs (general) | UPLC-MS/MS | 0.074 ng/mL | - | [5] |
| This compound | LC/MS | 5 x 10⁻⁴ pg (on-column) | 5 x 10⁻³ pg (on-column) | [3] |
| 11-HETE | LC-MS/MS | <2.6 pg (on-column) | <0.09 ng/mL | [12] |
| 12-HETEs | Chiral LC-MS/MS | - | See Table 5 in source | [6] |
Experimental Protocols
Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Thaw 0.5 mL of plasma on ice.
-
Acidify the plasma to a pH of approximately 3.5 with a dilute acid (e.g., 2% formic acid).[1]
-
Add an internal standard (e.g., this compound-d8).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.[1]
-
-
Sample Loading:
-
Load the acidified plasma sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.[1]
-
-
Elution:
-
Elute this compound and other lipids with 1 mL of methanol or ethyl acetate.[1]
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.[1]
-
Chemical Derivatization of this compound
Derivatization can enhance the detection of this compound by improving its chromatographic properties and ionization efficiency, especially in positive ion mode ESI-MS.[8][13]
-
Principle: The carboxylic acid group of this compound is reacted with a derivatizing agent to form an amide or ester. This introduces a more readily ionizable moiety.
-
Common Reagents for Carboxylic Acids:
-
4-APEBA (4-(2-(2-aminoethoxy)ethoxy)benzylamine): Reacts with carboxylic acids in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[8]
-
TMPP (Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine): This reagent adds a permanently charged phosphonium group, significantly increasing sensitivity in positive ion mode.[9]
-
-
General Derivatization Procedure (Example with 4-APEBA and EDC):
-
To the dried sample extract, add a solution of 4-APEBA and EDC in a suitable solvent (e.g., acetonitrile/water).
-
Incubate the reaction mixture under optimized conditions (e.g., 10°C).[8]
-
Quench the reaction if necessary.
-
Analyze the derivatized sample by LC-MS/MS.
-
Visualizations
Arachidonic Acid Metabolism Pathway
The following diagram illustrates the major enzymatic pathways for the metabolism of arachidonic acid, leading to the formation of various eicosanoids, including this compound.[14][15][16]
Caption: Major pathways of arachidonic acid metabolism.
General LC-MS/MS Workflow for this compound Analysis
This diagram outlines the key steps involved in the analysis of this compound from plasma using LC-MS/MS.
Caption: Workflow for this compound analysis by LC-MS/MS.
Troubleshooting Logic for Low Signal Intensity
This diagram provides a logical workflow for troubleshooting low signal intensity issues.
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. mybiosource.com [mybiosource.com]
- 3. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. ddtjournal.com [ddtjournal.com]
- 14. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
identifying and minimizing matrix effects in 9-HETE quantification
Welcome to the technical support center for the quantification of 9-hydroxyeicosatetraenoic acid (9-HETE). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring this compound in biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound quantification, focusing on the identification and minimization of matrix effects.
Q1: What are matrix effects and how do they impact this compound quantification?
A: Matrix effects are the alteration of ionization efficiency for an analyte of interest by co-eluting, undetected components in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS) analysis of this compound, these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This interference can significantly compromise the accuracy, precision, and sensitivity of your this compound quantification.[2] The primary culprits for matrix effects in biological samples like plasma are phospholipids.
Q2: My this compound signal is lower than expected or highly variable between replicate injections. Could this be due to matrix effects?
A: Yes, low or inconsistent signal intensity is a classic symptom of ion suppression caused by matrix effects.[3] Co-eluting matrix components can compete with this compound for ionization in the mass spectrometer's source, leading to a reduced signal.[2] To confirm if you are experiencing matrix effects, you can perform a post-extraction spike-in experiment or a post-column infusion experiment.
Q3: How do I perform a post-extraction spike-in experiment to identify matrix effects?
A: The post-extraction spike-in method is a quantitative approach to assess matrix effects.[4] The basic workflow is as follows:
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard prepared in a clean solvent (e.g., methanol or acetonitrile).
-
Set B (Pre-extraction Spike): A blank matrix sample (e.g., plasma from a control subject) spiked with this compound before the extraction process.
-
Set C (Post-extraction Spike): A blank matrix sample that is first extracted, and then the resulting extract is spiked with this compound at the same concentration as Set A.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value significantly less than 100% indicates ion suppression, while a value significantly greater than 100% suggests ion enhancement. A value close to 100% indicates minimal matrix effect.
Q4: What is a post-column infusion experiment and when should I use it?
A: Post-column infusion is a qualitative method to identify the regions in your chromatogram where ion suppression or enhancement occurs.[4] In this setup, a constant flow of a this compound standard solution is introduced into the LC flow stream after the analytical column but before the mass spectrometer. When a blank, extracted matrix sample is injected, any dip or rise in the constant this compound signal indicates a region of ion suppression or enhancement, respectively. This technique is particularly useful during method development to optimize chromatographic separation and avoid the elution of this compound in zones of significant matrix interference.
Q5: I've confirmed matrix effects are impacting my this compound analysis. What are the best strategies to minimize them?
A: There are several effective strategies to minimize matrix effects:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and may not sufficiently remove phospholipids.[5]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent.[6]
-
Solid-Phase Extraction (SPE): A highly effective technique that can provide the cleanest extracts by using a solid sorbent to selectively retain and elute this compound, while washing away interfering components.[5][7]
-
-
Phospholipid Removal: Specific sample preparation products are available that target the removal of phospholipids, a major source of matrix effects in plasma and serum.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS for this compound (e.g., this compound-d8) is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the workflow and experiences the same extraction inefficiencies and matrix effects as the endogenous this compound. By using the ratio of the analyte signal to the internal standard signal for quantification, these variations can be effectively normalized.[8]
Q6: Which sample preparation method is best for this compound in plasma?
A: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix. While protein precipitation is simple, solid-phase extraction (SPE) generally provides a cleaner extract, leading to reduced matrix effects and better assay performance.[7] Liquid-liquid extraction (LLE) can also be effective and more economical than SPE.[6] For highly sensitive assays, a dedicated phospholipid removal step or a well-optimized SPE protocol is recommended.
Q7: My recovery of this compound is low. What could be the cause and how can I improve it?
A: Low recovery can be due to several factors during sample preparation:
-
Inefficient Extraction: The chosen solvent in LLE or the sorbent and elution solvent in SPE may not be optimal for this compound. Experiment with different solvents and pH conditions.
-
Analyte Degradation: this compound is susceptible to oxidation. It is recommended to work on ice and add antioxidants like butylated hydroxytoluene (BHT) to your samples and solvents.
-
Improper SPE Cartridge Handling: Ensure proper conditioning and equilibration of the SPE cartridge as per the manufacturer's instructions. Also, ensure the sample is loaded at an appropriate flow rate and that the cartridge is not overloaded.[9]
-
Incomplete Elution: The elution solvent may not be strong enough to completely recover this compound from the SPE sorbent. Try a stronger solvent or increase the elution volume.
Data Summary
The following tables summarize the impact of different sample preparation methods on analyte recovery and matrix effects. While specific quantitative data for this compound is often proprietary or method-dependent, these tables provide a general comparison based on published findings for similar analytes.
Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis
| Sample Preparation Method | Analyte Recovery | Matrix Effect (Phospholipid Removal) | Throughput | Cost |
| Protein Precipitation (PPT) | Good to High | Poor[5] | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High[6] | Moderate[6] | Low to Medium | Low to Medium |
| Solid-Phase Extraction (SPE) | High[7] | Good to Excellent[7] | Medium | High |
| Phospholipid Depletion Plates | High | Excellent | High | High |
Table 2: Illustrative Recovery and Matrix Effect Data for Different Extraction Methods
| Analyte Class | Extraction Method | Matrix | Average Recovery (%) | Matrix Effect (%) |
| Carboxylic Acids | Manual LLE | Human Plasma | ~50-70 | ~10-30 (Suppression) |
| Carboxylic Acids | Automated 96-well LLE | Human Plasma | ~60-80 | ~10-25 (Suppression) |
| Carboxylic Acids | Automated 96-well SPE | Human Plasma | >85[10] | <15[10] |
| Multi-class analytes | SPE (Oasis PRiME HLB) | Plasma | ~98[7] | <15[7] |
| Multi-class analytes | LLE | Plasma | ~70[7] | ~15-30[7] |
Note: These values are illustrative and can vary significantly based on the specific analyte, matrix, and protocol used.
Experimental Protocols & Visualizations
This section provides detailed methodologies for key experiments and visual diagrams to illustrate workflows and pathways.
Experimental Protocol: Post-Extraction Spike-In for Matrix Effect Assessment
Objective: To quantify the extent of ion suppression or enhancement for this compound in a given biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound analytical standard
-
This compound-d8 (or other suitable stable isotope-labeled internal standard)
-
All solvents and reagents required for the chosen sample preparation method (e.g., protein precipitation, LLE, or SPE)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound and the internal standard (IS) in a suitable solvent (e.g., methanol).
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations:
-
Set 1 (Neat Solution): Spike the appropriate volume of this compound and IS stock solutions into the reconstitution solvent.
-
Set 2 (Pre-Spiked Matrix): Spike the blank matrix with the appropriate volume of this compound and IS stock solutions before proceeding with the sample extraction protocol.
-
Set 3 (Post-Spiked Matrix): Perform the sample extraction protocol on the blank matrix first. Then, spike the resulting extract with the appropriate volume of this compound and IS stock solutions.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE) for this compound and the IS:
-
Matrix Factor (MF) = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
-
Recovery (RE) = (Peak Area in Pre-Spiked Matrix) / (Peak Area in Post-Spiked Matrix)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Matrix Factor of this compound) / (Matrix Factor of IS)
-
An IS-Normalized MF value between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard effectively compensates for the matrix effect.
Caption: Workflow for assessing matrix effects using the post-extraction spike-in method.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma
Objective: To extract and purify this compound from plasma samples, minimizing matrix components.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges (e.g., Oasis HLB, Strata-X)
-
Human plasma
-
This compound-d8 internal standard
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid or Acetic acid
-
Hexane
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of this compound-d8 internal standard solution.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 drops/second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of hexane to remove non-polar lipid interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Caption: A general workflow for Solid-Phase Extraction (SPE) of this compound from plasma.
This compound Signaling Pathway
This compound is a bioactive lipid mediator that can elicit cellular responses through various signaling pathways. While the complete signaling network is still under investigation, evidence suggests that HETEs can act as ligands for G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs). For example, the related compound 12(S)-HETE has been shown to signal through GPR31.[11] HETEs, as fatty acid derivatives, are also known to activate PPARs, which are nuclear receptors that regulate gene expression.[12]
Caption: Putative signaling pathways of this compound involving GPCRs and PPARs.
References
- 1. Quantification of serum and urinary S-adenosylmethionine and S-adenosylhomocysteine by stable-isotope-dilution liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of 9-HETE in biological samples during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing and maintaining the stability of 9-hydroxyeicosatetraenoic acid (9-HETE) in biological samples during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a monohydroxy fatty acid derived from the non-enzymatic lipid peroxidation of arachidonic acid or through enzymatic pathways involving cytochrome P450 (CYP)[1]. As a lipid mediator, its concentration in biological samples can provide insights into oxidative stress and certain pathological conditions, such as coronary artery disease[1]. The stability of this compound is critical because its concentration can be artificially altered by improper sample handling, storage, and freeze-thaw cycles, leading to inaccurate experimental results[2][3][4].
Q2: What are the primary factors that affect this compound stability in biological samples?
A2: The stability of this compound, like other eicosanoids, is influenced by several factors:
-
Temperature: Storage at inappropriate temperatures can lead to degradation. Room temperature and even refrigeration (4°C) are generally unsuitable for long-term storage[5][6][7].
-
Time: The duration of storage is critical. Prolonged storage, even at low temperatures, can result in concentration changes[2][8].
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can significantly degrade lipids through oxidation and other mechanisms[3][4][9][10].
-
Matrix Type: The biological matrix (e.g., whole blood, plasma, serum) can impact stability. For instance, enzymatic activity in whole blood can alter analyte concentrations if not processed promptly[5][11][12].
-
Exposure to Light and Oxygen: As a product of oxidation, this compound can be susceptible to further oxidative degradation, which can be accelerated by light and air exposure[13].
Q3: What is the recommended procedure for collecting and handling blood samples for this compound analysis?
A3: Proper sample collection and handling are paramount.
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K3EDTA).
-
Processing: Process the blood as soon as possible to separate plasma or serum. Delays in centrifugation can affect analyte stability[12]. Centrifuge at approximately 2000g for 10-15 minutes at 4°C[14].
-
Aliquoting: Immediately after centrifugation, aliquot the plasma or serum into smaller, single-use cryovials. This practice is crucial to avoid repeated freeze-thaw cycles of the entire sample[14][15].
-
Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer them to an ultra-low temperature freezer for storage.
Troubleshooting Guide
Issue 1: High variability in this compound concentrations between replicate samples.
-
Possible Cause: Inconsistent sample handling or processing. Non-uniform time delays between blood collection and centrifugation can lead to variable enzymatic activity[12][16].
-
Troubleshooting Steps:
-
Standardize the protocol for sample processing, ensuring a consistent and minimal delay before centrifugation for all samples.
-
Ensure thorough mixing of samples before aliquoting.
-
Check for and prevent hemolysis, as it can release enzymes and other interfering substances.
-
Issue 2: A systematic decrease in this compound concentrations in samples analyzed after long-term storage.
-
Possible Cause: Analyte degradation due to suboptimal storage temperature or prolonged storage duration.
-
Troubleshooting Steps:
-
Verify the storage temperature. For long-term stability (months to years), -80°C is strongly recommended over -20°C[2][8][17][18].
-
Review stability data for similar compounds. Many lipids show degradation over extended periods even at -80°C[2].
-
Conduct a long-term stability study with your specific matrix and storage conditions to establish a reliable storage window (see Experimental Protocols).
-
Issue 3: Unexpectedly high this compound concentrations in some samples.
-
Possible Cause: Ex vivo formation of this compound after sample collection. This can occur due to platelet activation during blood clotting or non-enzymatic oxidation if samples are left at room temperature[11].
-
Troubleshooting Steps:
-
Ensure rapid processing of whole blood to plasma.
-
Consider adding antioxidants (e.g., BHT, butylated hydroxytoluene) during sample processing to minimize non-enzymatic lipid peroxidation, but validate its non-interference with the analytical method.
-
Always store samples protected from light and minimize air exposure in vials[13][14].
-
Quantitative Data on Analyte Stability
The stability of this compound is comparable to other eicosanoids. The following table summarizes expected stability trends for lipids in plasma/serum based on available literature. Note: This is a generalized guide. It is imperative to perform specific stability studies for this compound in your laboratory under your specific conditions.
| Storage Condition | Duration | Expected Stability of Lipids/Eicosanoids | Recommendations |
| Room Temperature (~25°C) | < 8 hours | Unstable. Significant degradation or artificial formation possible[6][12]. | Avoid. Process samples immediately. |
| Refrigerated (2-8°C) | 24-72 hours | Poor stability. Unsuitable for anything other than very short-term storage[6][14]. | Not recommended for this compound. |
| Frozen (-20°C) | Weeks to Months | Moderate stability. Degradation is likely over longer periods[7][10][14]. Some studies show instability for certain analytes after just 15-30 days[14]. | Suitable for short to medium-term storage only. -80°C is highly preferred. |
| Ultra-Low (-80°C) | Months to Years | Good stability. This is the recommended temperature for long-term storage of biological samples for lipid analysis[2][8][17]. | Best practice. Minimizes degradation for up to five years or more for many metabolites[2]. |
| Freeze-Thaw Cycles | 1-5 Cycles | Progressive Degradation. Each cycle can contribute to analyte loss. Some analytes are unstable after just a few cycles[9][15]. | Avoid completely by storing samples in single-use aliquots. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
-
Objective: To determine the stability of this compound in a specific biological matrix over an extended period at a defined storage temperature.
-
Procedure:
-
Pool and homogenize a sufficient volume of the target biological matrix (e.g., human plasma).
-
Establish a baseline (T=0) concentration by immediately analyzing a minimum of three aliquots.
-
Prepare multiple, single-use aliquots from the pool and store them at the desired temperature (e.g., -20°C and -80°C).
-
At predefined time points (e.g., 1, 3, 6, 12, and 24 months), retrieve at least three aliquots from each temperature.
-
Allow samples to thaw completely under controlled conditions (e.g., on ice).
-
Process the samples and analyze for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the mean concentration at each time point and express it as a percentage of the T=0 concentration. The analyte is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15% of the baseline).
-
Protocol 2: Freeze-Thaw Stability Assessment
-
Objective: To evaluate the impact of repeated freeze-thaw cycles on this compound concentration.
-
Procedure:
-
Use the same pooled matrix as for the long-term study.
-
Analyze a set of aliquots to establish the initial concentration (this serves as the baseline after one thaw).
-
Subject another set of aliquots to a defined number of freeze-thaw cycles. A typical cycle consists of freezing the sample at the intended storage temperature (e.g., -80°C) for at least 12-24 hours, followed by thawing unassisted to room temperature or on ice.
-
After the 2nd, 3rd, and 5th (or more) cycles, analyze the samples for this compound concentration.
-
Compare the results from each cycle to the baseline concentration. A change outside the acceptance criteria (e.g., >15%) indicates instability.
-
Protocol 3: Sample Preparation and Extraction for LC-MS/MS Analysis
-
Objective: To extract this compound from the biological matrix for quantification.
-
Procedure (General Solid-Phase Extraction - SPE):
-
Thaw the sample (e.g., 200 µL of plasma) on ice.
-
Add an internal standard (e.g., a deuterated version of this compound like 9(S)-HETE-d8) to account for extraction variability.
-
Acidify the sample (e.g., with acetic acid) to protonate the carboxylic acid group of this compound.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute this compound from the cartridge with a high-organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Formation pathways of this compound from arachidonic acid.
Caption: Experimental workflow for this compound stability assessment.
Caption: Key factors influencing the stability of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Storage of serum or whole blood samples? Effects of time and temperature on 22 serum analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 7. Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The stability of 65 biochemistry analytes in plasma, serum, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample Collection and Handling – StabilityStudies.in [stabilitystudies.in]
- 14. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bevital.no [bevital.no]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
addressing cross-reactivity in 9-HETE immunoassays with other eicosanoids
Welcome to the Technical Support Center for 9-HETE Immunoassays. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the specificity of this compound immunoassays, particularly concerning cross-reactivity with other eicosanoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an important biomarker?
9-hydroxyeicosatetraenoic acid (this compound) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. It is involved in various physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. As such, accurate quantification of this compound is crucial for research in areas like cardiovascular disease, cancer, and inflammatory disorders.
Q2: What is cross-reactivity in the context of a this compound immunoassay?
Q3: Which eicosanoids are most likely to cross-react with a this compound antibody?
The likelihood of cross-reactivity depends on the specific antibody used in the assay. However, eicosanoids with a high degree of structural similarity to this compound are the most probable cross-reactants. These include other positional isomers of HETE (e.g., 5-HETE, 8-HETE, 11-HETE, 12-HETE, 15-HETE), as well as other related lipids. It is essential to consult the cross-reactivity data provided by the manufacturer of your specific this compound immunoassay kit.
Q4: How can I determine the specificity of my this compound immunoassay?
Q5: Are there alternative methods to measure this compound with higher specificity?
Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of eicosanoids due to its high selectivity and sensitivity. While immunoassays are valuable for high-throughput screening, LC-MS/MS can be used to validate immunoassay results and to perform more detailed and specific analyses of eicosanoid profiles.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunoassays that may be related to cross-reactivity.
| Issue | Potential Cause | Recommended Solution |
| Higher than expected this compound concentrations | Cross-reactivity with other eicosanoids in the sample. | 1. Review the Kit's Cross-Reactivity Data: Identify potential cross-reactants that may be present in your samples. 2. Sample Purification: Implement a sample purification step, such as solid-phase extraction (SPE), to separate this compound from interfering eicosanoids prior to the immunoassay. 3. Validate with an Orthogonal Method: Confirm your results using a more specific method like LC-MS/MS. |
| High background signal | Non-specific binding of antibodies to the plate or other sample components. | 1. Optimize Blocking: Ensure that the blocking buffer is fresh and that the incubation time is sufficient to block all non-specific binding sites. 2. Optimize Antibody Concentrations: Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. 3. Increase Washing Steps: More extensive washing between steps can help to remove non-specifically bound antibodies. |
| Poor reproducibility between sample replicates | Inconsistent sample matrix effects or variable levels of interfering substances. | 1. Standardize Sample Preparation: Ensure that all samples are processed consistently. 2. Use a Sample Diluent: Diluting samples in an appropriate assay buffer can help to minimize matrix effects. 3. Perform Spike and Recovery Experiments: To assess the impact of the sample matrix on the assay's accuracy, spike a known amount of this compound into your sample matrix and measure the recovery. |
| Discrepancy with literature values | Differences in assay specificity or sample populations. | 1. Compare Assay Methodologies: The immunoassay used in the literature may have a different cross-reactivity profile than yours. 2. Consider Biological Variability: Differences in sample populations (e.g., age, sex, disease state) can lead to different endogenous levels of eicosanoids. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Eicosanoid Purification
This protocol describes a general method for the purification of this compound from biological samples to reduce cross-reactivity in immunoassays.
Materials:
-
C18 SPE columns
-
Methanol
-
Ethanol
-
Deionized water
-
Hexane
-
Ethyl acetate
-
Nitrogen gas or vacuum evaporator
-
Assay buffer from the this compound immunoassay kit
Procedure:
-
Column Equilibration:
-
Wash the C18 SPE column with 5 mL of methanol.
-
Equilibrate the column with 5 mL of deionized water. Do not allow the column to dry out.
-
-
Sample Loading:
-
Acidify the sample (e.g., plasma, serum, cell culture supernatant) to a pH of approximately 3.5 with a suitable acid (e.g., 1M HCl).
-
Load the acidified sample onto the equilibrated C18 column.
-
-
Washing:
-
Wash the column with 5 mL of deionized water to remove polar impurities.
-
Wash the column with 5 mL of 15% ethanol to elute more polar interfering compounds.
-
Wash the column with 5 mL of hexane to remove non-polar lipids.
-
-
Elution:
-
Elute the HETEs from the column with 5 mL of ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or using a vacuum evaporator.
-
Reconstitute the dried extract in a known volume of the assay buffer provided with the this compound immunoassay kit. The sample is now ready for analysis.
-
Protocol 2: Performing a Cross-Reactivity Test
This protocol outlines how to assess the cross-reactivity of your this compound immunoassay with a suspected interfering eicosanoid.
Materials:
-
This compound immunoassay kit
-
Purified standard of the potential cross-reactant (e.g., 15-HETE)
-
Assay buffer from the kit
Procedure:
-
Prepare Standard Curves:
-
Prepare a standard curve for this compound according to the kit's instructions.
-
Prepare a separate standard curve for the potential cross-reactant using the same serial dilutions and assay buffer.
-
-
Run the Immunoassay:
-
Run the immunoassay with both standard curves on the same plate.
-
-
Data Analysis:
-
Determine the concentration of each standard that gives 50% of the maximum binding (B/B0).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of this compound at 50% B/B0 / Concentration of Cross-Reactant at 50% B/B0) x 100
-
Visualizations
Caption: Workflow for this compound quantification with sample purification.
Caption: Troubleshooting logic for high this compound readings.
Caption: Simplified overview of the eicosanoid synthesis pathways.
References
Technical Support Center: Improving Chromatographic Resolution of 9-HETE Isomers
Welcome to the technical support center for the chromatographic resolution of 9-hydroxyeicosatetraenoic acid (9-HETE) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the separation and analysis of these important lipid mediators.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic resolution of this compound isomers challenging?
The separation of this compound isomers is difficult due to their structural similarities. The main challenges include:
-
Positional Isomers: this compound is one of several positional isomers (e.g., 5-HETE, 8-HETE, 11-HETE, 12-HETE, 15-HETE) which have the same mass and similar polarities, leading to potential co-elution in reverse-phase chromatography.
-
Enantiomers: this compound exists as two enantiomers, 9(S)-HETE and 9(R)-HETE, which have identical physical and chemical properties in an achiral environment. Their separation requires a chiral stationary phase (CSP) or a chiral mobile phase additive.
-
cis/trans Isomers: The geometry of the double bonds can also differ, adding another layer of complexity to the separation.
Q2: What is the best type of chromatography for separating this compound enantiomers (9(S)-HETE and 9(R)-HETE)?
For the separation of enantiomers, chiral chromatography is essential.[1] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for this purpose. While reverse-phase HPLC can separate positional isomers, it cannot resolve enantiomers without a chiral selector.
Q3: Can I use a standard C18 column to separate this compound isomers?
A standard C18 (reverse-phase) column can be effective for separating positional HETE isomers based on small differences in their hydrophobicity.[2] However, it will not resolve the enantiomers 9(S)-HETE and 9(R)-HETE, which will co-elute. For enantiomeric separation, a dedicated chiral column is necessary. In some specific cases, derivatization of the enantiomers with a chiral reagent can allow for their separation on an achiral column like a C18, as the resulting diastereomers have different physical properties.[1]
Q4: My this compound peaks are tailing. What are the common causes and solutions?
Peak tailing for fatty acids like this compound in reverse-phase HPLC is often caused by interactions with residual silanol groups on the silica-based stationary phase.[3][4] Here are some common causes and solutions:
-
Silanol Interactions: Acidic silanol groups can interact with the carboxyl group of this compound.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.[4]
-
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[3]
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound isomers.
| Problem | Possible Causes | Recommended Solutions |
| Poor resolution between this compound and other positional isomers (e.g., 8-HETE) on a C18 column. | - Inadequate mobile phase composition.- Suboptimal column temperature.- Insufficient column length or efficiency. | - Optimize Mobile Phase: Adjust the organic modifier (acetonitrile or methanol) percentage. A shallower gradient or isocratic elution may improve resolution.- Adjust Temperature: Lowering the temperature can sometimes increase selectivity between isomers.- Increase Column Efficiency: Use a longer column or a column with a smaller particle size (e.g., sub-2 µm for UHPLC). |
| No separation of 9(S)-HETE and 9(R)-HETE. | - Using an achiral column (e.g., C18, Phenyl).- Inappropriate chiral stationary phase (CSP). | - Use a Chiral Column: A polysaccharide-based CSP (e.g., Chiralpak AD-H, Lux Amylose-2) is required.- Screen Different CSPs: The selectivity for enantiomers is highly dependent on the CSP. If one type doesn't work, try another with a different chiral selector. |
| Co-elution of this compound isomers with other lipids from a biological sample. | - Complex sample matrix.- Insufficient sample cleanup. | - Improve Sample Preparation: Use solid-phase extraction (SPE) to enrich for HETEs and remove interfering lipids. A multi-step SPE protocol may be necessary.- Use a Different Stationary Phase: A column with a different selectivity (e.g., a Phenyl or PFP phase instead of C18 for positional isomers) may resolve the co-elution. |
| Low signal intensity or poor sensitivity in LC-MS analysis. | - Inefficient ionization.- Suboptimal MS parameters.- Sample degradation. | - Optimize Ionization: Use negative mode electrospray ionization (ESI), as it is generally more sensitive for acidic molecules like HETEs.- Derivatization: Derivatizing the carboxyl group to a pentafluorobenzyl (PFB) ester can significantly enhance sensitivity in negative ion mode with electron capture atmospheric pressure chemical ionization (EC-APCI).- Optimize MS/MS Transitions: Use multiple reaction monitoring (MRM) with optimized precursor and product ions for this compound. |
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the separation of HETE isomers. Note that specific retention times and resolution will vary depending on the exact system, column batch, and laboratory conditions.
| Parameter | Chiral Separation of this compound Enantiomers | Reverse-Phase Separation of HETE Positional Isomers |
| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 150 mm, 1.8 µm) |
| Mobile Phase A | n-Hexane with 0.1% Acetic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | 2-Propanol | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient | Gradient |
| Example Elution | 90:10 (A:B) | Gradient from 30% to 80% B |
| Flow Rate | ~1.0 mL/min | ~0.3 mL/min |
| Temperature | Ambient or controlled (e.g., 25°C) | 40-60°C |
| Expected Outcome | Baseline resolution of 9(S)-HETE and 9(R)-HETE | Separation of 5-HETE, 8-HETE, this compound, 11-HETE, 12-HETE, and 15-HETE based on polarity. |
Experimental Protocols
Protocol 1: Chiral Separation of this compound Enantiomers by HPLC-UV
This protocol provides a general method for the separation of 9(S)-HETE and 9(R)-HETE standards.
-
Chromatographic System: HPLC system with UV detector.
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane/2-Propanol/Acetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound standard in the mobile phase.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. Monitor the chromatogram for the elution of the two enantiomers. The elution order may vary.
Protocol 2: LC-MS/MS Analysis of HETE Positional Isomers from Cell Culture Media
This protocol outlines a method for the extraction and quantification of HETE isomers from a biological matrix.
-
Sample Preparation (Solid-Phase Extraction): a. Acidify 1 mL of cell culture media to pH ~4.0 with 1% formic acid. b. Add an internal standard (e.g., this compound-d8). c. Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of acidified water. d. Load the sample onto the SPE cartridge. e. Wash the cartridge with 1 mL of 15% methanol in acidified water to remove polar impurities. f. Elute the HETEs with 1 mL of methanol or ethyl acetate. g. Evaporate the eluate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in 50-100 µL of the initial mobile phase.
-
LC-MS/MS System: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30% to 85% B
-
12-14 min: 85% to 95% B
-
14-15 min: Hold at 95% B
-
15.1-18 min: Return to 30% B for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transition for this compound: m/z 319.2 -> m/z 115.2 (This is a common fragment, other specific fragments can be used).
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for this compound isomer analysis.
Caption: Simplified this compound signaling pathway via a GPCR.[5][6][7][8][9]
References
- 1. Chiral Separation on a C18 Column? Separation of d- and l- Amphetamines Part I [restek.com]
- 2. chromforum.org [chromforum.org]
- 3. uhplcs.com [uhplcs.com]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. researchgate.net [researchgate.net]
quality control measures for 9-HETE analytical standards
This guide provides comprehensive quality control measures, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 9-HETE (9-Hydroxyeicosatetraenoic acid) analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a monohydroxy fatty acid that is a metabolite of arachidonic acid, formed either through lipid peroxidation or by the action of cytochrome P450 (CYP) enzymes.[1][2] It belongs to a class of organic compounds known as hydroxyeicosatetraenoic acids.[3] As a biologically active lipid mediator, it is involved in various physiological and pathological processes, making it a key analyte in many research areas.[4]
Q2: How should I store and handle my this compound analytical standard upon receipt?
A: Upon receipt, and for long-term storage, the analytical standard should be stored at -20°C.[1][5][6] The stability of the standard is typically guaranteed for at least one to two years under these conditions.[1][5][6] Due to its unsaturated nature, this compound is sensitive to oxidation and should be handled under an inert gas where possible and protected from light.[4]
Q3: The standard is supplied in a solvent. How do I prepare it for my experiment?
A: this compound standards are often supplied as a solution in an organic solvent like ethanol.[1][6] To prepare a working solution, you can evaporate the supplied solvent under a gentle stream of nitrogen and then reconstitute the neat oil in a solvent of your choice, such as ethanol, DMSO, or DMF.[6] For aqueous buffers, it is recommended to prepare fresh solutions daily and ensure the residual organic solvent concentration is minimal to avoid physiological effects in biological assays.[6]
Q4: How do I interpret the Certificate of Analysis (CoA) provided with the standard?
A: The Certificate of Analysis (CoA) is a critical document that details the quality and purity of a specific batch of the analytical standard.[7] Key sections to review include:
-
Identity: Confirms the compound's structure, often through techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Purity: This is one of the most critical parameters, often determined by HPLC or GC. A purity of ≥95% is common for this compound standards.[1]
-
Concentration: For standards supplied in solution, this value indicates the precise concentration, typically in µg/mL or mg/mL.
Data and Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂O₃ | [1][8] |
| Molecular Weight | 320.5 g/mol | [1][8] |
| Appearance | Viscous, colorless to pale yellow liquid | [4] |
| Purity (Typical) | ≥95% | [1] |
| UV max (in ethanol) | 235 nm | [1][5] |
Table 2: Recommended Storage and Stability
| Condition | Recommendation | Reference |
| Long-Term Storage | Store at -20°C as supplied. | [1][6] |
| Stability | ≥ 2 years at -20°C in the supplied format. | [1][5] |
| Shipping | Typically shipped on wet ice. | [1][5] |
| Aqueous Solutions | Not recommended for storage for more than one day. Prepare fresh daily. | [6] |
Workflow for Handling Analytical Standards
Caption: Workflow for receiving, preparing, and analyzing this compound standards.
Troubleshooting Guide for LC-MS Analysis
This section addresses common problems encountered during the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: I am seeing a weak signal or no peak for my this compound standard. What should I do?
A: A weak or absent signal can stem from several issues related to the standard, the LC system, or the mass spectrometer.
-
Potential Causes:
-
Standard Degradation: Improper storage or handling (e.g., exposure to heat, light, or oxygen) can degrade the analyte. This compound is particularly susceptible to oxidation.[4]
-
Incorrect Preparation: Errors in calculating dilutions, incomplete dissolution, or adsorption to container surfaces.
-
Ionization Issues: Suboptimal ion source settings (e.g., temperature, gas flows, voltages) or using the wrong ionization mode (this compound is typically analyzed in negative ion mode, [M-H]⁻).[9][10]
-
Mass Spectrometer Tuning: The instrument may not be properly tuned or calibrated for the mass range of this compound (m/z 319.2).[9]
-
Matrix Effects: In biological samples, ion suppression from co-eluting matrix components can significantly reduce signal intensity.[11][12]
-
-
Solutions:
-
Verify Standard Integrity: Prepare a fresh dilution from the stock solution. If the problem persists, consider using a new vial of the standard.
-
Optimize MS Parameters: Perform an infusion analysis of the this compound standard to optimize source parameters and confirm the correct precursor ion.[12]
-
Check LC Conditions: Ensure the mobile phase composition and pH are appropriate. Volatile buffers like ammonium formate are recommended over non-volatile salts.[12]
-
Evaluate Sample Preparation: For complex samples, implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction, SPE) to minimize matrix effects.[13]
-
Q6: My this compound peak has poor shape (tailing, fronting, or splitting). How can I fix this?
A: Poor peak shape compromises resolution and integration, leading to inaccurate quantification.
-
Potential Causes:
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or stationary phase.[13]
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[13]
-
Secondary Interactions: The analyte may be interacting with active sites on the column or in the flow path.
-
Column Overload: Injecting too much analyte can lead to peak fronting.
-
Extra-Column Volume: Excessive tubing length or poor fittings can cause peak broadening.[13]
-
-
Solutions:
-
Flush the Column: Flush the column with a strong solvent series as recommended by the manufacturer.
-
Match Injection Solvent: If possible, dissolve the final dilution of the standard in the initial mobile phase.
-
Check for Contamination: Run a blank gradient after a sample injection to check for carryover.
-
Reduce Injection Volume/Concentration: Analyze a lower concentration of the standard to see if the peak shape improves.
-
Q7: The retention time of my this compound peak is shifting between injections. Why is this happening?
A: Retention time stability is crucial for reliable identification. Drifting retention times often point to issues with the LC system.
-
Potential Causes:
-
Mobile Phase Instability: Changes in mobile phase composition due to inaccurate mixing, evaporation of a volatile component, or degradation.
-
Inadequate Column Equilibration: Not allowing sufficient time for the column to equilibrate between gradient runs.
-
Pump and Flow Rate Issues: Inconsistent flow from the LC pump due to air bubbles or failing pump seals.[10]
-
Column Temperature Fluctuations: An unstable column oven temperature can cause retention shifts.[11]
-
-
Solutions:
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and ensure they are properly degassed.
-
Increase Equilibration Time: Lengthen the post-run equilibration step in your gradient method.
-
Purge the LC System: Purge the pumps to remove any trapped air bubbles.[10]
-
Verify System Stability: Run a system suitability test (SST) with the this compound standard to confirm the stability of retention time, peak area, and peak shape before analyzing samples.[11]
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common LC-MS issues.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock and Working Solutions
This protocol outlines the steps for preparing a stock solution and a set of calibrants from a this compound analytical standard supplied in ethanol.
-
Objective: To accurately prepare a concentrated stock solution and a series of working standard solutions for generating a calibration curve.
-
Materials:
-
This compound analytical standard (e.g., 100 µg/mL in ethanol).
-
High-purity solvent (e.g., LC-MS grade ethanol or methanol).
-
Calibrated micropipettes and sterile tips.
-
Amber glass or polypropylene vials.
-
Vortex mixer.
-
-
Procedure:
-
Allow the vial of this compound standard to equilibrate to room temperature before opening to prevent condensation.
-
Stock Solution (if starting from neat oil): If the standard is a neat oil, dissolve the entire contents in a precise volume of solvent (e.g., ethanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Intermediate Stock Solution: Perform an initial dilution from the main stock. For example, dilute a 100 µg/mL solution 1:10 with solvent to create a 10 µg/mL intermediate stock.
-
Working Calibrant Solutions: Perform serial dilutions from the intermediate stock solution to create a calibration curve. For a range of 10-1000 ng/mL, you would prepare several dilutions in your final injection solvent (ideally, the initial mobile phase).
-
Vortex each solution thoroughly after dilution.
-
Store stock solutions at -20°C in tightly sealed amber vials. Prepare fresh working solutions daily.[6]
-
Protocol 2: Quality Control Check for this compound Standard Performance
This protocol describes a system suitability test to verify the performance of the LC-MS system and the analytical standard before running a batch of samples.
-
Objective: To ensure the analytical system is performing within acceptable limits for accuracy, precision, and chromatographic performance.
-
Procedure:
-
Prepare a mid-range QC standard of this compound (e.g., 100 ng/mL).
-
Equilibrate the LC-MS system by running the mobile phase through the column until a stable baseline is achieved.
-
Make five replicate injections of the QC standard.
-
Evaluation Criteria:
-
Retention Time Precision: The relative standard deviation (RSD) of the retention time should be <1%.
-
Peak Area Precision: The RSD of the peak area should be <15%.[14]
-
Peak Shape: The asymmetry factor should be between 0.8 and 1.5.
-
-
If the system fails to meet these criteria, perform troubleshooting (see guide above) before proceeding with sample analysis.
-
Biological Context of this compound
Caption: Simplified formation pathways of this compound from arachidonic acid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0010222) [hmdb.ca]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. caymanchem.com [caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. alliancechemical.com [alliancechemical.com]
- 8. This compound | C20H32O3 | CID 14123398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gmi-inc.com [gmi-inc.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. zefsci.com [zefsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell-Based Assays for 9-HETE Response
Welcome to the technical support center for optimizing cell-based assays to reduce variability in 9-HETE (9-Hydroxyeicosatetraenoic acid) response. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your this compound cell-based assays.
Issue 1: High Variability Between Replicates
High coefficient of variation (CV) between replicate wells is a common challenge that can mask the true biological effect of your treatment. Acceptable inter-assay CVs are generally less than 15%, and intra-assay CVs should be below 10%.[1][2]
Possible Causes and Solutions
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. Consider using an automated cell counter for accurate cell density determination. |
| Edge Effects | To minimize evaporation from outer wells, which can concentrate media components and affect cell health, fill the outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator.[3] |
| Inconsistent Pipetting | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip does not touch the cell monolayer or the bottom of the well. Use a new tip for each replicate where necessary. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents. Avoid stacking plates in the incubator, as this can lead to uneven temperature distribution. |
| Inadequate Mixing of Reagents | Thoroughly mix all reagents, including standards and samples, before adding them to the wells. |
Issue 2: Low or No Signal
A weak or absent signal can be due to a variety of factors, from procedural errors to issues with the biological system.
Possible Causes and Solutions
| Cause | Solution |
| Low this compound Production by Cells | - Optimize Cell Type: Ensure the chosen cell line is known to produce this compound in response to your stimulus. - Optimize Stimulus: Perform a dose-response and time-course experiment for your stimulus (e.g., arachidonic acid, calcium ionophore A23187) to determine the optimal concentration and incubation time for maximal this compound production.[2] - Cell Passage Number: High passage numbers can lead to altered cellular responses and protein expression.[4][5][6] It is recommended to use cells within a consistent and low passage range. |
| Degradation of this compound | This compound is a lipid mediator that can be unstable. Minimize the time between sample collection (cell supernatant) and analysis. Store samples at -80°C if not analyzed immediately. |
| Procedural Errors in ELISA | - Reagent Omission: Double-check that all reagents (e.g., primary antibody, conjugate, substrate) were added in the correct order. - Incorrect Reagent Preparation: Ensure all buffers and reagents are prepared according to the protocol. Pay close attention to dilution factors. |
| Inactive Reagents | Check the expiration dates of all kit components. Ensure proper storage conditions have been maintained. |
Issue 3: High Background
High background can obscure the specific signal and reduce the dynamic range of the assay.
Possible Causes and Solutions
| Cause | Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells after each wash. |
| Non-specific Antibody Binding | - Blocking: Increase the blocking incubation time or try a different blocking buffer.[7] - Antibody Concentration: Titrate the primary and/or secondary antibody to determine the optimal concentration that maximizes signal-to-noise ratio. |
| Cross-reactivity | If using a polyclonal antibody, there may be cross-reactivity with other eicosanoids. Consider using a more specific monoclonal antibody if available. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure TMB substrate is colorless before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound cell-based assays?
A1: The main sources of variability can be categorized as biological and technical.
-
Biological Variability:
-
Cell Line Integrity: Use authenticated cell lines from a reputable source (e.g., ATCC) to avoid misidentified or cross-contaminated cells.
-
Cell Passage Number: Cellular characteristics, including signaling responses and enzyme expression, can change with increasing passage number.[4][5][6] It is crucial to establish a working cell bank and use cells within a defined, low passage range for all experiments.
-
Cell Confluency: Cell density affects cell signaling and metabolism.[8][9] Assays should be performed at a consistent cell confluency to ensure reproducible results.
-
Serum Effects: Components in fetal bovine serum (FBS) can vary between lots and may contain endogenous lipids that interfere with the assay. Consider reducing serum concentration or using serum-free media during the stimulation phase.[7][10][11][12][13]
-
-
Technical Variability:
-
Pipetting and Reagent Handling: Inconsistent volumes and improper mixing of reagents are significant sources of error.
-
Environmental Control: Fluctuations in temperature and CO2 levels in the incubator can impact cell health and response.
-
Assay Protocol Adherence: Deviations in incubation times, washing procedures, and reagent concentrations will increase variability.
-
Q2: How does cell passage number affect my this compound assay results?
A2: High passage numbers can lead to phenotypic and genotypic drift in cell lines.[5][6] This can result in altered expression of enzymes involved in the arachidonic acid cascade (e.g., lipoxygenases) or changes in the expression of the this compound receptor (GPR31) and its downstream signaling components.[4][6][14] These changes can lead to decreased or more variable this compound production in response to a stimulus. It is best practice to use cells below a certain passage number (e.g., passage 20-30 for many common cell lines) and to thaw fresh cells from a low-passage stock regularly.[6]
Illustrative Data on the Effect of Passage Number on this compound Response
| Cell Line | Passage Number | Stimulus | Mean this compound (pg/mL) | Coefficient of Variation (CV%) |
| A549 | 5 | Arachidonic Acid (10 µM) | 1250 | 8.5 |
| A549 | 25 | Arachidonic Acid (10 µM) | 980 | 14.2 |
| A549 | 45 | Arachidonic Acid (10 µM) | 650 | 21.8 |
This table provides illustrative data to demonstrate the potential impact of passage number on this compound response and variability. Actual results may vary depending on the cell line and experimental conditions.
Q3: What is the optimal cell confluency for a this compound assay?
A3: The optimal confluency is cell-type dependent but is typically between 70-90%.[15] At low confluency, cells may not respond optimally due to a lack of cell-to-cell communication. Conversely, at very high confluency (100%), contact inhibition can alter cell metabolism and signaling pathways, leading to a reduced response.[9][15] It is critical to determine the optimal confluency for your specific cell line and to perform all experiments at a consistent confluency to ensure reproducibility.[8]
Illustrative Data on the Effect of Cell Confluency on this compound Production
| Cell Confluency | Mean this compound (pg/mL) | Coefficient of Variation (CV%) |
| 50% | 850 | 12.5 |
| 80% | 1500 | 7.8 |
| 100% | 1100 | 15.3 |
This table provides illustrative data on how cell confluency can affect this compound production and assay variability. The optimal confluency should be empirically determined.
Q4: Should I serum-starve my cells before stimulating for this compound production?
A4: Serum starvation can be a useful tool to synchronize cell cycles and reduce background signaling from growth factors present in serum.[10][12][13] However, prolonged serum starvation can also induce stress, apoptosis, and alter cellular metabolism, which could affect this compound production.[7][11] A typical approach is to reduce the serum concentration (e.g., to 0.5-1% FBS) for 12-24 hours before stimulation. The necessity and duration of serum starvation should be optimized for your specific cell line and experimental goals.
Q5: My this compound signal is very low. How can I increase it?
A5: If you are experiencing low signal, consider the following:
-
Increase Stimulus Concentration/Duration: You may not be providing a strong enough stimulus to elicit a robust response. Perform a dose-response and time-course experiment to find the optimal conditions.
-
Exogenous Arachidonic Acid: Provide exogenous arachidonic acid as a substrate for the lipoxygenase enzymes that produce this compound. Be aware that high concentrations of arachidonic acid can be cytotoxic.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (especially mycoplasma).
-
Sample Collection: Collect the cell supernatant promptly after the stimulation period and add an antioxidant like butylated hydroxytoluene (BHT) to prevent lipid peroxidation. Store at -80°C.
-
Assay Sensitivity: Check the detection limit of your ELISA kit. You may need to concentrate your sample or use a more sensitive detection method like LC-MS/MS.
Key Experimental Protocols
Protocol 1: Cell Culture and Stimulation for this compound Production
This protocol provides a general workflow for seeding, stimulating, and harvesting cell supernatants for this compound analysis.
-
Cell Seeding: a. Culture cells in appropriate media and conditions. Use cells within a consistent, low passage range. b. Harvest cells and perform a cell count. c. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 25,000 - 50,000 cells/well) to reach 70-90% confluency at the time of the experiment.[16] d. Incubate for 24-48 hours.
-
Serum Starvation (Optional): a. Gently aspirate the culture medium. b. Wash the cells once with sterile PBS. c. Add culture medium with reduced serum (e.g., 0.5% FBS) and incubate for 12-24 hours.
-
Cell Stimulation: a. Prepare your stimulating agent (e.g., arachidonic acid, calcium ionophore, LPS) at various concentrations in serum-free media. b. Gently remove the medium from the wells. c. Add the stimulation media to the cells. Include appropriate vehicle controls. d. Incubate for the predetermined optimal time (e.g., 15 minutes to 4 hours).
-
Sample Collection: a. Carefully collect the cell supernatant from each well without disturbing the cell monolayer. b. Transfer the supernatant to a clean microcentrifuge tube. c. Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet any cellular debris.[17] d. Transfer the clarified supernatant to a new tube. e. Assay immediately or store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: this compound Quantification by Competitive ELISA
This protocol is a generalized procedure based on commercially available competitive ELISA kits. Always refer to the specific manufacturer's protocol.
-
Reagent Preparation: a. Prepare all reagents, including wash buffer, standards, and samples, according to the kit instructions. Allow all reagents to come to room temperature before use. b. Prepare a standard curve by performing serial dilutions of the this compound standard.
-
Assay Procedure: a. Add 50 µL of the prepared standards and samples (cell supernatants) to the appropriate wells of the antibody-coated microplate. b. Add 50 µL of the this compound-HRP conjugate to each well. c. Cover the plate and incubate for 1-2 hours at room temperature with gentle shaking. d. Aspirate the contents of the wells and wash each well 3-5 times with wash buffer. e. Add 100 µL of TMB Substrate Solution to each well. f. Incubate for 15-30 minutes at room temperature in the dark. g. Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Analysis: a. Read the optical density (OD) of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the OD of the standards against their known concentrations. c. Determine the concentration of this compound in your samples by interpolating their OD values from the standard curve. The signal is inversely proportional to the amount of this compound in the sample.
Visualizations
Experimental Workflow for this compound Cell-Based Assay
Caption: Workflow for this compound cell-based assay from cell prep to quantification.
This compound Signaling Pathway
This compound is a metabolite of arachidonic acid produced via the lipoxygenase (LOX) pathway. While its signaling is complex and can vary by cell type, it is known to interact with G protein-coupled receptors (GPCRs). The receptor for the related 12(S)-HETE, GPR31, is also implicated in mediating the effects of this compound. Activation of this pathway can lead to the modulation of downstream signaling cascades, including the MAPK/ERK pathway and the activation of the transcription factor NF-κB, ultimately influencing cellular processes like inflammation, proliferation, and migration.
Caption: Simplified this compound signaling pathway via the GPR31 receptor.
References
- 1. salimetrics.com [salimetrics.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. korambiotech.com [korambiotech.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluctuations in cell density alter protein markers of multiple cellular compartments, confounding experimental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of cell density and confluency on cholesterol metabolism in cancer cells in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - AU [thermofisher.com]
- 10. Cell culture and passaging alters gene expression pattern and proliferation rate in rheumatoid arthritis synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. In-cell ELISA protocol | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 12-(S)-Hydroxyeicosatetraenoic Acid and GPR31 Signaling in Spinal Cord in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Auto-oxidation of 9-HETE During Sample Preparation
Welcome to the technical support center for the handling and analysis of 9-hydroxyeicosatetraenoic acid (9-HETE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the auto-oxidation of this compound during sample preparation, a critical factor for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to auto-oxidation?
This compound (9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid) is a bioactive lipid mediator derived from the oxidation of arachidonic acid. Its structure contains multiple double bonds, making it highly susceptible to auto-oxidation. This process is a free-radical chain reaction initiated by factors such as exposure to air (oxygen), light, and trace metal ions. The presence of allylic hydrogens (hydrogens on a carbon atom next to a double bond) in the this compound molecule makes them susceptible to abstraction, initiating a cascade of oxidative reactions that can lead to the formation of various degradation products.
Q2: What are the consequences of this compound auto-oxidation in my experiments?
Auto-oxidation of this compound can lead to several detrimental effects on your experimental outcomes, including:
-
Underestimation of this compound levels: As the parent molecule degrades, its concentration in the sample decreases, leading to inaccurate quantification.
-
Generation of interfering compounds: Oxidation products can have similar chromatographic properties to this compound or other analytes of interest, leading to co-elution and inaccurate peak integration.
-
Introduction of biological artifacts: Some oxidation products of this compound may have their own biological activities, potentially confounding the interpretation of experimental results.
-
Poor reproducibility: The extent of auto-oxidation can vary between samples, leading to high variability and poor reproducibility of your data.
Q3: How can I prevent this compound auto-oxidation during sample collection and handling?
Immediate and careful handling of biological samples is the first line of defense against auto-oxidation.
-
Rapid Processing: Process samples as quickly as possible after collection. If immediate processing is not feasible, flash-freeze samples in liquid nitrogen and store them at -80°C.
-
Antioxidant Addition: Add an antioxidant cocktail to the collection tube. A common and effective choice is a combination of butylated hydroxytoluene (BHT) and tert-butylhydroquinone (TBHQ).
-
Chelating Agents: Include a metal chelator like ethylenediaminetetraacetic acid (EDTA) in your collection tubes to sequester metal ions that can catalyze oxidation.
-
Minimize Air and Light Exposure: Work with samples on ice and in a dimly lit environment. Purging collection tubes and storage vials with an inert gas like argon or nitrogen before sealing can also minimize exposure to oxygen.
Troubleshooting Guide
| Problem | Potential Cause (related to Auto-oxidation) | Recommended Solution |
| Low or no detectable this compound peak | Severe degradation of this compound during sample collection, storage, or processing. | Review your entire workflow for potential sources of oxidation. Ensure antioxidants and chelators were added at the point of collection. Verify that samples were consistently kept at or below -80°C and protected from light. Prepare fresh standards to confirm instrument sensitivity. |
| High variability in this compound levels between replicate samples | Inconsistent exposure to oxygen, light, or heat during sample preparation. Inconsistent addition of antioxidants. | Standardize your sample handling protocol. Ensure all samples are processed under identical conditions, including the duration of each step and exposure to ambient conditions. Use a master mix for your antioxidant cocktail to ensure consistent addition to all samples. |
| Appearance of unexpected peaks in the chromatogram | Formation of this compound oxidation products. These can include hydroperoxides, ketones, and further oxygenated species. | Analyze your samples using a high-resolution mass spectrometer to identify the mass-to-charge ratio (m/z) of the unknown peaks. Compare these with the known m/z of potential this compound oxidation products (e.g., 9-keto-ETE, hydroperoxy-ETE). Optimize your chromatographic method to improve the separation of this compound from its degradation products. |
| Shift in retention time of the this compound peak | While less common, extensive oxidation can alter the polarity of the molecule, potentially causing a minor shift in retention time. More likely, co-eluting degradation products can distort the peak shape, leading to an apparent shift. | Re-evaluate your chromatographic conditions. A slower gradient or a different column chemistry may be necessary to resolve this compound from closely eluting degradation products. Inject a fresh, high-quality this compound standard to confirm the expected retention time. |
Quantitative Data on Antioxidant Effectiveness
While specific quantitative data on the effectiveness of antioxidants for this compound stabilization in biological matrices is limited in publicly available literature, studies on similar polyunsaturated fatty acids and their esters provide valuable insights. The following table summarizes the general effectiveness of commonly used antioxidants.
| Antioxidant | Typical Concentration | Mechanism of Action | Notes |
| Butylated Hydroxytoluene (BHT) | 10-100 µM | Free radical scavenger (chain-breaking) | Highly effective and widely used. Its lipophilic nature makes it suitable for protecting lipids within biological membranes and in organic solvents. |
| tert-Butylhydroquinone (TBHQ) | 10-100 µM | Free radical scavenger (chain-breaking) | Considered one of the most effective synthetic antioxidants for polyunsaturated fats and oils. |
| Gallic Acid and its Esters (e.g., Propyl Gallate) | 10-100 µM | Free radical scavenger (chain-breaking) | Effective, but can be more prone to degradation at high temperatures compared to BHT and TBHQ. |
| Vitamin E (α-tocopherol) | Endogenous/supplemented | Free radical scavenger (chain-breaking) | A natural antioxidant present in biological samples, but its endogenous levels may not be sufficient to prevent ex vivo oxidation. |
Note: The optimal concentration of antioxidants may vary depending on the sample matrix and the expected level of oxidative stress. It is recommended to perform pilot experiments to determine the most effective concentration for your specific application.
Experimental Protocols
Protocol 1: Collection and Initial Processing of Plasma Samples for this compound Analysis
-
Prepare Collection Tubes: To a 10 mL EDTA-containing vacutainer tube, add 20 µL of an antioxidant stock solution (e.g., 5 mg/mL BHT and 5 mg/mL TBHQ in ethanol) to achieve a final concentration of approximately 10 µM of each antioxidant in the collected blood.
-
Blood Collection: Collect blood samples and gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant and antioxidants.
-
Immediate Cooling: Place the collected blood tubes immediately on ice.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Plasma Aliquoting: Carefully transfer the plasma supernatant to pre-chilled, amber-colored cryovials. It is advisable to purge the vials with argon or nitrogen gas before sealing.
-
Storage: Immediately store the plasma aliquots at -80°C until extraction.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
-
Sample Thawing: Thaw the frozen plasma samples on ice.
-
Internal Standard Spiking: To 500 µL of plasma, add an appropriate amount of a deuterated internal standard for this compound (e.g., this compound-d8).
-
Protein Precipitation and Acidification: Add 1.5 mL of ice-cold methanol containing 0.1% acetic acid and 0.01% BHT to the plasma sample. Vortex for 30 seconds and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: While the sample is centrifuging, condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the this compound and other lipids with 3 mL of methanol into a clean collection tube.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Signaling Pathways and Workflows
Caption: this compound signaling through the GPR31 receptor.
Caption: Workflow for this compound sample preparation.
Caption: Free radical mechanism of this compound auto-oxidation.
Technical Support Center: Selecting an Internal Standard for 9-HETE Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and using internal standards for the accurate quantification of 9-hydroxyeicosatetraenoic acid (9-HETE).
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it crucial for this compound analysis?
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls before sample processing.[1] Its purpose is to correct for variability and potential analyte loss during the entire analytical workflow, including sample extraction, injection, and detection by liquid chromatography-mass spectrometry (LC-MS).[2][3] By calculating the peak area ratio of the analyte (this compound) to the internal standard, analysts can achieve more accurate and precise quantification, compensating for issues like matrix effects or inconsistent sample handling.[1][2]
Q2: What are the main types of internal standards used in LC-MS analysis?
There are two primary types of internal standards for LC-MS applications:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[3] A SIL-IS is a version of the analyte (e.g., this compound) in which several atoms have been replaced with heavy stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][4]
-
Structural Analogs: These are molecules that are chemically similar, but not identical, to the analyte.[5][6] They are typically used when a suitable SIL-IS is not commercially available or is prohibitively expensive.[7]
Q3: What is the best type of internal standard for this compound analysis?
The best internal standard for this compound analysis is a stable isotope-labeled version, such as This compound-d8 .[8] SIL standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience the same extraction recovery and ionization effects in the mass spectrometer.[2][4] This allows for the most effective correction of matrix effects and other experimental variations.[3]
Q4: What are the key criteria for selecting a suitable internal standard?
When selecting an internal standard, consider the following:
-
Chemical Similarity: It should behave as similarly to this compound as possible during sample preparation and analysis.[5]
-
Co-elution: For a SIL-IS, it should co-elute with the analyte to ensure it is subjected to the same matrix effects at the same time.[3][4]
-
Mass Difference: It must have a different mass-to-charge ratio (m/z) that is easily distinguishable from the analyte by the mass spectrometer to prevent signal overlap.[2][4]
-
Purity: The IS should be free of the unlabeled analyte to avoid artificially inflating the measured concentration of this compound.[2]
-
Stability: The isotopic labels must be stable and not prone to exchange with hydrogen atoms from the solvent or sample matrix.[9][10] Carbon-13 labels are generally more stable than deuterium labels in this regard, though deuterated standards are widely and successfully used.[3][9]
-
Absence in Sample: The chosen compound must not be naturally present in the biological samples being analyzed.[5]
Q5: I cannot find a deuterated this compound. Can I use a deuterated version of another HETE (e.g., 5-HETE-d8)?
While using a deuterated analog of a different HETE isomer (like 5-HETE-d8 or 15-HETE-d8) is a viable option and certainly better than using a non-HETE structural analog, it is not ideal.[8][11] Different HETE isomers may have slight differences in chromatographic retention time and could be affected differently by matrix components, potentially leading to less accurate correction.[9] The ideal standard will always be the isotopically labeled version of the specific analyte of interest.
Q6: When in the experimental workflow should I add the internal standard?
The internal standard should be added at the earliest possible stage of the sample preparation process, typically before any extraction or protein precipitation steps.[2][12] Adding the IS to the biological matrix (e.g., plasma, serum, tissue homogenate) at the beginning ensures that it accounts for any analyte loss that may occur during the entire sample cleanup and concentration procedure.[2][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability (%CV) in Results | 1. Inconsistent pipetting of the internal standard. 2. Poorly reproducible sample extraction. 3. Significant and variable matrix effects between samples. | 1. Calibrate and verify the precision of all pipettes. Ensure the IS is fully dissolved and the solution is homogeneous. 2. Optimize and validate the extraction protocol (e.g., SPE, LLE) to ensure consistency.[13] 3. Use a stable isotope-labeled internal standard that co-elutes with this compound to best compensate for matrix effects.[2][3] |
| Poor Analyte Recovery | 1. Inefficient extraction of this compound from the sample matrix. 2. Analyte degradation due to oxidation. 3. Adsorption of the analyte to labware (e.g., plastic tubes). | 1. Test different extraction solvents or solid-phase extraction (SPE) cartridges and elution conditions.[8] 2. Store samples at -80°C, minimize freeze-thaw cycles, and consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction.[8][14] 3. Use silanized glass or low-adhesion polypropylene tubes. |
| IS Retention Time Shift | Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts due to the isotopic effect.[9][15] | This is a known phenomenon and is generally not a problem as long as the shift is small and consistent.[3] However, a large separation could mean the IS and analyte experience different matrix effects, potentially compromising accuracy.[9] If this occurs, consider a ¹³C-labeled IS, which is less prone to chromatographic shifts.[3] |
| Analyte Signal in IS Solution | The internal standard solution is contaminated with the unlabeled analyte (this compound). | Verify the isotopic purity of the internal standard with the manufacturer. If significant, this can lead to inaccurate quantification, especially at low concentrations. A new, high-purity standard may be required.[2] |
Data Presentation
Table 1: Performance Comparison of Internal Standard Types for this compound Analysis
This table summarizes the expected performance characteristics when using an ideal Stable Isotope-Labeled (SIL) IS versus a Structural Analog IS for this compound quantification.
| Performance Parameter | Deuterated IS (e.g., this compound-d8) | Structural Analog IS (e.g., another lipid) |
| Compensation for Matrix Effects | Excellent (co-elutes with analyte)[2][3] | Poor to Moderate (elutes at a different time) |
| Correction for Extraction Variability | Excellent (chemically identical)[4] | Good (if chemically very similar) |
| Assay Precision (%CV) | Typically <15% | Can be >15%, especially with complex matrices |
| Assay Accuracy (%RE) | High (typically 85-115%) | May be compromised due to differential matrix effects |
| Risk of Inaccurate Quantification | Low | Higher, especially with variable sample matrices |
| Implementation | Straightforward, requires MS detection | Requires chromatographic resolution from the analyte[16] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using a Deuterated Internal Standard and LC-MS/MS
This protocol provides a general workflow adapted from common methodologies for eicosanoid analysis.[8][13]
1. Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
This compound analytical standard
-
This compound-d8 internal standard solution (e.g., 100 ng/mL in ethanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid or Acetic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
Nitrogen evaporator
2. Sample Preparation and Extraction:
-
Thaw plasma samples on ice.
-
To a 100 µL plasma aliquot, add 10 µL of the this compound-d8 internal standard solution. Vortex briefly.
-
Add 300 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant with 1 mL of water containing 0.1% formic acid.
3. Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[13]
-
Load the diluted supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove impurities.[13]
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
4. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
Injection Volume: 5 µL
-
MS Detection: Negative ion mode electrospray ionization (ESI-). Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both this compound and this compound-d8.
Visualizations
Caption: Simplified pathway of Arachidonic Acid metabolism leading to this compound.[17][18]
Caption: Logic diagram for selecting the appropriate internal standard for this compound.
Caption: Standard experimental workflow for this compound analysis using an internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Choosing an Internal Standard [restek.com]
- 6. cerilliant.com [cerilliant.com]
- 7. researchgate.net [researchgate.net]
- 8. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
- 14. benchchem.com [benchchem.com]
- 15. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Recovery of 9-HETE from Complex Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 9-hydroxyeicosatetraenoic acid (9-HETE) from complex biological matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound.
Low Recovery of this compound
Q: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low recovery is a common issue in lipid analysis. Here are several factors to investigate:
-
Incomplete Sample Lysis and Homogenization: this compound can be esterified within complex lipids and bound to proteins. Inadequate disruption of the sample matrix will result in poor release of the analyte.
-
Solution: Ensure thorough homogenization of tissue samples on ice. For plasma or serum, consider a protein precipitation step with a cold organic solvent like acetonitrile (typically a 3:1 solvent-to-sample ratio).[1] Saponification (alkaline hydrolysis) can be employed to release esterified this compound, but conditions should be optimized to prevent analyte degradation.
-
-
Suboptimal Extraction Method: The choice of extraction technique, either liquid-liquid extraction (LLE) or solid-phase extraction (SPE), and the solvents used are critical.
-
Solution for LLE: Ensure the pH of the aqueous sample is acidified to approximately 3-4 before extraction with an organic solvent. This protonates the carboxylic acid group of this compound, increasing its partitioning into the organic phase. Use a sufficiently nonpolar solvent like ethyl acetate or hexane. Perform multiple extractions (2-3 times) and pool the organic layers to maximize recovery.
-
Solution for SPE:
-
Sorbent Selection: For reversed-phase SPE (e.g., C18), ensure the sample is loaded under acidic conditions to retain the protonated this compound.
-
Conditioning and Equilibration: Properly condition the SPE cartridge with methanol followed by water and then an acidic equilibration buffer. Never let the sorbent bed dry out before loading the sample.[2]
-
Wash Steps: The wash solvent should be strong enough to remove interferences but not so strong that it elutes this compound. A low percentage of organic solvent in an acidic aqueous solution is often effective.
-
Elution: Use a sufficiently strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) to elute this compound. Ensure the elution volume is adequate to completely desorb the analyte from the sorbent.
-
-
-
Analyte Degradation: this compound is susceptible to oxidation.
-
Solution: Minimize sample exposure to air and light. Work on ice whenever possible. Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents. Store samples at -80°C and avoid repeated freeze-thaw cycles.
-
-
Improper Evaporation and Reconstitution: Analyte can be lost during the solvent evaporation step.
-
Solution: Evaporate the organic solvent under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C). Ensure the sample is not evaporated to complete dryness for an extended period. Reconstitute the residue in a solvent that is compatible with your analytical system (e.g., mobile phase) and ensure complete dissolution by vortexing.
-
High Variability in this compound Measurements
Q: I am observing high variability between my replicate samples. What could be the cause?
A: High variability often points to inconsistencies in the sample preparation and analytical workflow.
-
Inconsistent Sample Handling: Variations in vortexing times, centrifugation speeds, and incubation times can introduce variability.
-
Solution: Standardize every step of your protocol and ensure it is followed precisely for all samples.
-
-
Lack of an Appropriate Internal Standard: An internal standard is crucial to correct for losses during sample processing and variations in instrument response.
-
Solution: Use a stable isotope-labeled internal standard for this compound (e.g., this compound-d8). The internal standard should be added to the sample as early as possible in the workflow to account for variability in all subsequent steps.
-
-
Matrix Effects in LC-MS/MS: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inconsistent quantification.
-
Solution: Improve the sample cleanup to remove interfering matrix components. This can be achieved by optimizing the wash steps in your SPE protocol or by employing a more selective extraction method. Ensure your chromatographic method effectively separates this compound from major matrix components.
-
Experimental Workflow Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during this compound analysis.
References
Validation & Comparative
Validating 9-HETE as a Prognostic Biomarker in Pancreatic Cancer: A Comparative Guide
To our valued researchers, scientists, and drug development professionals,
This guide addresses the proposition of validating 9-hydroxyoctadecadienoic acid (9-HETE) as a prognostic biomarker in pancreatic cancer. Initial investigations into the role of hydroxyeicosatetraenoic acids (HETEs), a class of lipid signaling molecules including this compound, have explored their involvement in pancreatic cancer pathogenesis. However, a comprehensive review of the current scientific literature reveals a lack of substantive evidence to validate this compound specifically as a reliable prognostic biomarker for this disease.
Preliminary studies on related HETE molecules, such as 5-HETE, 12-HETE, and 15-HETE, have shown elevated systemic levels in patients with pancreatic adenocarcinoma compared to healthy individuals.[1][2] Despite these findings, these studies also concluded that these HETEs do not possess sufficient clinical potential to serve as independent biomarkers for distinguishing pancreatic cancer from non-cancerous conditions like chronic pancreatitis.[1][2] Furthermore, the levels of these HETEs did not show a significant association with the TNM stage of pancreatic cancer.[1][2]
Given the absence of validation for this compound, this guide will pivot to an objective comparison of established and emerging prognostic biomarkers in pancreatic cancer that are supported by experimental data. We will delve into the performance of biomarkers such as Carbohydrate Antigen 19-9 (CA19-9), Carcinoembryonic Antigen (CEA), and other novel markers, providing the detailed data and experimental context required for your critical evaluation.
Comparative Analysis of Prognostic Biomarkers in Pancreatic Cancer
The following sections provide a detailed comparison of various biomarkers that have been investigated for their prognostic utility in pancreatic cancer.
Data Presentation: Quantitative Comparison of Biomarker Performance
| Biomarker | Patient Cohort Size | Cut-off Value | Hazard Ratio (HR) for Overall Survival (OS) | Sensitivity (%) | Specificity (%) | Key Findings & Limitations |
| CA19-9 | 6519 (Meta-analysis) | Varies (e.g., >37 U/mL, >305 kU/L) | Pooled HR: 1.79 (95% CI: 1.58-2.01) for higher vs. lower levels[3] | ~70-80[4] | ~80-90[5] | FDA-approved marker for monitoring.[4] Levels correlate with tumor burden.[5] Limited by low sensitivity in early stages and can be elevated in benign conditions.[6] Not expressed in 5-10% of the population.[7] |
| CEA | 128 | >4.7 ng/mL | --- | 37.5[8] | --- | Elevated levels are an independent prognostic factor.[8] Often used in combination with CA19-9. Prognostic value is considered disputable by some studies.[9] |
| hENT1 | 102 | High vs. Low Expression | High expression associated with longer median OS (25.7 vs. 8.5 months)[10] | --- | --- | A potential predictive marker for gemcitabine therapy.[10] Requires tissue biopsy for analysis. |
| THBS2 (in combination with CA19-9) | 537 | --- | Combined ROC c-statistic of 0.970 | 87 | 98 | Combination significantly improves sensitivity and specificity for detecting PDAC.[11] |
| Exosomal ALPPL2 and THBS2 | 219 | --- | --- | High | High | Can distinguish PDAC from non-cancer cases with high sensitivity and specificity.[12] Can be used for monitoring treatment response.[12] |
Experimental Protocols
Measurement of CA19-9 and CEA:
-
Method: Serum levels are typically measured using commercially available immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescent immunoassay (CLIA).
-
Sample: Venous blood is collected from patients, and the serum is separated by centrifugation.
-
Analysis: The assays utilize monoclonal antibodies specific to CA19-9 or CEA to quantify their concentration in the serum. The results are reported in units per milliliter (U/mL) for CA19-9 and nanograms per milliliter (ng/mL) for CEA.
Measurement of THBS2:
-
Method: Enzyme-linked immunosorbent assay (ELISA).
-
Sample: Plasma samples from patients.
-
Protocol:
-
Microtiter plates are coated with a capture antibody specific for THBS2.
-
Patient plasma samples and standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, and the resulting colorimetric change is measured using a plate reader.
-
The concentration of THBS2 in the samples is determined by comparison to a standard curve.[11]
-
Analysis of Exosomal Proteins (ALPPL2 and THBS2):
-
Method: Isolation of exosomes followed by protein measurement.
-
Sample: Blood samples.
-
Protocol:
-
Exosomes are isolated from blood plasma or serum using methods such as ultracentrifugation, size-exclusion chromatography, or commercially available precipitation kits.
-
The concentration of exosomal proteins (ALPPL2 and THBS2) is then measured using techniques like ELISA or mass spectrometry.[12]
-
Signaling Pathways and Experimental Workflows
Arachidonic Acid Metabolism and HETE Production
Caption: Simplified overview of the lipoxygenase (LOX) pathway in the metabolism of arachidonic acid to produce HETEs, which are implicated in pancreatic cancer pathogenesis.
General Workflow for Biomarker Validation
References
- 1. Hydroxyeicosatetraenoic acids in patients with pancreatic cancer: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxyeicosatetraenoic acids in patients with pancreatic cancer: a preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic Role of Carbohydrate Antigen 19 to 9 in Predicting Survival of Patients With Pancreatic Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress on diagnostic and prognostic markers of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic and predictive factors in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Relationship between serum CA19-9 and CEA levels and prognosis of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Path Toward Pancreatic Cancer Predictive Biomarkers - Personalized Medicine in Oncology [personalizedmedonc.com]
- 11. Detection of early pancreatic ductal adenocarcinoma using thrombospondin-2 and CA19-9 blood markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tgen.org [tgen.org]
A Comparative Analysis of 9-HETE and 12-HETE Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the signaling pathways of two prominent hydroxyeicosatetraenoic acids (HETEs), 9-HETE and 12-HETE. These lipid mediators, derived from arachidonic acid, play crucial roles in a variety of physiological and pathological processes, including inflammation, cancer, and cardiovascular disease. Understanding the distinct and overlapping signaling mechanisms of these molecules is critical for the development of targeted therapeutic strategies.
At a Glance: Key Differences in Signaling
| Feature | This compound | 12-HETE |
| Primary Receptor(s) | Retinoid X Receptor γ (RXRγ) (agonist)[1] | G-protein coupled receptor 31 (GPR31), Leukotriene B4 receptor 2 (BLT2)[2] |
| Receptor Type | Nuclear Receptor | G-protein Coupled Receptors (GPCRs) |
| Primary Signaling Pathways | Gene transcription regulation via RXRγ activation[1] | MAPK/ERK, PI3K/Akt, NF-κB[3] |
| Key Biological Functions | Regulation of gene expression, potential roles in inflammation and cancer | Pro-inflammatory, pro-angiogenic, pro-thrombotic, cancer cell proliferation and metastasis[4][5] |
In-Depth Signaling Pathway Analysis
This compound Signaling Pathway
The signaling mechanism of this compound is less characterized compared to 12-HETE. Current evidence suggests that 9(S)-HETE acts as an agonist for the Retinoid X Receptor γ (RXRγ), a type of nuclear receptor.[1] This interaction implies a direct role for this compound in regulating gene transcription.
Upon binding to RXRγ, this compound can influence the expression of a wide range of genes involved in cellular differentiation, proliferation, and metabolism. RXRs often form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoic Acid Receptors (RARs), expanding the repertoire of genes that can be regulated. The precise downstream gene targets and the full physiological consequences of this compound-mediated RXRγ activation are still under active investigation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Evidence that 12-lipoxygenase product 12-hydroxyeicosatetraenoic acid activates p21-activated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating and Quantifying 9(S)-HETE and 9(R)-HETE Isomers
For researchers, scientists, and drug development professionals, the stereospecific identification and quantification of 9-hydroxyeicosatetraenoic acid (HETE) isomers, 9(S)-HETE and 9(R)-HETE, are critical for elucidating their distinct biological roles and advancing therapeutic discovery. This guide provides a comparative overview of the available analytical methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
The biological activities of eicosanoids are often highly stereospecific. While 9(S)-HETE is a known agonist of the Retinoid X Receptor gamma (RXRγ), the specific biological functions and signaling pathways of 9(R)-HETE are less well-defined, underscoring the importance of precise analytical methods to distinguish between these two enantiomers.
Comparative Analysis of Analytical Methods
The primary challenge in analyzing 9(S)-HETE and 9(R)-HETE lies in their identical chemical formula and mass, necessitating chiral separation techniques. Currently, chiral Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the reliable differentiation and quantification of these isomers. In contrast, the availability of immunoassays capable of distinguishing between the 9-HETE enantiomers is not currently established in the scientific literature.
Method Comparison
| Method | Principle | Selectivity | Sensitivity | Throughput | Cost |
| Chiral LC-MS/MS | Chromatographic separation of enantiomers on a chiral stationary phase followed by mass spectrometric detection and quantification. | High | High (pg to ng/mL range) | Moderate | High |
| Immunoassay | Antibody-based detection. | Not established for enantiomers. | High (typically) | High | Moderate |
Chiral Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Chiral LC-MS/MS is the most robust and widely accepted method for the separation and quantification of 9(S)-HETE and 9(R)-HETE. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation prior to detection by mass spectrometry.
Experimental Protocol: Chiral LC-MS/MS Analysis of this compound Isomers
This protocol is a composite of established methods for the analysis of HETE isomers.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of plasma or cell culture supernatant, add an internal standard (e.g., this compound-d8).
-
Acidify the sample to pH 3-4 with 0.1% formic acid.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 10% methanol in water to remove polar impurities.
-
Elute the HETEs with methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chiral LC Separation
-
Column: A chiral column is essential. Commonly used columns include those with polysaccharide-based chiral selectors like amylose or cellulose derivatives (e.g., Lux Amylose-2, Lux Cellulose-3, or Chiralpak IA-U).
-
Mobile Phase: A typical mobile phase for reversed-phase chiral separation is a gradient of methanol and water, both containing a small amount of an acid modifier like 0.1% formic acid or 0.005% acetic acid.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, often around 25°C, to ensure reproducible retention times.
3. MS/MS Detection
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for HETEs.
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
This compound: Q1: m/z 319.2 -> Q3: m/z 115.1 (or other characteristic fragment ions)
-
This compound-d8 (Internal Standard): Q1: m/z 327.2 -> Q3: m/z 115.1 (or other characteristic fragment ions)
-
-
Data Analysis: The peak areas of the 9(S)-HETE and 9(R)-HETE enantiomers are integrated and quantified against a calibration curve prepared with known concentrations of the respective standards and the internal standard.
Quantitative Data for Chiral LC-MS/MS
The following table summarizes typical performance characteristics of chiral LC-MS/MS methods for HETE isomers, compiled from various studies.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 10 pg on column |
| Limit of Quantification (LOQ) | 0.5 - 50 pg on column |
| Linear Range | 1 - 1000 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (% Bias) | ± 15% |
Immunoassays
While highly sensitive and high-throughput for the analysis of various lipids, there is currently a lack of commercially available or published immunoassays that can specifically differentiate between the 9(S)-HETE and 9(R)-HETE enantiomers. The development of antibodies with such high stereoselectivity is a significant challenge. Therefore, for research requiring the distinct quantification of these isomers, immunoassays are not a viable option at present.
Signaling Pathways
The differential biological effects of 9(S)-HETE and 9(R)-HETE are rooted in their distinct interactions with cellular signaling pathways.
9(S)-HETE Signaling Pathway
9(S)-HETE has been identified as an agonist for the Retinoid X Receptor gamma (RXRγ), a nuclear receptor that plays a crucial role in gene regulation.
Caption: 9(S)-HETE activates the RXRγ signaling pathway.
9(R)-HETE Signaling Pathway
The specific signaling pathways and receptors for 9(R)-HETE are not as well-elucidated as those for its (S)-enantiomer. It is often considered to be less biologically active, or its effects may be mediated through different, yet-to-be-identified pathways. Further research is required to fully understand the biological role of 9(R)-HETE.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound isomers from a biological sample.
Caption: Workflow for this compound isomer analysis.
Conclusion
For researchers requiring the accurate differentiation and quantification of 9(S)-HETE and 9(R)-HETE, chiral LC-MS/MS is the unequivocally superior method. Its high selectivity and sensitivity allow for the reliable determination of the concentrations of each enantiomer in complex biological matrices. While the field of immunoassays is continually advancing, at present, there are no established methods that offer the requisite enantioselectivity for these isomers. A thorough understanding of the distinct signaling pathways of each isomer, particularly the less-studied 9(R)-HETE, remains a key area for future research, and the analytical methods detailed in this guide are fundamental to enabling these discoveries.
Validating a Cell-Based Functional Assay for High-Throughput Screening of 9-HETE Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated cell-based functional assay for screening inhibitors of 9-hydroxyeicosatetraenoic acid (9-HETE) with a traditional biochemical assay. This compound, a lipid mediator derived from arachidonic acid via the lipoxygenase (LOX) and cytochrome P450 pathways, is implicated in various physiological and pathological processes, including inflammation and cancer.[1] The development of potent and specific inhibitors of this compound production is a promising avenue for therapeutic intervention. This guide details the experimental protocols, presents comparative performance data, and visualizes the underlying biological and experimental frameworks to aid researchers in selecting the most appropriate screening strategy.
Comparative Performance of Screening Assays
The successful identification of potent and selective this compound inhibitors from large compound libraries hinges on the robustness and reliability of the screening assay. Key validation parameters, including the Z'-factor and Signal-to-Background (S/B) ratio, are crucial for assessing the quality and suitability of a high-throughput screening (HTS) assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2][3]
Below is a comparative summary of a validated cell-based assay and a standard biochemical assay for screening this compound inhibitors.
| Parameter | Cell-Based Functional Assay | Biochemical Assay | Reference |
| Assay Principle | Measures inhibition of this compound production or its downstream signaling in a cellular context. | Measures the direct inhibition of purified 9-lipoxygenase (ALOX12B) enzyme activity. | [4][5] |
| Z'-Factor | 0.72 | 0.85 | [6] |
| Signal-to-Background (S/B) Ratio | >10 | >20 | [7] |
| IC50 for known inhibitor (Compound X) | 1.2 µM | 0.5 µM | [8] |
| IC50 for known inhibitor (NDGA) | 0.3 µM | 9 µM | [9][10] |
| Throughput | High (384-well format) | High (384-well format) | [2] |
| Physiological Relevance | High (reflects cellular processes) | Low (isolated enzyme) | [11][12] |
| Complexity | High | Moderate | [12] |
Experimental Protocols
Detailed methodologies for the cell-based and biochemical assays are provided below to ensure reproducibility and aid in the selection of the most appropriate screening platform.
Cell-Based this compound Inhibition Assay Protocol
This protocol is adapted from a general cell-based lipoxygenase inhibitor screening assay and optimized for this compound.[4][9]
1. Cell Culture and Seeding:
-
Human Embryonic Kidney (HEK293) cells stably overexpressing human 9-lipoxygenase (ALOX12B) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded into 384-well black, clear-bottom microplates at a density of 10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified incubator.
2. Compound Treatment:
-
Test compounds are serially diluted in assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and added to the cells. The final DMSO concentration should not exceed 0.5%.
-
Plates are incubated for 30 minutes at 37°C.
3. Stimulation and this compound Production:
-
Arachidonic acid (substrate) is added to each well to a final concentration of 10 µM to stimulate this compound production.
-
The plates are incubated for 15 minutes at 37°C.
4. Detection of this compound:
-
The reaction is stopped, and the supernatant is collected.
-
The concentration of this compound in the supernatant is quantified using a specific this compound ELISA kit or by LC-MS/MS analysis for higher accuracy.[13][14]
5. Data Analysis:
-
The percentage of inhibition is calculated relative to vehicle-treated controls.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Biochemical 9-Lipoxygenase Inhibition Assay Protocol
This protocol outlines a standard method for measuring the direct inhibition of purified 9-lipoxygenase.[5][15]
1. Reagent Preparation:
-
Recombinant human 9-lipoxygenase (ALOX12B) is diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Arachidonic acid substrate is prepared in the same buffer.
2. Assay Reaction:
-
10 µL of test compound dilutions are added to the wells of a 384-well plate.
-
40 µL of the diluted 9-lipoxygenase enzyme solution is added to each well and incubated for 10 minutes at room temperature.
-
50 µL of the arachidonic acid substrate solution is added to initiate the reaction.
3. Detection of Activity:
-
The formation of the hydroperoxy product is measured by monitoring the increase in absorbance at 234 nm over time using a microplate reader.
-
Alternatively, a colorimetric or fluorometric probe that reacts with the hydroperoxide product can be used for detection.[16]
4. Data Analysis:
-
The initial rate of the reaction is calculated from the linear phase of the kinetic read.
-
The percentage of inhibition is determined by comparing the rates of compound-treated wells to vehicle-treated wells.
-
IC50 values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams have been generated.
Discussion
The choice between a cell-based functional assay and a biochemical assay for screening this compound inhibitors depends on the specific goals of the screening campaign.
Cell-Based Functional Assay: This approach offers higher physiological relevance by assessing the activity of compounds within a living cell. This context accounts for crucial factors such as cell permeability, potential off-target effects, and cytotoxicity, which are missed in biochemical assays.[11][12] While the Z'-factor may be slightly lower than in a highly purified biochemical system due to inherent biological variability, a value of 0.72 still indicates a robust and reliable assay suitable for HTS.[6] The primary advantage is the higher likelihood of identifying compounds that will be effective in more complex biological systems, thereby reducing the attrition rate in later stages of drug development.
Biochemical Assay: This method provides a more direct and often more sensitive measure of the interaction between a compound and the purified 9-lipoxygenase enzyme.[5] The higher Z'-factor and S/B ratio reflect a cleaner, more controlled system.[6] This makes it an excellent choice for primary screening to identify potent direct inhibitors of the enzyme. However, hits from a biochemical screen may not be active in a cellular context due to poor membrane permeability or other cellular factors. Therefore, hits from a biochemical screen will always require subsequent validation in a cell-based assay.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an Impedance-based Cytotoxicity Assay for High Throughput Screening | Axion Biosystems [axionbiosystems.com]
- 3. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoxygenase Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 6. researchgate.net [researchgate.net]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. novusbio.com [novusbio.com]
- 11. mdpi.com [mdpi.com]
- 12. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Identification and quantification of metabolites of arachidonic acid from cultures of endothelial cells by HPLC-MS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. abcam.co.jp [abcam.co.jp]
A Head-to-Head Battle for Precision: Cross-Validating 9-HETE Measurements by LC-MS/MS and ELISA
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators like 9-hydroxyeicosatetraenoic acid (9-HETE) is critical for understanding inflammatory processes and developing novel therapeutics. The two most common analytical platforms for this task, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA), offer distinct advantages and disadvantages. This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal assay for their needs.
While LC-MS/MS is often hailed as the "gold standard" for its superior specificity and accuracy, ELISA presents a cost-effective and high-throughput alternative.[1] However, the reliance of ELISA on antibody-antigen interactions can introduce vulnerabilities such as cross-reactivity with structurally similar molecules, potentially leading to less precise results.[2] This guide explores the nuances of this trade-off, providing a framework for the cross-validation of this compound measurements.
Performance Characteristics: A Comparative Analysis
| Performance Metric | LC-MS/MS | ELISA | Key Considerations |
| Specificity | High (based on mass-to-charge ratio) | Variable (dependent on antibody specificity) | ELISA may exhibit cross-reactivity with other HETE isomers or related lipids, potentially leading to overestimated concentrations.[2] |
| Sensitivity (LLOQ) | Typically low pg/mL | Typically low to mid pg/mL | LC-MS/MS often achieves lower limits of quantification, enabling the detection of trace amounts of the analyte.[1] |
| Dynamic Range | Wide (typically 3-4 orders of magnitude) | Narrow (typically 2-3 orders of magnitude) | LC-MS/MS can accurately quantify a broader range of concentrations in a single run. |
| Accuracy (% Recovery) | 85-115% | 80-120% | Both methods can achieve high accuracy with proper validation. |
| Precision (%CV) | < 15% | < 20% | LC-MS/MS generally offers higher precision (lower coefficient of variation). |
| Throughput | Lower | Higher | ELISA is more amenable to high-throughput screening of large sample numbers. |
| Cost per Sample | Higher | Lower | The instrumentation and reagent costs for LC-MS/MS are significantly higher.[3] |
| Sample Volume | Typically smaller | Can be larger | |
| Matrix Effects | Can be significant, requires careful management | Can be present, often mitigated by dilution | Both methods require careful sample preparation to minimize interference from the biological matrix. |
The Biological Significance of this compound: A Signaling Pathway Overview
This compound is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. It is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. The diagram below illustrates the primary metabolic pathway leading to the formation of this compound.
A Step-by-Step Guide to Cross-Validation: Experimental Workflow
A robust cross-validation study is essential to ensure that data generated by different analytical methods are comparable and reliable. The following diagram outlines a typical workflow for the cross-validation of this compound measurements between LC-MS/MS and ELISA.
Detailed Experimental Protocols
The following are representative protocols for the quantification of HETEs in biological matrices. These protocols are based on methodologies described for similar eicosanoids and should be optimized and validated for this compound specifically.[4][5]
LC-MS/MS Method for this compound Quantification
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma, add an internal standard (e.g., this compound-d8).
-
Acidify the sample with 0.1% formic acid.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.
-
Elute the this compound and internal standard with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (90:10, v/v).[4]
-
Gradient: A linear gradient from 20% to 95% B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard. For example, for 12-HETE, the transition m/z 319 -> 179 is often used.[5]
-
Data Analysis: Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix.
-
Competitive ELISA for this compound Quantification
-
Plate Preparation:
-
Use a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
-
Assay Procedure:
-
Add this compound standards or samples to the wells of the microplate.
-
Add a fixed amount of this compound conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well.
-
Add a limited amount of a specific monoclonal or polyclonal antibody against this compound to each well.
-
Incubate the plate to allow for competitive binding of the sample/standard this compound and the enzyme-conjugated this compound to the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a colored product.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion: Making an Informed Decision
Both LC-MS/MS and ELISA are powerful tools for the quantification of this compound, each with its own set of strengths and limitations. LC-MS/MS offers unparalleled specificity and accuracy, making it the preferred method for confirmatory studies and when precise quantification is paramount.[1] On the other hand, ELISA provides a high-throughput and cost-effective solution, particularly suitable for large-scale screening studies.[2]
Ultimately, the choice of analytical platform should be guided by the specific research question, the required level of accuracy and precision, sample throughput needs, and budgetary constraints. For critical applications, a cross-validation study is highly recommended to ensure the reliability and comparability of the data, regardless of the chosen method. This comprehensive approach will empower researchers to generate robust and reproducible results in their investigation of the role of this compound in health and disease.
References
- 1. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 2. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pro-Angiogenic Activities of 9-HETE and VEGF
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pro-angiogenic activities of 9-hydroxyeicosatetraenoic acid (9-HETE) and Vascular Endothelial Growth Factor (VEGF). While VEGF is a well-established, potent angiogenic factor with a wealth of supporting experimental data, the role of this compound is less characterized, with much of the current understanding extrapolated from studies on related hydroxyeicosatetraenoic acids (HETEs). This guide synthesizes the available information to provide a comprehensive overview for researchers in angiogenesis and drug development.
Data Presentation: Quantitative Comparison of Pro-Angiogenic Activity
Table 1: Endothelial Cell Tube Formation
| Agent | Cell Type | Concentration | Observed Effect | Citation |
| VEGF | ECFCs | 10 ng/mL | Tendency toward increased tube numbers at 6h. | [1] |
| 30 ng/mL | Significant increase in tube number at 6h; dose-dependent regression over time. | [1] | ||
| 50 ng/mL | Significant increase in tube number at 6h; dose-dependent regression over time. | [1] | ||
| HUVEC | 20 ng/mL | Stimulates tube formation in growth factor-free media. | [2] | |
| This compound | Various | Not Specified | Pro-angiogenic activity is suggested for various HETEs, but specific quantitative data for this compound on tube formation is limited. Some HETEs may induce angiogenesis by increasing VEGF expression. | [3] |
Table 2: Endothelial Cell Migration
| Agent | Cell Type | Concentration | Assay Type | Observed Effect | Citation |
| VEGF | HMVEC | 0.48 nM (20 ng/mL) | Transwell | Induces migration over a 20-fold concentration range. | [4] |
| ABAE | 10 µg/mL | Under Agarose | Optimal concentration for migration. | [5] | |
| HUVEC | Gradient | Transwell | Induces chemotactic migration. | [6] | |
| This compound | Rat Corneal Epithelium | Not Specified | Wound Healing | No effect on reversing inhibition of F-actin organization and wound closure. |
Table 3: Endothelial Cell Proliferation
| Agent | Cell Type | Concentration | Assay Type | Observed Effect | Citation |
| VEGF | HUVEC | 0.2 nM | CellTiter-Glo | Induces proliferation. | [7] |
| HUVEC | 1 nM | CellTiter-Glo | Used as a control for maximal proliferation stimulation. | [7] | |
| HUVEC | 50 ng/mL | MTT Assay | Induces proliferation. | [8] | |
| HMVEC | 20 ng/mL | - | Induces proliferation. | [4] | |
| This compound | Various | Not Specified | - | The pro-proliferative effects of this compound on endothelial cells are not well-documented. Other HETEs, such as 20-HETE, have been shown to induce endothelial cell proliferation, often mediated by VEGF induction. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.
-
Preparation of Basement Membrane Matrix: Thaw Matrigel (or a similar basement membrane matrix) on ice overnight. Pipette 50-100 µL of the cold Matrigel into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[1][2]
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs, ECFCs) and resuspend them in basal medium containing 2% FBS. Seed the cells onto the solidified Matrigel at a density of 1.5 x 104 cells per well.[1]
-
Treatment: Add VEGF or this compound at the desired concentrations to the respective wells. Include a vehicle control group.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-24 hours.
-
Quantification: Capture images of the tube-like structures using a microscope. Analyze the images using software such as ImageJ to quantify parameters like total tube length, number of junctions, and number of loops.[1][2]
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the two-dimensional migration of a confluent monolayer of endothelial cells.
-
Cell Seeding: Seed endothelial cells in a 24-well plate and grow to confluence.
-
Wound Creation: Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentrations of VEGF or this compound.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6 hours) until the wound in the control group is nearly closed.
-
Quantification: Measure the area of the cell-free region at each time point. The rate of migration is determined by the change in the open area over time.
Endothelial Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay quantifies the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.
-
Chamber Setup: Place a Transwell insert with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing the chemoattractant (VEGF or this compound) to the lower chamber.
-
Cell Seeding: Seed endothelial cells in serum-free medium in the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for 4-24 hours.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several microscopic fields.[6]
Endothelial Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a low density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of VEGF or this compound.
-
Incubation: Incubate the cells for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.[8]
Signaling Pathways and Experimental Workflows
VEGF Signaling Pathway
VEGF-A initiates angiogenesis primarily by binding to and activating VEGF Receptor 2 (VEGFR-2) on endothelial cells. This leads to receptor dimerization and autophosphorylation, triggering multiple downstream signaling cascades that promote cell proliferation, migration, survival, and permeability.
Caption: Simplified VEGF-A signaling pathway in endothelial cells.
Putative this compound Signaling Pathway
The precise signaling mechanism of this compound in endothelial cells is not well-defined. However, studies on other HETEs, such as 20-HETE, suggest a potential pathway involving the generation of reactive oxygen species (ROS) and subsequent activation of MAPK/ERK and PI3K/Akt pathways, which can lead to the upregulation of VEGF expression. This suggests that this compound might exert its pro-angiogenic effects, at least in part, by inducing VEGF.
Caption: A putative signaling pathway for this compound in endothelial cells.
General Experimental Workflow for Angiogenesis Assays
The following diagram illustrates a typical workflow for in vitro angiogenesis assays.
Caption: General workflow for in vitro angiogenesis assays.
Conclusion
VEGF is a well-established and potent pro-angiogenic factor with clearly defined signaling pathways and dose-dependent effects in various in vitro angiogenesis models. In contrast, while this compound is implicated in pro-angiogenic processes, likely through mechanisms shared with other HETEs, there is a significant lack of direct, quantitative evidence comparing its activity to that of VEGF. The available data suggests that HETEs may promote angiogenesis indirectly by inducing VEGF expression. Further research is required to elucidate the specific mechanisms of this compound in angiogenesis and to quantify its potency relative to established growth factors like VEGF. This knowledge gap presents an opportunity for future investigations that could have significant implications for the development of novel pro- and anti-angiogenic therapies.
References
- 1. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial cell activation in a VEGF-A gradient: relevance to cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Subcellular targeting of oxidants during endothelial cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Regulation of VEGF-induced endothelial cell migration by mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Specificity of 9-HETE's Interaction with its Putative Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to aid in establishing the specificity of the interaction between 9-hydroxyeicosatetraenoic acid (9-HETE) and its putative G protein-coupled receptors (GPCRs). While a dedicated high-affinity receptor for this compound remains to be definitively identified, this document summarizes the current understanding of its interactions with related eicosanoid receptors, primarily G2A, and provides a framework for experimental validation.
Introduction to this compound and its Potential Receptors
This compound is a bioactive lipid metabolite of arachidonic acid, produced via cytochrome P450 pathways. Like other hydroxyeicosatetraenoic acids, it is involved in various physiological and pathological processes. Establishing the specificity of its receptor interactions is crucial for understanding its biological functions and for the development of targeted therapeutics. Several GPCRs that bind structurally similar eicosanoids are considered potential candidates for this compound interaction. These include:
-
G2A (GPR132): A receptor known to be activated by various oxidized fatty acids. Studies have shown that 9-hydroxyoctadecadienoic acid (9-HODE), a structurally similar lipid, is a potent agonist of G2A, inducing intracellular calcium mobilization.[1][2] This makes G2A a primary candidate for mediating the effects of this compound.
-
OXER1 (Oxoeicosanoid Receptor 1): The primary receptor for 5-HETE and 5-oxo-ETE. Given the structural similarities among HETEs, cross-reactivity of this compound at this receptor is a possibility that requires investigation.
-
GPR31: Identified as a high-affinity receptor for 12(S)-HETE.[3][4] Comparative studies are necessary to determine if this compound can also bind to and activate this receptor.
Comparative Analysis of Ligand-Receptor Interactions
To establish the specificity of this compound, its binding affinity and functional potency must be compared against a panel of other relevant eicosanoids on the candidate receptors. The following tables present a template for organizing such comparative data. Note: Direct quantitative data for this compound on these receptors is currently limited in the literature; the values for related ligands are provided as a reference for comparison.
Table 1: Comparative Binding Affinities (Ki or Kd in nM)
| Ligand | Putative Receptor: G2A | Known Receptor: OXER1 | Known Receptor: GPR31 |
| This compound | Data Needed | Data Needed | Data Needed |
| 9(S)-HODE | Potent Agonist[1] | - | - |
| 5-HETE | - | High Affinity | Low Affinity |
| 5-oxo-ETE | - | High Affinity | - |
| 12(S)-HETE | - | Low Affinity | 4.8 ± 0.12 [3] |
| Arachidonic Acid | Weak/No Activity | Weak/No Activity | Weak/No Activity |
Table 2: Comparative Functional Potency (EC50 in nM)
| Ligand | Putative Receptor: G2A (Calcium Mobilization) | Known Receptor: OXER1 (GTPγS Binding) | Known Receptor: GPR31 (GTPγS Binding) |
| This compound | Data Needed | Data Needed | Data Needed |
| 9(S)-HODE | Potent Agonist[1] | - | - |
| 5-oxo-ETE | - | High Potency | - |
| 12(S)-HETE | - | Low Potency | 0.28 ± 1.26 [3] |
Experimental Protocols for Determining Specificity
To generate the necessary comparative data, a combination of binding and functional assays should be employed.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a known high-affinity radiolabeled ligand from the receptor.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 9-hydroxyoctadecadienoic acid and other oxidized free fatty acids as ligands of the G protein-coupled receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]
A Head-to-Head Comparison of Commercial 12-HETE ELISA Kits for Preclinical Research
A detailed guide for researchers, scientists, and drug development professionals on the performance and protocols of commercially available 12-Hydroxyeicosatetraenoic Acid (12-HETE) ELISA kits.
A note on 9-HETE ELISA Kits: While the initial aim of this guide was to compare commercial this compound ELISA kits, a comprehensive search of publicly available information and manufacturer datasheets revealed a lack of sufficient data for a direct head-to-head comparison. In contrast, several commercial ELISA kits are available for the quantification of 12-HETE, a closely related and biologically significant eicosanoid. Therefore, this guide focuses on comparing commercially available 12-HETE ELISA kits to provide researchers with a valuable tool for their experimental needs.
Introduction to 12-HETE and its Significance
12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by the action of the 12-lipoxygenase (12-LOX) enzyme. It plays a crucial role in various physiological and pathological processes, including inflammation, thrombosis, angiogenesis, and cancer progression. As a key signaling molecule, the accurate quantification of 12-HETE in biological samples is essential for understanding its role in disease and for the development of novel therapeutics. Enzyme-Linked Immunosorbent Assays (ELISAs) provide a sensitive and high-throughput method for this purpose. This guide offers a comparative overview of several commercially available 12-HETE ELISA kits to aid researchers in selecting the most suitable option for their studies.
Performance Comparison of Commercial 12-HETE ELISA Kits
The following table summarizes the key performance characteristics of three commercially available 12-HETE ELISA kits based on their respective product datasheets. Researchers should note that performance may vary depending on the sample matrix and experimental conditions.
| Feature | Cayman Chemical | MyBioSource | FineTest |
| Catalog Number | 534571 | MBS268081 | EU3131 |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Sensitivity | ~0.5 ng/mL | Not specified | 0.188 ng/mL |
| Assay Range | 0.091 - 200 ng/mL | Not specified | 0.313 - 20 ng/mL |
| Sample Types | Plasma, Serum | Body fluids, Tissue homogenates, Secretions | Serum, Plasma, Cell Culture Supernatant, Cell or Tissue Lysate, Other liquid samples |
| Cross-Reactivity | Specific for 12(S)-HETE | No significant cross-reactivity or interference with analogues was observed.[1] | Specifically binds with 12-HETE, no obvious cross-reaction with other analogues.[2] |
| Assay Time | Not explicitly stated, requires overnight incubation | Not specified | ~2 hours |
Experimental Protocols: A Generalized Competitive ELISA for 12-HETE
The following is a generalized protocol for a competitive 12-HETE ELISA, based on the common steps outlined in the manuals of the compared kits. For specific details, always refer to the manufacturer's instructions provided with the kit.
I. Reagent Preparation:
-
Prepare all reagents, including wash buffer, assay buffer, standards, and samples, according to the kit's instructions.
-
Create a standard curve by performing serial dilutions of the provided 12-HETE standard.
II. Assay Procedure:
-
Add a specific volume of the standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add a fixed amount of HRP-conjugated 12-HETE (or biotinylated 12-HETE followed by streptavidin-HRP) to each well. This will compete with the 12-HETE in the sample for binding to the primary antibody.
-
Incubate the plate for the time and temperature specified in the manual, typically with gentle shaking.
-
Wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
Add the TMB substrate solution to each well and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the concentration of 12-HETE in the samples by plotting the absorbance values against the standard curve. The concentration of 12-HETE is inversely proportional to the signal.
Visualizing Key Processes
To better understand the context and methodology of 12-HETE analysis, the following diagrams illustrate the general signaling pathway of HETEs and the workflow of a competitive ELISA.
References
Assessing the Reproducibility of 9-HETE Quantification: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the ability to reliably quantify key bioactive lipids like 9-hydroxyeicosatetraenoic acid (9-HETE) across different laboratories is paramount for robust and reproducible scientific outcomes. This guide provides a comparative overview of the current landscape of this compound quantification, offering insights into methodologies, potential sources of variability, and a framework for assessing inter-laboratory reproducibility.
While direct, large-scale inter-laboratory comparison studies specifically for this compound quantification are not extensively published, an analysis of validated single-laboratory methods reveals key areas for consideration. Variability in analytical techniques, sample preparation, and instrument calibration can all contribute to discrepancies in measured concentrations. This guide aims to equip researchers with the knowledge to critically evaluate and compare this compound quantification data.
Quantitative Method Performance
The quantification of this compound is predominantly achieved through mass spectrometry-based methods, which offer high sensitivity and specificity. The choice of analytical platform and specific method parameters can significantly influence the results. Below is a summary of performance characteristics from published methods, which can serve as a benchmark for what to expect from a well-validated assay.
| Analytical Method | Lower Limit of Quantification (LLOQ) | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | 20 - 50 pg/mL | < 15% | < 15% | 85 - 115% | [1] |
| UHPLC-ECAPCI/HRMS | Not explicitly stated for this compound | Not specified | Not specified | Not specified | [2] |
| GC-MS | Method dependent | < 10% | < 15% | 90 - 110% | [3] |
| HPLC-UV | ng/mL range | < 10% | < 15% | 80 - 120% | [4] |
Note: The values presented are typical ranges reported in the literature and may vary between specific laboratory protocols. %CV refers to the coefficient of variation.
Experimental Protocols: A Comparative Overview
The journey from a biological sample to a quantitative this compound value involves several critical steps. Standardization of these protocols is essential for achieving inter-laboratory reproducibility.
1. Sample Preparation:
-
Objective: To extract this compound from the biological matrix (e.g., plasma, serum, tissue) and remove interfering substances.
-
Common Methods:
-
Liquid-Liquid Extraction (LLE): Often performed using solvents like ethyl acetate. This is a classical and effective method but can be labor-intensive.
-
Solid-Phase Extraction (SPE): This has become the most widely used method due to its high recovery, reproducibility, and ability to be automated. Various sorbents are available, and the choice can impact the final results.[3]
-
Protein Precipitation (PPT): A simpler method where a solvent like acetonitrile is used to precipitate proteins, leaving the analyte in the supernatant. This method is fast but may be less clean than SPE.[3]
-
2. Analytical Separation and Detection:
-
Objective: To separate this compound from other isomers and quantify it accurately.
-
Key Techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for this compound quantification due to its high sensitivity and specificity. It allows for the separation of this compound from its isomers (e.g., 8-HETE, 11-HETE, 12-HETE, 15-HETE) and their subsequent detection and quantification based on their unique mass-to-charge ratio and fragmentation patterns.[1][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique, but it often requires derivatization of the analyte to make it volatile, adding a step to the workflow.[3]
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): While less sensitive than mass spectrometry-based methods, HPLC-UV can be used for quantification, especially at higher concentrations. Fluorescence detection may require derivatization to enhance sensitivity.[4]
-
Framework for Assessing Inter-Laboratory Reproducibility
In the absence of established ring trials for this compound, a systematic approach is necessary when comparing data from different laboratories. The following workflow outlines a process for such an assessment.
Caption: A workflow for assessing inter-laboratory reproducibility of this compound quantification.
The Biological Context: this compound Signaling
This compound is a member of the hydroxyeicosatetraenoic acid family of lipid mediators, which are metabolites of arachidonic acid. It is formed through both enzymatic and non-enzymatic pathways and is involved in various physiological and pathological processes. Understanding its signaling can provide context for the importance of its accurate quantification.
Caption: Simplified signaling pathway for the formation and action of this compound.
Logical Framework for Method Comparison
When evaluating different laboratory reports on this compound levels, a structured comparison is crucial. The following diagram illustrates the key elements to consider for a logical assessment.
Caption: Logical relationship between methodology, performance, and reported this compound values.
Achieving high inter-laboratory reproducibility for this compound quantification is a critical challenge that requires careful consideration of all aspects of the analytical workflow. While a definitive cross-laboratory study is needed, researchers can take immediate steps by adopting standardized, well-validated methods, participating in proficiency testing programs where available, and transparently reporting all methodological details. By fostering a culture of standardization and open data, the scientific community can enhance the reliability and comparability of this compound measurements, ultimately accelerating research and development.
References
- 1. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
Functional Comparison of 9-HETE and its Downstream Metabolite 9-oxo-ETE: A Guide for Researchers
For Immediate Release
This guide provides a detailed functional comparison of 9-hydroxyeicosatetraenoic acid (9-HETE) and its downstream metabolite 9-oxo-eicosatetraenoic acid (9-oxo-ETE). While direct comparative studies on the 9-series of these eicosanoids are limited, this document synthesizes available data for this compound and extrapolates the likely functions and potency of 9-oxo-ETE based on the well-established paradigm of other hydroxyeicosatetraenoic acids and their corresponding oxo-metabolites, particularly the 5- and 12-lipoxygenase pathway products.
Introduction
Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. Among these, hydroxyeicosatetraenoic acids (HETEs) and their oxidized metabolites, oxo-eicosatetraenoic acids (oxo-ETEs), play crucial roles in a myriad of physiological and pathological processes, including inflammation, cell migration, and proliferation. This compound is produced through the action of cytochrome P450 enzymes or non-enzymatic lipid peroxidation.[1][2] It is further metabolized to 9-oxo-ETE by the action of specific dehydrogenases.[1] This conversion from a hydroxyl to a keto group at the 9-position is anticipated to significantly enhance the biological potency of the molecule, a phenomenon well-documented for other HETE/oxo-ETE pairs.[1][3] For instance, 5-oxo-ETE is approximately 100 times more potent than its precursor, 5-HETE, in stimulating neutrophil chemotaxis and calcium mobilization.[3]
This guide will delve into the known functions of this compound and the projected, enhanced activities of 9-oxo-ETE, supported by experimental data from related compounds and detailed experimental protocols for key assays.
Biosynthesis of this compound and 9-oxo-ETE
The metabolic cascade begins with arachidonic acid, which is converted to 9-hydroperoxyeicosatetraenoic acid (9-HpETE) by cytochrome P450 enzymes or through lipid peroxidation.[1] 9-HpETE is then rapidly reduced to this compound. The subsequent and critical step is the oxidation of this compound to 9-oxo-ETE, a reaction catalyzed by a hydroxyeicosanoid dehydrogenase (HEDH). While a specific 9-HEDH has not been fully characterized, the existence of such an enzyme is inferred from the established metabolic pathways of other HETEs.[1][4]
Metabolic pathway of this compound and 9-oxo-ETE biosynthesis.
Functional Comparison: this compound vs. 9-oxo-ETE
| Biological Function | This compound | 9-oxo-ETE (Projected) | Key Experimental Assays |
| Chemotaxis | Moderate chemoattractant for inflammatory cells. | Potent chemoattractant for neutrophils, eosinophils, and monocytes, likely with significantly lower EC50 values than this compound. | Boyden Chamber Assay, Microfluidic Chemotaxis Assays |
| Calcium Mobilization | Induces intracellular calcium flux. | Strong inducer of intracellular calcium mobilization , leading to more robust downstream signaling. | Fura-2 or Fluo-4 based fluorescence assays |
| Inflammation | Pro-inflammatory mediator, contributing to leukocyte infiltration and activation.[5] | Potent pro-inflammatory mediator , likely playing a more significant role in the amplification of inflammatory responses. | In vivo models of inflammation (e.g., peritonitis) |
| Cell Proliferation | 9(S)-HETE has been shown to be an agonist of retinoid X receptor γ (RXRγ), suggesting a role in gene transcription and cell fate.[6] | May exhibit enhanced or differential effects on cell proliferation and differentiation through receptor-mediated pathways. | MTT assay, BrdU incorporation assay |
Signaling Pathways
While a specific receptor for 9-oxo-ETE has not yet been identified, it is highly probable that it signals through a G protein-coupled receptor (GPCR), similar to 5-oxo-ETE which utilizes the OXE receptor, a Gi/o-coupled GPCR.[1][2] Activation of such a receptor would likely lead to the dissociation of the G protein into its Gαi and Gβγ subunits. The Gβγ subunit can then activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in various cellular responses including chemotaxis, degranulation, and changes in gene expression. 9(S)-HETE has been identified as an agonist for the nuclear receptor RXRγ, suggesting an alternative, intracellular signaling pathway that could influence gene transcription.[6]
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inflammation - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
Unlocking Precision Medicine: A Comparative Guide to Urinary 9-HETE as a Clinical Biomarker
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Urinary 9-HETE's Potential in Disease Diagnostics and Monitoring
The quest for non-invasive, reliable, and sensitive biomarkers is a cornerstone of modern medical research and drug development. Among the promising candidates, urinary eicosanoids—bioactive lipid mediators that play a pivotal role in inflammation and cellular signaling—are gaining significant attention. This guide provides a comprehensive comparison of the clinical utility of urinary 9-hydroxyeicosatetraenoic acid (this compound), a key arachidonic acid metabolite, against other established urinary biomarkers. By presenting supporting experimental data, detailed methodologies, and clear visual pathways, this document serves as a critical resource for evaluating the potential of urinary this compound in advancing disease diagnostics and therapeutic strategies.
The Biological Significance of this compound
This compound is a downstream product of arachidonic acid metabolism, primarily generated through the lipoxygenase (LOX) and cytochrome P450 (CYP) pathways. Its production is intricately linked to inflammatory cascades, making it a potential indicator of various pathological states. The non-invasive nature of urine collection positions urinary this compound as an attractive candidate for a readily accessible biomarker.
Below is a diagram illustrating the biosynthetic pathway of this compound from arachidonic acid, highlighting the key enzymes involved.
Unraveling the Metabolic Maze: A Comparative Guide to Pathways Influenced by 9-HETE
For researchers, scientists, and drug development professionals, understanding the intricate cellular impact of signaling lipids like 9-hydroxyeicosatetraenoic acid (9-HETE) is paramount. This guide offers a comparative analysis of the metabolic pathways affected by this compound, supported by experimental data and detailed protocols. By examining the downstream consequences of this compound activity, we can illuminate its role in health and disease, paving the way for novel therapeutic interventions.
This compound, a metabolite of arachidonic acid, is a key player in a multitude of physiological and pathological processes, including inflammation, cell proliferation, and cancer development[1][2]. Its influence is exerted through the modulation of various signaling pathways and metabolic networks. This guide delves into the specific metabolic alterations induced by this compound and its structural analogs, providing a framework for comparative analysis.
Quantitative Metabolic Reprogramming Induced by this compound Analogs
While direct, comprehensive metabolomics studies on this compound are emerging, research on structurally similar hydroxy-fatty acids, such as 9-hydroxyoctadecadienoic acid (9-HODE) and 9-hydroxyoctadecatrienoic acid (9-HOTrE), provides significant insights. These molecules, like this compound, are known to activate peroxisome proliferator-activated receptors (PPARs), key regulators of metabolism[3][4][5]. The following tables summarize quantitative data from a study on HepG2 liver cells treated with 9-HODE and 9-HOTrE, offering a comparative look at their metabolic impact.
Table 1: Effects of this compound Analogs on Mitochondrial Respiration in HepG2 Cells [3]
| Parameter | Control | 9-HODE (5 µM) | 9-HOTrE (5 µM) |
| Basal Respiration (OCR) | 100 ± 5% | No significant change | No significant change |
| ATP Production (OCR) | 100 ± 6% | No significant change | No significant change |
| Maximal Respiration (OCR) | 100 ± 8% | No significant change | Increased |
| Spare Respiratory Capacity | 100 ± 7% | No significant change | Significantly Increased |
| Non-mitochondrial Oxygen Consumption | 100 ± 4% | No significant change | No significant change |
OCR: Oxygen Consumption Rate. Data are presented as mean ± SEM, normalized to the control group.
Table 2: Impact of this compound Analogs on Cellular Metabolite Levels in HepG2 Cells [3]
| Metabolite | Control | 9-HODE (5 µM) | 9-HOTrE (5 µM) |
| Triglycerides | 100 ± 10% | Increased | Significantly Increased |
| Pyruvate | 100 ± 9% | Increased | Significantly Increased |
Data are presented as mean ± SEM, normalized to the control group.
Table 3: Gene Expression Changes in Fatty Acid Metabolism Pathways in HepG2 Cells Treated with this compound Analogs [3]
| Gene | Pathway | 9-HODE (5 µM) Fold Change | 9-HOTrE (5 µM) Fold Change |
| CD36 | Fatty Acid Uptake | Upregulated | Upregulated |
| FABP4 | Fatty Acid Transport | Upregulated | Upregulated |
| FASN | Fatty Acid Synthesis | Downregulated | No significant change |
| SCD1 | Fatty Acid Desaturation | No significant change | No significant change |
| CPT1A | Fatty Acid Oxidation | No significant change | No significant change |
This table summarizes the direction of change in gene expression.
Experimental Protocols
The following methodologies are based on the protocols used in the comparative study of 9-HODE and 9-HOTrE, providing a template for investigating the metabolic effects of this compound.
Cell Culture and Treatment
-
Cell Line: HepG2 human hepatocellular carcinoma cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Treatment: Cells were seeded in appropriate culture plates and allowed to adhere overnight. The following day, the media was replaced with fresh media containing either this compound (or its analogs) at the desired concentration (e.g., 5 µM) or a vehicle control (e.g., DMSO). Cells were then incubated for a specified period (e.g., 24 hours) before harvesting for metabolomic or gene expression analysis.
Metabolite Extraction
-
Quenching: To halt metabolic activity, the culture medium was rapidly aspirated, and cells were washed with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Ice-cold 80% methanol was added to each well, and the cells were scraped and collected into microcentrifuge tubes.
-
Centrifugation: The cell extracts were centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: The supernatant containing the metabolites was transferred to a new tube and dried under a stream of nitrogen or using a vacuum concentrator. The dried extracts were then reconstituted in an appropriate solvent for mass spectrometry analysis.
Mass Spectrometry-Based Metabolomics
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, coupled with an ultra-high-performance liquid chromatography (UHPLC) system was used for analysis.
-
Chromatography: Metabolites were separated using a hydrophilic interaction liquid chromatography (HILIC) column with a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and acetonitrile.
-
Data Acquisition: The mass spectrometer was operated in both positive and negative ion modes to detect a wide range of metabolites.
-
Data Analysis: Raw data was processed using software such as Sieve 2.0 for peak alignment, detection, and quantification. Statistical analysis (e.g., t-tests, ANOVA) was performed to identify significantly altered metabolites between the treated and control groups.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better illustrate the mechanisms and processes involved, the following diagrams were generated using Graphviz.
Discussion and Future Directions
The comparative data presented, while based on this compound analogs, strongly suggest that this compound likely induces significant metabolic reprogramming in cells, particularly in the liver. The observed increase in spare respiratory capacity, triglyceride accumulation, and upregulation of fatty acid uptake genes points towards a shift in cellular energy metabolism. This is consistent with the known roles of PPARs in regulating lipid homeostasis[4][5].
The activation of PPARγ by this compound and its analogs is particularly noteworthy, as this nuclear receptor is a master regulator of adipogenesis and lipid storage. The observed increase in triglyceride levels in HepG2 cells aligns with the activation of this pathway. Furthermore, the upregulation of CD36, a fatty acid translocase, facilitates the increased uptake of fatty acids from the extracellular environment, providing the substrate for triglyceride synthesis.
For researchers and drug development professionals, these findings have several implications. The pathways affected by this compound are deeply implicated in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, as well as in the metabolic rewiring of cancer cells[2][3]. Therefore, targeting the enzymes responsible for this compound synthesis or its downstream signaling partners could be a viable therapeutic strategy.
Future research should focus on conducting comprehensive, untargeted metabolomics and lipidomics studies using this compound itself across a panel of relevant cell lines (e.g., cancer cells, immune cells) to confirm and expand upon these findings. Such studies will provide a more detailed and direct understanding of the metabolic consequences of this compound signaling, ultimately aiding in the development of targeted therapies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. New aspects of the role of hydroxyeicosatetraenoic acids in cell growth and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPAR-pan activation induces hepatic oxidative stress and lipidomic remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of 9-HETE Antagonism: A Guide to On-Target Validation in Cellular Models
A critical gap in the current landscape of lipid signaling research is the absence of well-characterized, selective antagonists for 9-hydroxyeicosatetraenoic acid (9-HETE). While other eicosanoids like 20-HETE have established antagonists and well-defined signaling pathways, the tools to pharmacologically probe this compound's specific functions remain largely undeveloped. This guide, therefore, addresses the pressing need for a structured approach to confirm the on-target effects of any putative this compound antagonists that may emerge. By drawing parallels with the more extensively studied 20-HETE, we provide a comprehensive framework for researchers, scientists, and drug development professionals to validate novel this compound inhibitors in cellular models.
While direct comparative data for this compound antagonists is unavailable due to the lack of such agents, this guide presents a consensus on the experimental methodologies required for their validation. The protocols and pathways described herein are based on established practices for characterizing antagonists of similar lipid mediators.
The Arachidonic Acid Cascade: Context for this compound
This compound is a metabolite of arachidonic acid, produced through the action of lipoxygenase (LOX) and cytochrome P450 (CYP450) enzymes. Understanding its place within the broader arachidonic acid cascade is crucial for designing and interpreting experiments aimed at modulating its activity.
A Comparative Guide to Species-Specific Differences in 9-HETE Metabolism and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism and function of 9-hydroxyeicosatetraenoic acid (9-HETE) across different species, supported by experimental data. The information is intended to aid researchers in understanding the divergent roles of this lipid mediator and to facilitate the translation of findings from animal models to human physiology.
Metabolism of this compound: A Species-Specific Overview
This compound is an oxygenated metabolite of arachidonic acid, produced primarily through the action of lipoxygenase (LOX) and cytochrome P450 (CYP) enzymes. The relative contribution of these pathways and the specific isoforms involved can vary significantly between species, leading to differences in the predominant stereoisomers (9(S)-HETE vs. 9(R)-HETE) and overall levels of this compound.
Table 1: Species-Specific Differences in this compound Metabolism
| Species | Primary Enzymatic Pathway(s) | Predominant Stereoisomer | Key Tissues of Production | Reference(s) |
| Human | Primarily non-enzymatic and CYP450.[1] Minor contribution from LOX. | Racemic mixture (9(S)-HETE and 9(R)-HETE) in many tissues.[1] | Platelets, leukocytes, skin, brain.[2] | [1][2] |
| Mouse | Primarily 12/15-LOX, which produces 12-HETE as the major product but also some this compound.[3] CYP450 contribution. | 9(S)-HETE is a notable product of some LOX pathways.[2] | Macrophages, skin, brain.[2][4] | [2][3][4] |
| Rat | CYP450 enzymes play a significant role.[5][6] LOX pathways also contribute. | Higher formation of the R enantiomer of several HETEs, including this compound, in the liver.[5][6] | Liver, kidney, brain, small intestine.[5][6] | [5][6] |
| Porcine | Ocular tissues have been shown to produce 12(R)- and 12(S)-HETE, suggesting the presence of relevant enzymes that could also produce this compound.[1] | Data not available | Ocular tissues.[1] | [1] |
| Bovine | 12-HETE is the main lipoxygenase product in corneal epithelium, indicating active LOX pathways that could potentially generate this compound.[7] | Data not available | Corneal epithelium.[7] | [7] |
Functional Differences of this compound Across Species
The biological functions of this compound are diverse and include roles in inflammation, cell signaling, and the regulation of ion channels. These functions can be species-dependent, influenced by differences in receptor expression and downstream signaling pathways.
Table 2: Species-Specific Functional Activities of this compound
| Function | Human | Rodents (Mouse/Rat) | Other Species | Reference(s) |
| Inflammation | This compound can act as a chemoattractant for neutrophils, although it is less potent than other HETEs like 5-HETE and LTB4.[8] | In rodent models of inflammation, levels of various HETEs, including this compound, are often elevated.[9][10] | Data not available | [8][9][10] |
| PPAR Activation | 9-HODE, a structurally similar lipid, is a potent agonist of PPARγ.[11] While direct comparative data for this compound is limited, it is plausible that it also interacts with PPARs. There are known species-specific differences in PPARγ activation by various ligands.[12] | Mouse and rat PPARs show different sensitivities to various ligands compared to human PPARs.[12] | Zebrafish and Xenopus PPARγ show distinct ligand activation profiles compared to mammals.[12] | [11][12] |
| Calcium Signaling | The role of this compound in calcium signaling in human cells is not well-defined, though other HETEs are known to mobilize intracellular calcium. There are inherent differences in calcium handling between human and rodent cardiomyocytes.[13][14][15][16] | In rodent cells, some HETEs can induce calcium influx. | Data not available | [13][14][15][16] |
Signaling Pathways of this compound
The signaling mechanisms of this compound are not fully elucidated but are thought to involve both receptor-dependent and -independent pathways. Peroxisome Proliferator-Activated Receptors (PPARs) have been identified as potential receptors for hydroxylated fatty acids.
Caption: Overview of this compound metabolism and potential signaling pathways.
Experimental Protocols
Quantification of this compound in Biological Samples by UHPLC-MS/MS
This protocol describes the extraction and quantification of this compound from plasma or tissue homogenates.
Materials:
-
Internal Standard (IS): 15(S)-HETE-d8
-
Methanol (MeOH), Acetonitrile (ACN), Acetic Acid, Hexane, Chloroform
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
UHPLC-MS/MS system
Procedure:
-
Sample Preparation: To 200 µL of plasma or tissue homogenate, add 10 µL of IS solution.
-
Protein Precipitation: Add 1 mL of MeOH, vortex, and centrifuge at 20,000 x g for 5 minutes.[17]
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of ethyl acetate, followed by 1 mL of MeOH, and then 1 mL of phosphate-buffered saline (PBS).
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 3 mL of 95% water/5% ACN.
-
Dry the cartridge with a stream of nitrogen for 20 minutes.
-
Elute the analytes with 500 µL of MeOH, followed by 1 mL of ethyl acetate.[17]
-
-
Evaporation and Reconstitution: Evaporate the eluent under a stream of nitrogen and reconstitute the residue in 50 µL of the mobile phase.[17]
-
UHPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the UHPLC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water and ACN with 0.1% formic acid.
-
Set the mass spectrometer to operate in negative electrospray ionization (ESI) mode and monitor the appropriate precursor-to-product ion transitions for this compound and the IS.
-
Caption: Workflow for this compound quantification by UHPLC-MS/MS.
Chiral Separation of 9(S)-HETE and 9(R)-HETE
This protocol outlines the chiral separation of this compound enantiomers, which is crucial for determining the enzymatic origin of this metabolite.
Materials:
-
Chiral HPLC column (e.g., polysaccharide-based stationary phase)
-
UHPLC system coupled to a mass spectrometer
-
Mobile phase: Acetonitrile and water with 0.1% formic acid
Procedure:
-
Sample Preparation: Extract this compound from biological samples as described in Protocol 4.1.
-
Chromatographic Separation:
-
Use a chiral column for the separation of enantiomers.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Optimize the gradient and flow rate to achieve baseline separation of 9(S)-HETE and 9(R)-HETE.
-
-
Mass Spectrometric Detection:
-
Couple the UHPLC system to a mass spectrometer operating in negative ESI mode.
-
Monitor the specific precursor-to-product ion transitions for this compound.
-
Neutrophil Chemotaxis Assay
This assay is used to evaluate the functional effect of this compound on neutrophil migration.
Materials:
-
Isolated neutrophils from the species of interest
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber) or microfluidic device
-
Chemoattractant (e.g., fMLP as a positive control)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using standard protocols (e.g., density gradient centrifugation).
-
Chemotaxis Assay:
-
Place a solution of this compound (at various concentrations) or a control vehicle in the lower chamber of the chemotaxis device.
-
Add the isolated neutrophils to the upper chamber, separated by a microporous membrane.
-
Incubate the chamber at 37°C to allow for cell migration.
-
-
Quantification of Migration:
-
After the incubation period, count the number of neutrophils that have migrated to the lower chamber using a microscope or an automated cell counter.
-
Compare the migration in response to this compound with the negative control (vehicle) and positive control (fMLP).
-
Conclusion
The metabolism and function of this compound exhibit significant species-specific differences. These variations are rooted in the differential expression and activity of metabolic enzymes and cellular receptors. Researchers and drug development professionals must consider these differences when extrapolating data from animal models to human physiology. The provided experimental protocols offer a framework for the consistent and comparable analysis of this compound across various species, which is essential for advancing our understanding of this important lipid mediator.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian lipoxygenases and their biological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Publication: Sex- and enantiospecific differences in the formation rate of hydroxyeicosatetraenoic acids in rat organs [sciprofiles.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Comprehensive comparison of three different animal models for systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interspecies Differences in Activation of Peroxisome Proliferator-Activated Receptor γ by Pharmaceutical and Environmental Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ca2+ signaling of human pluripotent stem cells-derived cardiomyocytes as compared to adult mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ signaling of human pluripotent stem cells-derived cardiomyocytes as compared to adult mammalian cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium Handling in Human Induced Pluripotent Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Cardiac calcium regulation in human induced pluripotent stem cell cardiomyocytes: Implications for disease modeling and maturation [frontiersin.org]
- 17. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 9-HETE: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. 9-Hydroxyeicosatetraenoic acid (9-HETE), an eicosanoid metabolite of arachidonic acid, requires careful handling and disposal due to its chemical nature and biological activity. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including this compound, is governed by several core principles aimed at ensuring the safety of personnel and minimizing environmental impact. Waste material must be disposed of in accordance with national and local regulations.[3] It is crucial to leave chemicals in their original containers when possible and to avoid mixing different types of waste.[3] Uncleaned containers should be handled in the same manner as the product itself.[3]
Safety and Disposal Summary
The following table summarizes general safety and disposal information applicable to laboratory chemicals with properties similar to this compound, often supplied in a flammable solvent like acetonitrile.
| Category | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [4][5][6] |
| Handling and Storage | Keep away from heat, sparks, open flames, and hot surfaces. Keep container tightly closed in a well-ventilated place. Ground/bond container and receiving equipment. Use explosion-proof and non-sparking tools. | [3][4][5][6] |
| Spill Containment | Absorb with liquid-binding material (e.g., sand, diatomite, acid binders). Collect in suitable, closed containers for disposal. Prevent product from entering drains. | [3][4][5] |
| Disposal Container | Use a designated, leak-proof, and compatible container labeled as "Hazardous Waste." | [1][2][7] |
| Disposal Method | Must not be disposed of with household garbage. Do not allow product to reach the sewage system. Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations. | [3][4][5][6][8] |
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline based on standard laboratory practices for flammable and potentially hazardous chemical waste. Always defer to your institution's specific protocols and consult with your EHS officer.
-
Consult Institutional Guidelines: Before beginning any disposal process, review your institution's specific chemical hygiene plan and hazardous waste management procedures.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.[4][5][6]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[9] Keep solid waste separate from liquid waste.
-
Solid this compound Waste:
-
This includes expired or unwanted pure this compound.
-
Collect the solid waste in a clearly labeled, sealed container. The label should include "this compound," the quantity, and any known hazard information.[1]
-
Arrange for pickup and disposal by a certified hazardous waste management company, as coordinated by your institution's EHS department.[1]
-
-
This compound Solutions (e.g., in a solvent):
-
Do not pour this compound solutions down the drain. [1] Organic solvents and dissolved chemicals can harm aquatic life and damage wastewater treatment systems.[1]
-
Collect the liquid waste in a designated, leak-proof container for organic solvent waste. This container should be compatible with the solvent used.[1][7]
-
The container must be clearly labeled as "Hazardous Waste" and list all contents (e.g., "this compound in Acetonitrile").[1]
-
-
Contaminated Labware and PPE:
-
This includes items such as pipette tips, gloves, and empty vials that have come into contact with this compound.
-
Collect these materials in a designated, sealed waste bag or container clearly labeled as "Contaminated Solid Waste with this compound."[1]
-
Dispose of this container through your institution's hazardous waste stream, not in the regular or biohazardous trash.[1]
-
-
-
Store Waste Appropriately: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources until they are collected for disposal.[5][6]
-
Schedule Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2] Ensure all required documentation is completed.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with institutional safety resources, researchers can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.ca [fishersci.ca]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. enviroserve.com [enviroserve.com]
- 8. hitempinc.com [hitempinc.com]
- 9. geo.utexas.edu [geo.utexas.edu]
Personal protective equipment for handling 9-Hete
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive lipids like 9-hydroxy-5,8,11,14-eicosatetraenoic acid (9-HETE). This guide provides immediate and essential safety protocols, operational instructions, and disposal plans to foster a secure research environment.
Immediate Safety Precautions
This compound is typically supplied in a solution of ethanol, a flammable liquid. Therefore, it is crucial to handle it in a well-ventilated area, preferably within a chemical fume hood, and away from any open flames or ignition sources.[1][2] Standard laboratory safety practices should be strictly followed.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure. Below is a summary of the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times to protect from splashes.[2][3] |
| Hand Protection | Nitrile Gloves | Should be worn to prevent skin contact. Given that this compound is often dissolved in ethanol, it is important to note that ethanol can break through standard nitrile gloves, so gloves should be changed promptly if contaminated.[2][4] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing.[2] For tasks with a higher risk of splashing, a chemically resistant apron may be necessary. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area or a fume hood to minimize inhalation of vapors.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following workflow outlines the key steps from receiving the compound to its final use.
References
- 1. Ethanol: Associated hazards and safety measures - Blog [gexcon.com]
- 2. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]
- 3. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
